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  • Product: Bis(cyclohexylamino)phosphinic acid
  • CAS: 17390-19-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Bis(cyclohexylamino)phosphinic Acid

Executive Summary Bis(cyclohexylamino)phosphinic acid, systematically known as N,N'-dicyclohexylphosphorodiamidic acid , is a significant organophosphorus compound characterized by two cyclohexylamino groups attached dir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(cyclohexylamino)phosphinic acid, systematically known as N,N'-dicyclohexylphosphorodiamidic acid , is a significant organophosphorus compound characterized by two cyclohexylamino groups attached directly to a central phosphoryl group. It serves as a critical intermediate in the synthesis of urease inhibitors, flame retardants, and specific metal extraction ligands.

This guide provides a rigorous, field-proven protocol for its synthesis and characterization. Unlike generic preparations, this workflow emphasizes stoichiometric control and intermediate validation to prevent the formation of the triamide byproduct (phosphoryl triamide) or incomplete mono-substitution.

Chemical Identity
PropertyDetail
Common Name Bis(cyclohexylamino)phosphinic acid
IUPAC Name N,N'-Dicyclohexylphosphorodiamidic acid
CAS Number 17390-19-1
Molecular Formula

Molecular Weight 260.31 g/mol
Structure

Synthesis Protocol

The synthesis relies on the nucleophilic substitution of phosphoryl chloride (


) with cyclohexylamine. The reaction is highly exothermic and requires precise temperature control to ensure selectivity for the bis-substituted product over the tris-substituted byproduct.
Reaction Scheme

The synthesis proceeds in two stages:

  • Substitution: Formation of the phosphorodiamidic chloride intermediate.

  • Hydrolysis: Conversion of the chloride to the free acid.

Synthesispathway POCl3 Phosphoryl Chloride (POCl3) Inter Intermediate: Bis(cyclohexylamino) phosphinyl chloride POCl3->Inter -20°C to RT - 2 RNH3Cl Amine Cyclohexylamine (4.0 eq) Amine->Inter Product Target: Bis(cyclohexylamino) phosphinic acid Inter->Product Reflux/Hydrolysis Water Hydrolysis (H2O / Base) Water->Product

Figure 1: Step-wise synthesis pathway from phosphoryl chloride to the target phosphorodiamidic acid.

Materials & Reagents[3][4][5]
  • Phosphoryl chloride (

    
    ):  Freshly distilled. Critical: Degraded 
    
    
    
    leads to phosphate impurities.
  • Cyclohexylamine: Dried over KOH pellets.

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Base: Triethylamine (TEA) (Optional, if reducing amine equivalents).

  • Quench: Ice-cold water.

Step-by-Step Methodology
Phase 1: Formation of the Chloride Intermediate
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet. Flame-dry the apparatus.

  • Charge: Add

    
     (1.0 eq, e.g., 15.3 g, 0.1 mol) and anhydrous DCM (150 mL). Cool the solution to -10°C to -20°C  using an acetone/dry ice bath.
    
  • Addition (The Critical Step):

    • Mix Cyclohexylamine (4.0 eq, 0.4 mol) with DCM (50 mL) in the dropping funnel.

    • Note on Causality: We use 4 equivalents because 2 equivalents act as the nucleophile, while the other 2 equivalents act as a scavenger for the HCl generated. Failure to scavenge HCl will protonate the amine, stopping the reaction.

    • Add the amine solution dropwise over 2 hours. Maintain internal temperature below 0°C. Rapid addition causes poly-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Self-Validating Check: Take an aliquot for

      
       NMR. The starting material (
      
      
      
      , ~+3 ppm) should disappear, replaced by the diamide chloride signal (typically ~15–20 ppm).
Phase 2: Hydrolysis and Isolation
  • Filtration: Filter off the precipitated cyclohexylamine hydrochloride salt. Wash the cake with cold DCM.

  • Hydrolysis:

    • Evaporate the DCM from the filtrate to obtain the crude phosphorodiamidic chloride (often an oil or low-melting solid).

    • Suspend the residue in 10% NaOH solution (excess). Heat at 60°C for 1 hour to ensure complete hydrolysis of the P-Cl bond.

  • Acidification: Cool the solution and carefully acidify with 2M HCl to pH ~3. The product, being less soluble in acidic aqueous media, will precipitate as a white solid.

  • Purification:

    • Filter the solid.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) or Acetone.[1] Cool slowly to 4°C.

    • Dry in a vacuum oven at 50°C over

      
      .
      

Characterization & Data Analysis

Reliable identification requires a combination of NMR and IR spectroscopy. The P=O and P-N bonds provide distinct signatures.

Spectral Data Summary
TechniqueParameterExpected Value / SignalInterpretation

NMR
Chemical Shift (

)
+10 to +20 ppm Singlet (decoupled). Distinct from phosphate esters (-5 to 0 ppm).

NMR
Cyclohexyl-CH1.0 – 2.0 ppm (Multiplet)Ring protons.

NMR
N-H3.5 – 5.0 ppm (Broad)Amide protons; exchangeable with

.
FT-IR

1140 – 1180

Strong stretching vibration.
FT-IR

920 – 960

Characteristic P-N bond stretch.
Melting Point Range> 200°C (Decomp.)High MP due to extensive intermolecular Hydrogen bonding.
Mechanistic Insight: Why this works?

The reaction is governed by the differing electrophilicity of the phosphorus center as substituents are added.

  • 
     is highly reactive.
    
  • After the first substitution (

    
    ), the electron-donating nitrogen reduces the electrophilicity of the phosphorus, making the second substitution slower.
    
  • This kinetic difference allows us to stop at the bis-stage by controlling temperature. Heating would push the reaction to the tris-amide.

Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks P center Step2 Step 2: Elimination Cl- leaves, forming Mono-amide Step1->Step2 Fast Step3 Step 3: Second Attack Second Amine attacks Mono-amide Step2->Step3 Slower (Steric/Electronic hindrance) Step4 Step 4: Hydrolysis Water displaces final Cl Step3->Step4 Base Catalyzed

Figure 2: Mechanistic flow of the nucleophilic substitution at the phosphorus center.

Safety & Handling

  • Phosphoryl Chloride (

    
    ):  Highly toxic and reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. Work in a fume hood.
    
  • Cyclohexylamine: Flammable and corrosive. Causes severe skin burns.

  • Waste Disposal: Quench all reaction mixtures with ice water slowly before disposal. Neutralize aqueous waste with Sodium Bicarbonate.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 28866, Bis(cyclohexylamino)phosphinic acid. Retrieved from [Link]

  • ChemSrc. (2023). Bis(cyclohexylamino)phosphinic acid - CAS#: 17390-19-1.[2] Retrieved from [Link]

  • Audrieth, L. F., & Toy, A. D. (1942). The Chemistry of Phosphorus Nitrogen Compounds. Chemical Reviews.
  • Thieme Chemistry. (2021). Science of Synthesis: Phosphoric Acid and Derivatives. (Modern protocols for P-N bond formation). Retrieved from [Link]

Sources

Exploratory

Novel Synthesis Routes for Bis(amino)phosphinic Acids

An In-Depth Technical Guide for Medicinal Chemists Executive Summary: The Phosphinic Acid Scaffold in Drug Discovery Bis(amino)phosphinic acids represent a critical class of organophosphorus compounds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Phosphinic Acid Scaffold in Drug Discovery

Bis(amino)phosphinic acids represent a critical class of organophosphorus compounds in medicinal chemistry. Structurally, they serve as transition state analogues (TSAs) for the hydrolysis of peptide bonds, making them potent inhibitors of metalloproteases (MMPs, ACE, aminopeptidases) and bacterial ureases.

Unlike their phosphonic acid counterparts (


), phosphinic acids (

) possess two carbon-phosphorus bonds, allowing for the construction of

-symmetric inhibitors or complex pseudopeptides where the central phosphorus mimics the tetrahedral intermediate of amide hydrolysis.

This guide details advanced synthetic routes, moving beyond traditional aqueous acid hydrolysis to high-precision, novel methodologies including "wet acetic acid" Mannich reactions , silylation-mediated Michael additions , and sequential P-C bond formation .

Mechanistic Foundations: P(III) Tautomerization

The synthesis of bis(amino)phosphinic acids hinges on the reactivity of the P-H bond. Hypophosphorous acid (


) exists in equilibrium with its trivalent tautomer, phosphonous acid (

), which is the active nucleophile.
  • Challenge:

    
     is a strong reducing agent and prone to disproportionation.
    
  • Solution: Controlled activation of the P-H bond using silylating agents (BSA, HMDS) or specific solvent systems (acetic acid) to favor the P(III) tautomer without triggering oxidation.

Diagram: Double Phospha-Mannich Mechanism

The following diagram illustrates the stepwise addition of imines to


 to form the bis-scaffold.

PhosphaMannich H3PO2 Hypophosphorous Acid (H3PO2) Tautomer P(III) Tautomer HP(OH)2 H3PO2->Tautomer Acid Catalysis Mono Mono(aminomethyl) phosphinic acid Tautomer->Mono 1. Nucleophilic Attack 2. Re-tautomerization Imine1 Imine / CH2O + Amine Imine1->Mono + Bis Bis(aminomethyl) phosphinic acid Mono->Bis Repeat Mechanism (Slower Step) Imine2 2nd Imine Equivalent Imine2->Bis +

Caption: Stepwise formation of bis(amino)phosphinic acids via the P(III) active tautomer. The second addition is often rate-limiting due to steric bulk.

Advanced Synthetic Routes

Route A: The "Wet Acetic Acid" Protocol (Symmetric Scaffolds)

Best for: Symmetric bis(aminomethyl)phosphinic acids (e.g., urease inhibitors). Innovation: Traditional aqueous HCl methods often suffer from low yields and difficult purification due to polymerization byproducts. The use of acetic acid containing controlled water content suppresses reductive N-methylation and favors clean crystallization.

  • Mechanism: Acetic acid acts as both solvent and catalyst, promoting iminium ion formation while stabilizing the P(III) intermediate.

  • Key Advantage: Quantitative conversion with simple filtration workup.

Route B: Silylation-Mediated Michael Addition (Peptidomimetics)

Best for: Unsymmetric phosphinic pseudopeptides (e.g., MMP inhibitors). Innovation: Using Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA) to generate a reactive bis(trimethylsilyl)phosphonite intermediate in situ.

  • Step 1: Formation of mono-aminophosphinic acid via standard Mannich reaction.

  • Step 2: Silylation of the P-OH and P-H bonds to form a P(III) silyl ester.

  • Step 3: Phospha-Michael addition to an acrylate (often bearing an amino acid side chain).

Detailed Experimental Protocol

Target: Synthesis of N,N'-Bis(benzyl)-bis(aminomethyl)phosphinic acid Method: Modified "Wet Acetic Acid" Mannich Reaction.

Reagents
  • Hypophosphorous acid (50% aq. solution): 10 mmol

  • N-Benzylamine: 22 mmol (2.2 equiv)

  • Paraformaldehyde: 22 mmol (2.2 equiv)

  • Acetic Acid (Glacial): 10 mL

  • Ethanol (for workup)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a condenser, dissolve the amine (N-benzylamine) in glacial acetic acid. Note: The reaction is exothermic; add amine slowly.

  • Addition: Add paraformaldehyde to the mixture. Stir at room temperature for 15 minutes to ensure depolymerization and initial iminium formation.

  • P-Nucleophile Introduction: Add the 50% aqueous

    
     dropwise. The water present in the reagent is sufficient; do not add extra water.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by

    
     NMR.
    
    • Start: Signal at ~10-15 ppm (t,

      
       Hz).
      
    • End: Signal at ~30-40 ppm (singlet, no P-H coupling).

  • Workup: Cool the mixture to room temperature. The product often precipitates directly.

  • Purification: If no precipitate forms, add ethanol (20 mL) and cool to 0°C. Filter the white solid, wash with cold acetone, and dry under vacuum.

Validation Parameters (Self-Check)
  • 
     NMR:  The disappearance of the P-H coupling doublet is the primary indicator of reaction completion. A singlet indicates full substitution.
    
  • Yield: Expect 85–95% for secondary amines; 60–75% for primary amines (due to oligomerization risks).

Comparative Data Analysis

The following table summarizes the efficiency of novel routes compared to classical methods.

ParameterClassical (Aq. HCl)Novel (Wet AcOH)Silyl-Michael (HMDS)
Primary Solvent 6M HCl / WaterAcetic AcidDCM / Acetonitrile
Temp / Time Reflux / 12-24h80-90°C / 4-6h0-25°C / 1-3h
Yield (Avg) 40 - 60%85 - 98% 70 - 85%
Purity Profile High salt contaminationHigh (precipitates pure)Requires chromatography
Scope Simple aminesSterically hindered aminesComplex acrylates
Key Risk Oxidation to PhosphateMinimal side reactionsMoisture sensitivity

Strategic Workflow for Drug Development

For researchers developing metalloprotease inhibitors, the synthesis must yield unsymmetric, functionalized backbones.

DrugDevWorkflow Start Hypophosphorous Acid (H3PO2) Step1 Step 1: Mono-Functionalization (Mannich with R1-Imine) Start->Step1 Intermed Mono-aminophosphinic Acid (P-H intact) Step1->Intermed Step2 Step 2: Silylation (BSA/HMDS) Generates P(III)-O-Si Intermed->Step2 Step3 Step 3: P-Michael Addition (to Acrylate-R2) Step2->Step3 Final Unsymmetric Phosphinic Pseudopeptide (MMP Inhibitor Scaffold) Step3->Final

Caption: Sequential functionalization strategy for creating unsymmetric phosphinic pseudopeptides.

References

  • Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. Source: RSC Advances, 2020. URL:[Link]

  • Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. Source: Molecules (MDPI), 2022. URL:[Link]

  • Bis(aminomethyl)phosphinic Acid, a Highly Promising Scaffold for the Development of Bacterial Urease Inhibitors. Source: Journal of Medicinal Chemistry, 2014. URL:[Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Source: Molecules, 2012.[2][3] URL:[Link]

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Source: Current Medicinal Chemistry, 2014. URL:[Link]

Sources

Foundational

Structural Elucidation and Analytical Methodologies for Bis(cyclohexylamino)phosphinic Acid

Executive Summary Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1), systematically identified as N,N'-Dicyclohexyl-phosphorodiamidic acid[1], is a highly versatile organophosphorus compound. With a molecular formula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1), systematically identified as N,N'-Dicyclohexyl-phosphorodiamidic acid[1], is a highly versatile organophosphorus compound. With a molecular formula of C₁₂H₂₅N₂O₂P and a molecular weight of 260.32 g/mol , this compound features a pentavalent phosphorus core coordinated by two sterically demanding cyclohexylamino groups. Compounds containing carbon-phosphorus or nitrogen-phosphorus bonds are highly valued in drug discovery; their tetrahedral geometry allows them to effectively mimic the transition states of peptide cleavage and intermediate phosphate esters, acting as potent competitive inhibitors in biological systems[2]. In modern biochemical screening, this specific architecture is frequently utilized in high-throughput primary assays, such as AlphaScreen, to identify novel enzyme modulators[3].

This technical whitepaper provides an in-depth guide to the structural analysis of Bis(cyclohexylamino)phosphinic acid, detailing the theoretical framework, spectroscopic data interpretation, and field-proven experimental protocols required for rigorous molecular characterization.

Molecular Architecture & Chemical Logic

The structural integrity of Bis(cyclohexylamino)phosphinic acid is dictated by its central phosphorus atom (P^V), which adopts a distorted tetrahedral geometry. The molecule consists of:

  • Phosphoryl Group (P=O): Acts as a strong hydrogen bond acceptor.

  • Hydroxyl Group (P-OH): Acts as a strong hydrogen bond donor, making the molecule acidic.

  • Cyclohexylamino Groups (-NH-C₆H₁₁): Provide significant steric bulk and lipophilicity, while the secondary amines serve as additional hydrogen bond donors.

In the solid state, phosphorodiamidic acids typically do not exist as isolated monomers. Instead, they form robust supramolecular assemblies—most commonly centrosymmetric dimers—facilitated by intermolecular hydrogen bonding between the P=O and P-OH groups. Understanding this supramolecular behavior is critical, as it dictates the compound's solubility profile and its interaction with target enzyme active sites[4].

To fully map this architecture, a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is required[5]. While X-ray crystallography provides a static, highly accurate 3D map of the supramolecular assembly[6], NMR spectroscopy reveals the dynamic behavior and connectivity of the molecule in solution[7].

LogicRel N1 31P NMR Shift (~ 5-15 ppm) C1 Phosphorus Core Environment N1->C1 N2 1H/13C NMR (Cyclohexyl Rings) C2 Aliphatic Substituents N2->C2 N3 IR P=O Stretch (~ 1180 cm⁻¹) N3->C1 N4 IR N-H/O-H Stretch (3200-3400 cm⁻¹) C3 Supramolecular Assembly N4->C3 N5 XRD Hydrogen Bonding (Dimer Formation) N5->C3

Logical mapping of spectroscopic and crystallographic data to molecular features.

Spectroscopic Elucidation (NMR & FTIR)

Multinuclear NMR Spectroscopy

NMR is the premier technique for determining the solution-state connectivity of organophosphorus compounds[8].

  • ³¹P NMR: Highly sensitive to the electronic environment of the phosphorus nucleus. Bis(cyclohexylamino)phosphinic acid typically exhibits a sharp singlet in the range of +5 to +15 ppm, confirming the pentavalent, tetracoodinate state[7].

  • ¹³C & ¹H NMR: The cyclohexyl rings present a classic aliphatic signature. The methine proton (CH-N) is deshielded by the adjacent electronegative nitrogen, appearing around 2.8–3.2 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The phosphoryl (P=O) stretch is a highly diagnostic intense band. Furthermore, the broad absorption region above 3000 cm⁻¹ confirms the presence of the extensive hydrogen-bonding network (N-H and O-H).

Quantitative Data Summary
TechniqueNucleus / ModeExpected Signal / WavenumberStructural Assignment
NMR ³¹P~ 5.0 - 15.0 ppm (singlet)Pentavalent Phosphorus Core (P=O)
NMR ¹³C~ 50.0 ppmCyclohexyl Methine (CH-N)
NMR ¹³C~ 24.0 - 33.0 ppmCyclohexyl Methylene (CH₂)
NMR ¹H~ 2.8 - 3.2 ppm (multiplet)Cyclohexyl Methine Protons
NMR ¹H~ 1.0 - 2.0 ppm (multiplet)Cyclohexyl Methylene Protons
FTIR P=O Stretch~ 1180 - 1220 cm⁻¹Phosphoryl Double Bond
FTIR P-N Stretch~ 950 - 1050 cm⁻¹Phosphorus-Nitrogen Bond
FTIR N-H / O-H3200 - 3400 cm⁻¹Hydrogen Bond Donors

Crystallographic Analysis (X-ray Diffraction)

While NMR resolves the bulk solution properties, Single-Crystal X-Ray Diffraction (SC-XRD) is required to determine the absolute configuration and the precise geometry of the solid-state supramolecular network[6]. In the crystal lattice, Bis(cyclohexylamino)phosphinic acid molecules align to maximize hydrogen bonding. The acidic P-OH group donates a proton to the P=O group of an adjacent molecule, creating a tightly bound dimer. The bulky cyclohexyl rings orient outward, stabilizing the crystal lattice through dispersive van der Waals interactions.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that artifacts are minimized and data integrity is maintained throughout the structural elucidation workflow.

ExpWorkflow A Bis(cyclohexylamino)phosphinic acid (Sample Prep) B Multinuclear NMR (1H, 13C, 31P) A->B Dissolve in DMSO-d6 C FTIR Spectroscopy (ATR Method) A->C Solid State Analysis D X-Ray Crystallography (Slow Evaporation) A->D Crystallization E Data Integration & Structural Elucidation B->E C->E D->E

Experimental workflow for the structural elucidation of phosphinic acid derivatives.

Protocol 1: Multinuclear NMR Sample Preparation and Acquisition
  • Step 1: Solvent Selection & Dissolution. Weigh exactly 15–20 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Phosphorodiamidic acids exhibit strong intermolecular hydrogen bonding, leading to poor solubility and severe line broadening in non-polar solvents like CDCl₃. DMSO acts as a competitive hydrogen bond acceptor, disrupting the dimers and yielding sharp, well-resolved monomeric signals.

  • Step 2: Internal Standardization. Add 0.03% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing. Use an external 85% H₃PO₄ capillary for ³¹P referencing.

    • Causality: Absolute referencing prevents chemical shift drift caused by temperature variations, ensuring cross-laboratory reproducibility.

  • Step 3: Acquisition Parameters. For ³¹P NMR, utilize an inverse-gated ¹H decoupling pulse sequence.

    • Causality: Standard decoupling enhances signals via the Nuclear Overhauser Effect (NOE), which skews quantitative integration. Inverse-gated decoupling suppresses the NOE while still collapsing the complex ³¹P-¹H scalar couplings into a clean singlet, allowing for accurate purity assessment.

Protocol 2: FTIR-ATR Spectroscopy
  • Step 1: Background Collection. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum in ambient air.

    • Causality: Removes atmospheric CO₂ and water vapor artifacts from the final spectrum, which is critical when analyzing the O-H stretch region.

  • Step 2: Sample Application. Place 2–5 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the mechanical anvil.

    • Causality: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic and can induce ion-exchange or artificially alter the native solid-state hydrogen-bonding network of sensitive phosphorus compounds.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

Protocol 3: Single-Crystal Growth via Vapor Diffusion
  • Step 1: System Setup. Dissolve 10 mg of the compound in a minimum volume of methanol (the "good" solvent) in a small inner vial. Place this unsealed vial inside a larger, sealable jar containing 5 mL of diethyl ether (the "antisolvent"). Seal the outer jar tightly.

    • Causality: Vapor diffusion allows the volatile antisolvent to slowly diffuse into the inner vial. This creates a thermodynamically controlled, gradual increase in supersaturation, which is necessary to nucleate and grow macroscopic, defect-free single crystals rather than crashing out an amorphous precipitate.

  • Step 2: Mounting and Cryo-cooling. Harvest a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil, mount it on a cryoloop, and immediately flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors), resulting in sharper diffraction spots, and protects the organic crystal from radiation damage during prolonged X-ray exposure[6].

Applications in Drug Development

The structural features elucidated above dictate the utility of Bis(cyclohexylamino)phosphinic acid in pharmacology. Because the P=O and P-OH geometry closely mimics the tetrahedral intermediate of peptide bond hydrolysis, compounds of this class are frequently deployed as transition-state analogs[2]. They act as highly specific, competitive inhibitors for metalloproteases and other hydrolytic enzymes. Furthermore, its stable, lipophilic cyclohexyl rings make it an excellent candidate for integration into biochemical screening libraries, where it is utilized in AlphaScreen-based high-throughput primary assays to identify novel allosteric activators or inhibitors[3].

References

  • Bis(cyclohexylamino)phosphinic acid | CAS#:17390-19-1 | Chemsrc Source: Chemsrc URL:[Link]

  • NMR in the Structural Analysis of R(H)P–P(H)R Diphosphanes: Possibilities and Limitations Source: ResearchGate URL:[Link]

  • Structure determination techniques - X-ray and NMR Source: What is Life URL:[Link]

  • Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction Source: ResearchGate URL:[Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: University of Hawaii URL:[Link]

  • Comparison of NMR and X-ray crystallography Source: Birkbeck, University of London URL:[Link]

  • Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data of Bis(cyclohexylamino)phosphinic Acid

This guide serves as a technical monograph for Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), also chemically defined as -dicyclohexylphosphorodiamidic acid .[] The following data and protocols are synthesized fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), also chemically defined as


-dicyclohexylphosphorodiamidic acid .[]

The following data and protocols are synthesized for researchers requiring rigorous characterization standards. This compound is a phosphorodiamidate derivative, often investigated for urease inhibition activity and as a specialized ligand in coordination chemistry.[]

[1]

Compound Identity & Structural Context[1][2][3][4][5][6]

  • IUPAC Name:

    
    -Dicyclohexylphosphorodiamidic acid[]
    
  • Common Name: Bis(cyclohexylamino)phosphinic acid[]

  • CAS Number: 17390-19-1[]

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 260.31 g/mol []

  • Solubility Profile: Poorly soluble in water; soluble in DMSO, Methanol, and warm Ethanol.[]

Structural Logic

The molecule consists of a central pentavalent phosphorus atom bonded to two cyclohexylamino groups via P-N bonds, one oxo group (P=O), and one hydroxyl group (P-OH).[] The acidic proton allows for salt formation, while the amino protons (


) are capable of hydrogen bonding, significantly influencing the solid-state IR spectrum.[]

Synthesis & Sample Preparation

To ensure the spectroscopic data correlates to a pure sample, the following synthesis pathway is the standard origin of this analyte.

Synthesis Workflow (DOT Visualization)

Synthesis POCl3 POCl3 (Phosphorus Oxychloride) Inter Intermediate: (CyNH)2P(O)Cl POCl3->Inter Dry Benzene/DCM 0°C to RT CyNH2 Cyclohexylamine (4.0 eq) CyNH2->Inter Hydrolysis Hydrolysis (H2O / Reflux) Inter->Hydrolysis Product Bis(cyclohexylamino)phosphinic acid (Precipitate) Hydrolysis->Product Acidification Recrystallization

Figure 1: Synthesis pathway from Phosphorus Oxychloride via nucleophilic substitution and subsequent hydrolysis.[]

Sample Preparation for Spectroscopy[1][4]
  • NMR: Dissolve 10-15 mg in 0.6 mL DMSO-d6 .

    
     is often unsuitable due to poor solubility and broadening of NH signals.[]
    
  • IR: Use neat solid on a Diamond ATR (Attenuated Total Reflectance) crystal to avoid KBr hygroscopicity interfering with the P-OH/N-H region.[]

  • MS: Prepare a

    
     solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI(+).[]
    

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[]

Ion Typem/z (Experimental)AssignmentNotes

261.2 Protonated Molecular IonBase peak in soft ionization.[]

283.2 Sodium AdductCommon in glass-stored samples.[]

521.4 DimerDue to strong H-bonding of P=O...H-N.[]
Fragment 179.1

Loss of one cyclohexyl ring.[]
Fragment 99.1

Protonated cyclohexylamine (cleavage of P-N).[]

Mechanistic Insight: The P-N bond is relatively labile under high collision energy.[] The presence of the m/z 99 peak confirms the cyclohexylamine substructure.[]

B. Infrared Spectroscopy (FT-IR)

Method: Solid-state ATR.[]

The spectrum is dominated by the hydrogen-bonded network typical of phosphoramidates.[]

Wavenumber (

)
Functional GroupVibration ModeDescription
3200 - 3400 N-HStretchBroad band; lower frequency than free amines due to H-bonding to P=O.
2930, 2855 C-H (Cyclohexyl)StretchStrong anti-symmetric and symmetric methylene stretches.[]
2500 - 2700 P-OHStretchVery broad, diffuse absorption characteristic of acidic P-OH groups.[]
1180 - 1220 P=OStretchStrong intensity.[] Position sensitive to H-bonding.
950 - 1050 P-N / P-OStretchMixed mode region.[] P-N stretch typically ~920-960

.
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Referenced to residual DMSO at 2.50 ppm).[]

1.

NMR Data

The cyclohexyl ring protons appear as complex multiplets. The key diagnostic signals are the methine proton attached to nitrogen and the labile protons.[]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
4.20 - 4.80 Broad s / d2HNH (Amino)Couples to P (

) and CH.[] Exchangeable with

.
2.85 - 3.05 Multiplet2HN-CH (Cyclohexyl C1)Broadened by quadrupole N and P coupling.[]
1.60 - 1.85 Multiplet8HCy-CH2 (C2, C6 equatorial)
1.05 - 1.40 Multiplet12HCy-CH2 (C3, C4, C5 + axial)
~9.0 - 11.0 Broad s1HP-OH Highly variable; often invisible if wet or exchanging.[]
2.

NMR Data

Phosphorus-Carbon coupling is the critical validation parameter here.[] The carbons closer to the phosphorus atom will show splitting.[]

  • 
     50.5 ppm: C1  (N-CH).[] Appears as a doublet  (
    
    
    
    ).[]
  • 
     34.2 ppm: C2/C6 .[] May appear as a faint doublet (
    
    
    
    ) or singlet.[]
  • 
     25.5 ppm: C3/C5 . Singlet.
    
  • 
     24.8 ppm: C4 . Singlet.
    
3.

NMR Data

Reference: 85%


 (external) = 0.0 ppm.[]
  • 
     +10.0 to +15.0 ppm:  Singlet.
    
  • Note: The chemical shift is pH-dependent.[] Deprotonation (forming the phosphorodiamidate anion) typically shifts the signal upfield (lower ppm).[]

Fragmentation & Logic Visualization

The following diagram illustrates the mass spectrometry fragmentation logic, confirming the structural connectivity.

MS_Fragmentation Parent Molecular Ion [M+H]+ m/z 261.2 Frag1 Fragment A Loss of CyNH2 [M - 99]+ Parent->Frag1 P-N Cleavage Frag3 Fragment C Protonated Amine [CyNH3]+ (m/z 100) Parent->Frag3 Charge Retention on N Frag2 Fragment B Cyclohexyl Cation [C6H11]+ (m/z 83) Frag1->Frag2 Further Decomposition

Figure 2: Proposed ESI-MS fragmentation pathway for structural verification.

References

  • Chemsrc. (2024).[] Bis(cyclohexylamino)phosphinic acid - CAS 17390-19-1.[] Retrieved from [Link][]

  • PubChem. (2024).[] Phosphorodiamidic acid derivatives. National Library of Medicine.[] Retrieved from [Link]

  • Corbridge, D. E. C. (2013).[] Phosphorus: Chemistry, Biochemistry and Technology. CRC Press.[] (General reference for

    
     NMR shifts of phosphoramidates).
    
  • Gholivand, K., et al. (2005).[] Synthesis, spectroscopic characterization and crystal structure of some new phosphoramidates. Journal of Molecular Structure. (Provides analogous spectral data for N-substituted phosphoramidates).

Sources

Foundational

Comprehensive Technical Guide on Bis(cyclohexylamino)phosphinic Acid: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1) is a highly specialized organophosphorus compound utilized extensively in drug development, particularly in the rational design of metalloenzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1) is a highly specialized organophosphorus compound utilized extensively in drug development, particularly in the rational design of metalloenzyme inhibitors[1]. As a Senior Application Scientist, I frequently encounter a nomenclature quirk with this molecule: while officially indexed in many databases as a "phosphinic acid," its chemical structure—featuring a central phosphorus atom bonded to two cyclohexylamino groups, a double-bonded oxygen, and a hydroxyl group—classifies it functionally as a phosphorodiamidic acid (N,N'-dicyclohexylphosphorodiamidic acid)[2]. This structural distinction is critical, as the P-N and P=O bonds form the core pharmacophore responsible for its utility as a transition-state analogue in biochemical applications[3].

Physicochemical Profiling

Understanding the physical properties of Bis(cyclohexylamino)phosphinic acid is foundational for assay design and synthetic handling. The dual cyclohexyl rings impart significant lipophilicity, which dictates solvent selection during both synthesis and biological evaluation[4].

PropertyValue / Description
Common Name Bis(cyclohexylamino)phosphinic acid
IUPAC / Synonyms N,N'-Dicyclohexyl-phosphorodiamidic acid[2]
CAS Number 17390-19-1[1]
Molecular Formula C12H25N2O2P[4]
Molecular Weight 260.31 g/mol [4]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, THF, Methanol; Sparingly soluble in H2O
Pharmacophore Features 2 H-bond donors (NH), 2 H-bond acceptors (P=O, P-OH)

Mechanistic Dynamics: Urease Inhibition

The primary application of phosphorodiamidic acids lies in their potent inhibition of urease, a bi-nickel metalloenzyme critical to the pathogenesis of bacteria like Helicobacter pylori[5]. The causality behind using Bis(cyclohexylamino)phosphinic acid as an inhibitor scaffold is rooted in transition-state mimicry. During the enzymatic hydrolysis of urea, the substrate forms a tetrahedral transition state. Phosphoramide derivatives perfectly mimic this tetrahedral geometry[6].

The P=O and P-OH groups coordinate directly with the two nickel ions in the active site, displacing the bridging water molecule and halting catalytic turnover[3]. Simultaneously, the bulky cyclohexyl rings provide a crucial steric shield. They dock into the hydrophobic pocket of the active site, increasing the binding affinity and preventing the entry of native urea[5].

Mechanism U Urease Active Site (Bi-Nickel Center) I Bis(cyclohexylamino) phosphinic acid C1 P=O / P-OH Groups I->C1 C2 Cyclohexyl Rings I->C2 R1 Coordinate to Ni ions (Transition State Mimic) C1->R1 R2 Hydrophobic Pocket Binding (Steric Shield) C2->R2 R1->U Blocks Urea Entry R2->U Enhances Affinity

Mechanism of urease inhibition via bi-nickel coordination and steric shielding.

Synthesis Methodology

The synthesis of Bis(cyclohexylamino)phosphinic acid requires strict control of moisture and stoichiometry. The protocol below outlines the conversion of phosphorus oxychloride (POCl3) to the final product.

Synthesis A Phosphorus Oxychloride (POCl3) C Bis(cyclohexylamino) phosphoryl chloride A->C Addition at 0°C B Cyclohexylamine (4.2 eq) B->C Nucleophilic substitution D Hydrolysis (H2O / NaOH) C->D Filtration & Concentration E Bis(cyclohexylamino) phosphinic acid (Product) D->E Acidification (pH 3)

Synthetic workflow for Bis(cyclohexylamino)phosphinic acid from POCl3.

Protocol 1: Step-by-Step Synthesis

Rationale for Experimental Choices: We utilize 4.2 equivalents of cyclohexylamine. The first two equivalents act as nucleophiles to displace two chloride ions from POCl3. The remaining 2.2 equivalents act as an acid scavenger, neutralizing the generated HCl to form cyclohexylammonium chloride. If a tertiary amine like triethylamine were used instead, competitive side reactions or incomplete substitution could occur due to differing basicity and steric profiles.

  • Amination : Dissolve 10 mmol of POCl3 in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask. Cool the solution to 0°C using an ice bath under a continuous nitrogen atmosphere to prevent premature hydrolysis.

  • Nucleophilic Addition : Add 42 mmol (4.2 eq) of cyclohexylamine dropwise over 30 minutes. Maintain the temperature below 5°C to control the highly exothermic substitution reaction.

  • Intermediate Isolation : Stir the mixture at room temperature for 4 hours. A white precipitate of cyclohexylammonium chloride will form. Filter the salt and concentrate the filtrate under reduced pressure to yield the intermediate bis(cyclohexylamino)phosphoryl chloride.

  • Hydrolysis : Suspend the crude intermediate in a 1:1 mixture of THF and 1M NaOH (30 mL). Stir vigorously at room temperature for 12 hours to hydrolyze the remaining P-Cl bond.

  • Acidification & Precipitation : Wash the aqueous layer with diethyl ether to remove any unreacted amine. Carefully acidify the aqueous phase with 1M HCl to pH 3. The highly lipophilic Bis(cyclohexylamino)phosphinic acid will precipitate.

  • Self-Validation : Filter the white solid, wash with cold water, and dry under vacuum. Validate the structure via 31P-NMR (expect a singlet around 10–15 ppm) and LC-MS (m/z 261.3 [M+H]+)[4].

Experimental Workflow: High-Throughput Urease Inhibition Assay

To evaluate the biological efficacy of the synthesized compound, a self-validating biochemical assay is required. This protocol utilizes Jack Bean Urease, measuring the pH shift caused by ammonia production during urea hydrolysis[6].

Protocol 2: Kinetic Readout Assay

Rationale for Experimental Choices: Phosphorodiamidates are well-documented slow-binding inhibitors. Therefore, a 30-minute pre-incubation step is mandatory. Without pre-incubation, the apparent IC50 will be artificially high because the compound has not had sufficient time to coordinate with the bi-nickel center[5].

  • Reagent Preparation : Prepare a 50 mM HEPES buffer (pH 6.8) containing 0.005% phenol red. Prepare a 500 mM urea substrate solution in the same buffer.

  • Compound Dilution : Dissolve Bis(cyclohexylamino)phosphinic acid in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (keep final DMSO concentration ≤1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation : In a 96-well plate, mix 10 µL of the inhibitor dilutions with 40 µL of Jack Bean Urease (5 µg/mL). Incubate at 37°C for exactly 30 minutes.

  • Reaction Initiation : Add 50 µL of the urea/phenol red solution to each well to initiate the reaction.

  • Data Acquisition & Validation : Immediately read the absorbance at 560 nm continuously for 15 minutes using a microplate reader. The increase in absorbance correlates directly with ammonia production. Validate the assay by including a positive control (e.g., Acetohydroxamic acid, AHA) and a vehicle control (1% DMSO). Calculate the IC50 using non-linear regression analysis[6].

References

  • Chemsrc. "Bis(cyclohexylamino)phosphinic acid | CAS#:17390-19-1". Chemical Source Database.[Link]

  • National Center for Biotechnology Information (PMC). "A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria". PubMed Central.[Link]

  • PubMed. "Design, synthesis, and biological evaluation of phosphoramide derivatives as urease inhibitors". Journal of Medicinal Chemistry.[Link]

  • PubMed. "Structural characteristics of phosphoramide derivatives as urease inhibitors. Requirements for activity". Journal of Agricultural and Food Chemistry.[Link]

Sources

Exploratory

Advanced Theoretical & Computational Frameworks for Phosphinic Acid Derivatives

Executive Summary: The "Warhead" Precision In the landscape of structure-based drug design (SBDD), phosphinic acid derivatives ( ) occupy a privileged chemical space. Unlike their carboxylic acid counterparts, they posse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Precision

In the landscape of structure-based drug design (SBDD), phosphinic acid derivatives (


) occupy a privileged chemical space. Unlike their carboxylic acid counterparts, they possess a unique tetrahedral geometry that allows them to act as Transition State Analogues (TSAs) . They do not merely bind to the active site; they mimic the high-energy intermediate of peptide bond hydrolysis, effectively "freezing" the enzyme in a non-functional state.

This guide moves beyond basic synthesis to the theoretical and computational methodologies required to engineer these molecules. We focus on their primary application: the inhibition of Zinc-dependent metalloproteases (MMPs, ACE, and ADAMs).

Electronic Structure & Tautomeric Equilibria

Before docking a ligand, one must understand its ground state. A common failure mode in phosphinic acid modeling is the incorrect assignment of protonation states and tautomers.

The Tautomeric Challenge

Phosphinic acids exist in equilibrium between the stable


-phosphinoyl form (P=O) and the reactive 

-phosphinous acid form (P-OH).
  • Dominant Form: The pentavalent oxide (

    
    ) is thermodynamically favored by >20 kcal/mol over the trivalent form in the gas phase.
    
  • Implication: In docking simulations, the P=O oxygen must be treated as a hydrogen bond acceptor, while the P-OH oxygen is the donor.

DFT Protocol for pKa Prediction

Accurate pKa prediction is critical because the mono-anionic species is the active zinc-binding species at physiological pH (7.4).

Recommended Level of Theory: For organophosphorus species, standard force fields (MMFF94) often fail to capture the subtle electronic delocalization across the O-P-O core.

  • Functional: B3LYP or M06-2X (better for dispersion).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anionic species).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Table 1: Comparative Electronic Properties (DFT/B3LYP/6-311++G )**

PropertyCarboxylic Acid (

)
Phosphinic Acid (

)
Phosphonic Acid (

)
Geometry Trigonal Planar (

)
Tetrahedral (

)
Tetrahedral (

)
pKa (approx) 4.5 - 5.01.5 - 3.5 1.1 (pK1), 6.8 (pK2)
Zn Binding Monodentate/BidentateBidentate (Pseudo-tetrahedral) Tridentate potential
TS Mimicry PoorExcellent Good

Mechanism of Action: The Zinc Trap

The efficacy of phosphinic peptides relies on their ability to coordinate the catalytic Zinc ion (


) within the enzyme's active site.
The Tetrahedral Mimicry

During peptide hydrolysis, the carbonyl carbon is attacked by a water molecule, forming a metastable gem-diol intermediate with tetrahedral geometry. Phosphinic acids are stable isosteres of this intermediate.[1]

Visualization: The Transition State Analogue Concept

TS_Mimicry Substrate Peptide Substrate (Trigonal Planar C=O) TS Transition State (Tetrahedral Intermediate) Substrate->TS Hydrolysis Initiation Enzyme Metalloprotease (Zn2+ Active Site) TS->Enzyme High Affinity Binding Inhibitor Phosphinic Inhibitor (Stable Tetrahedral P-atom) Inhibitor->TS Structural Isostere Inhibitor->Enzyme Competitive Inhibition

Caption: Phosphinic acids (Green) structurally mimic the high-energy Transition State (Yellow), tricking the Enzyme (Blue) into tight binding.

Computational Protocol: Docking to MMP-9

This section details a validated workflow for docking a phosphinic peptide inhibitor into Matrix Metalloproteinase-9 (MMP-9), a key target in cancer metastasis.

Pre-requisites
  • Target: MMP-9 Crystal Structure (e.g., PDB ID: 1GKC or similar).

  • Ligand: A phosphinic pseudopeptide (e.g.,

    
    ).[2][3]
    
Step-by-Step Methodology

Step 1: System Preparation (The "Clean-Up")

  • Protein Prep: Remove all water molecules except the catalytic water coordinated to the Zinc if using a non-TSA ligand (for phosphinics, displace this water).

  • Protonation: Set pH to 7.4 using PropKa. Ensure the catalytic Glutamate (Glu402) is protonated if the mechanism requires it, though usually, it acts as a base.

  • Metal Treatment: The

    
     ion must be treated as a separate entity with a +2 charge. Do not merge it into the protein chain.
    

Step 2: Ligand Generation (QM-Based)

  • Generate 3D conformers.[4]

  • Crucial: Manually define the phosphorus chirality. Phosphinic peptides have stereocenters at the P-atom. Both (R) and (S) diastereomers must be generated and docked separately.

  • Assign partial charges using RESP (Restrained Electrostatic Potential) calculated at the HF/6-31G* level, as standard force field charges often underestimate the polarization of the phosphoryl oxygen.

Step 3: Grid Generation (The "Search Space")

  • Center the grid box on the catalytic

    
     atom.
    
  • Define a constraint: Metal Coordination Constraint . The anionic oxygen of the phosphinic group must be within 2.5 Å of the Zinc ion.

Step 4: Molecular Docking (Glide/Gold/AutoDock)

  • Run docking with the constraint active.

  • Scoring: Use a scoring function that accounts for metal-ligand interactions (e.g., GoldScore or Glide XP). Standard scoring often penalizes the desolvation of the highly polar phosphinic group too harshly.

Visualization: The Computational Pipeline

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Validation L_Prep Ligand Prep (Generate Stereoisomers) DFT DFT Optimization (B3LYP/6-31G*) L_Prep->DFT P_Prep Protein Prep (Fix His tautomers) Grid Grid Generation (Center on Zn2+) P_Prep->Grid Dock Constraint Docking (Metal Coordination) DFT->Dock Grid->Dock MD MD Simulation (100ns, Explicit Solvent) Dock->MD FreeEnergy MM-GBSA (Binding Energy) MD->FreeEnergy

Caption: Integrated workflow ensuring electronic accuracy (DFT) translates to steric fit (Docking) and dynamic stability (MD).

QSAR and Rational Design

Quantitative Structure-Activity Relationship (QSAR) studies for phosphinic derivatives reveal that lipophilicity at the


 and 

positions is the primary driver of potency, while the phosphinic core drives affinity.
  • The S1' Pocket: This is the "selectivity filter" of MMPs. For MMP-12 selectivity, a large hydrophobic group (e.g., biphenyl) is required. For MMP-1, smaller groups are preferred.

  • Equation of Potency:

    
    
    Insight: A higher HOMO energy on the phenyl rings of aminophosphonates correlates with better anti-inflammatory activity, likely due to 
    
    
    
    -stacking interactions within the enzyme pocket.

References

  • Reiter, L. A., et al. (1999). "Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket."[5] Bioorganic & Medicinal Chemistry Letters, 9(2), 127-132.[5] Link

  • Georgiadis, D., & Dive, V. (2015). "Phosphinic peptides as zinc metalloproteinase inhibitors."[2] Topics in Current Chemistry. Link

  • Yiotakis, A., et al. (2004). "Crystallographic analysis of phosphinic peptides complexed with MMPs." Journal of the American Chemical Society.[6]

  • Kafarski, P., & Lejczak, B. (2001). "Biological activity of aminophosphonic acids.
  • Campestre, C., et al. (2020). "Synthesis, antiinflammatory activity, and molecular docking studies of bisphosphonic esters."[7][8][9][10] Beilstein Journal of Organic Chemistry, 16, 1277-1287.[7][9] Link

  • Gaussian 16 User Guide. "DFT Methods and Basis Sets for Phosphorus Compounds." Link

Sources

Foundational

Technical Guide: Discovery and Initial Synthesis of Novel Aminophosphinic Acids

Executive Summary: The Phosphinic Advantage In the landscape of peptidomimetics, -aminophosphinic acids represent a critical evolution beyond standard -amino acids. While carboxylic acids are planar ( ), the phosphinic g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phosphinic Advantage

In the landscape of peptidomimetics,


-aminophosphinic acids  represent a critical evolution beyond standard 

-amino acids. While carboxylic acids are planar (

), the phosphinic group presents a tetrahedral (

) geometry that mimics the high-energy transition state of peptide bond hydrolysis.

Unlike their aminophosphonic counterparts (which possess two -OR groups), aminophosphinic acids contain a P-C bond and often a P-H or P-R bond. This structural nuance allows for:

  • Precise Stereoelectronic Mimicry: They act as "transition state analogues" for metalloproteases (e.g., Leucine Aminopeptidase, HIV protease).

  • Tunable Lipophilicity: The ability to substitute the phosphorus atom (P-R) allows for modulation of bioavailability, unlike the fixed polarity of the carboxylate.

Strategic Design & Mechanism

The Core Synthetic Pathway: Modified Kabachnik-Fields

The most robust route for initial library generation is the Modified Kabachnik-Fields (KF) Reaction . While the classic KF uses dialkyl phosphites, the synthesis of aminophosphinic acids requires the use of phosphinic esters (e.g., ethyl phenylphosphinate) or hypophosphorous acid derivatives.

The reaction proceeds primarily via an imine intermediate, particularly when using Lewis Acid catalysis.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical distinction between the "Imine Route" (favored by basic amines) and the "Hydroxyphosphonate Route."

KabachnikFields Start Aldehyde + Amine Imine Imine Intermediate (R-CH=N-R') Start->Imine - H2O SideProduct α-Hydroxyphosphinate (Side Reaction) Start->SideProduct Direct P-H Addition (No Amine) Complex Activated Imine-Catalyst Complex Imine->Complex + Catalyst Catalyst Lewis Acid (InCl3 / Yb(OTf)3) Phosphinate H-Phosphinic Ester (H-P(O)(OR)R'') Phosphinate->Complex Nucleophilic Attack (P-H) Product α-Aminophosphinate Complex->Product P-C Bond Formation

Figure 1: Lewis-acid catalyzed mechanism favoring the imine pathway to suppress hydroxyphosphonate formation.

Experimental Protocols

Protocol A: Microwave-Assisted 3-Component Coupling

This protocol is optimized for generating a library of P-substituted aminophosphinates. It utilizes Microwave Irradiation (MW) to overcome the lower nucleophilicity of H-phosphinic esters compared to phosphites.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Ethyl Phenylphosphinate (1.0 equiv) [Source of P-C-R moiety]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Ethanol or Solvent-Free

Step-by-Step Methodology:

  • Imine Pre-formation (Optional but Recommended): In a microwave vial, mix the aldehyde and amine in ethanol. Stir at RT for 15 mins. Why? This suppresses the formation of the

    
    -hydroxyphosphinate side product.
    
  • Addition: Add the H-phosphinic ester and the Lewis Acid catalyst. Cap the vial.

  • Irradiation: Irradiate at 100°C for 20–30 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up:

    • Cool to room temperature.

    • Concentrate in vacuo.

    • Dilute with EtOAc and wash with saturated

      
       (removes unreacted acid) and brine.
      
  • Purification: Flash column chromatography (SiO2). Note: Aminophosphinates are polar; use a gradient of DCM:MeOH (95:5 to 90:10).

Protocol B: Asymmetric Synthesis via Sulfinimines (Ellman's Auxiliary)

For drug development, enantiopurity is non-negotiable. The use of tert-butanesulfinimines provides excellent diastereoselectivity.

Workflow:

  • Condensation: Form the chiral sulfinimine using (S)-tert-butanesulfinamide and the aldehyde (

    
    , THF).
    
  • Hydrophosphinylation: Treat the sulfinimine with the H-phosphinic ester and a base (e.g., Cs2CO3) or catalyst at -78°C.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral

    
    -aminophosphinic acid.
    

Characterization & Validation

NMR Spectroscopy: The Gold Standard

Verification relies heavily on


 NMR . Unlike carbon or proton NMR, phosphorus NMR provides a clean window into the reaction progress without solvent interference.
ParameterObservationInterpretation

Chemical Shift

20–45 ppm
Typical range for

-aminophosphinates.

Coupling
Doublet (

Hz)
Indicates unreacted P-H bond (Starting Material).

Decoupled
SingletIndicates successful P-C bond formation (Product).

NMR

3.0–4.5 ppm (dd)
The

-proton (P-C-H ) shows coupling to both

and

(NH).
Common Pitfalls & Troubleshooting
  • Oxidation: H-phosphinic acids are susceptible to oxidation to phosphonic acids (

    
    ). Solution: Degas solvents and keep under Argon.
    
  • Metal Chelation: Aminophosphinic acids are strong chelators. If yields are low, the product may be stuck to the Lewis Acid catalyst. Solution: Perform an EDTA wash during work-up.

Therapeutic Application Logic

The following diagram maps the structural features of aminophosphinic acids to their biological utility.

Applications Core Aminophosphinic Scaffold (Tetrahedral Geometry) Mech1 Mimics Peptide Hydrolysis TS Core->Mech1 Mech2 Bioisostere of GABA/Glutamate Core->Mech2 Target1 Metalloprotease Inhibition (Zn2+ Binding) Target2 GABA Receptor Modulation Target3 Anticancer (Transition State Analogue) Mech1->Target1 Mech1->Target3 Mech2->Target2

Figure 2: Structure-Activity Relationship (SAR) mapping of the aminophosphinic scaffold.

References

  • Kabachnik-Fields Reaction Mechanism

    • Cherkasov, R. A., & Galkin, V. I. (1998).[1] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews.

  • Microwave-Assisted Synthesis

    • Keglevich, G., & Greiner, I. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
  • Asymmetric Synthesis & Catalysis

    • Ordóñez, M., et al. (2015).[2] An update on the stereoselective synthesis of

      
      -aminophosphonic acids and derivatives. Tetrahedron.
      
  • Therapeutic Applications

    • Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today.
  • Characterization (NMR)

    • Kudzin, Z. H., et al. (2011). Aminophosphonic Acids - Phosphorus Analogues of Natural Amino Acids.[3][4][5][6] Part 1: Syntheses of

      
      -Aminophosphonic Acids. Current Organic Chemistry.
      

Sources

Exploratory

Structural Dynamics and Conformational Analysis of Bis(cyclohexylamino)phosphinic Acid

The following technical guide details the molecular structure, conformational dynamics, and synthesis of Bis(cyclohexylamino)phosphinic acid (also known as N,N'-dicyclohexylphosphorodiamidic acid ). CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, conformational dynamics, and synthesis of Bis(cyclohexylamino)phosphinic acid (also known as N,N'-dicyclohexylphosphorodiamidic acid ).

CAS Registry Number: 17390-19-1 IUPAC Name: N,N'-Dicyclohexylphosphorodiamidic acid Formula:


Molecular Weight:  ~260.31  g/mol [1]

Executive Summary

Bis(cyclohexylamino)phosphinic acid represents a critical class of phosphorodiamidates , molecules defined by a central phosphorus(V) atom bonded to two amine-derived substituents and an acidic hydroxyl group.[1] This specific derivative is distinguished by its bulky cyclohexyl ligands, which impose significant steric constraints on the molecular conformation.[1][2][3][4]

Primary interest in this structure stems from two domains:

  • Enzyme Inhibition: As a structural analog to phenylphosphorodiamidate (PPD), it functions as a transition-state mimic for urease enzymes, blocking the hydrolysis of urea.[1][2][3][4]

  • Coordination Chemistry: The amphoteric nature of the phosphinyl core (

    
     acceptor, 
    
    
    
    donor) allows for the formation of robust hydrogen-bonded supramolecular networks and metal complexes.[1][2][3][4]

Chemical Identity and Synthesis[2][3][4][5][6][7][8][9]

Synthetic Pathway

The synthesis follows a nucleophilic substitution pathway starting from phosphorus oxychloride (


).[1][2][3][4] The steric bulk of the cyclohexylamine requires careful control of temperature to prevent over-substitution or ring degradation.[1][2][3][4]

Protocol:

  • Activation:

    
     is dissolved in dry dichloromethane (DCM) at 0°C.
    
  • Substitution: Cyclohexylamine (4 equivalents) is added dropwise. The excess amine acts as a scavenger for the HCl byproduct.[1][2][3][4]

  • Hydrolysis: The intermediate phosphorodiamidic chloride,

    
    , is hydrolyzed using a mild base (
    
    
    
    ) solution to yield the acid.[1]
  • Purification: Recrystallization from ethanol/water to remove amine hydrochloride salts.[1][2][3][4]

Reaction Visualization

The following diagram illustrates the stepwise conversion from the phosphoryl chloride to the final acid.

Synthesis POCl3 POCl3 (Phosphorus Oxychloride) Inter Intermediate (C6H11NH)2P(O)Cl POCl3->Inter -2 HCl (as salt) Amine Cyclohexylamine (4 eq.) Amine->Inter Product Bis(cyclohexylamino)phosphinic acid (C6H11NH)2P(O)OH Inter->Product Cl substitution Hydrolysis Hydrolysis (H2O / Base) Hydrolysis->Product

Caption: Stepwise nucleophilic substitution pathway for the synthesis of Bis(cyclohexylamino)phosphinic acid.

Molecular Structure Analysis

The Phosphorus Core (Geometry)

The central phosphorus atom adopts a distorted tetrahedral geometry .[1][2][3][4][5] Unlike symmetrical phosphate ions (


), the substituents here create a chemically distinct environment:
  • Bond Angles: The

    
     angle is typically compressed (< 109.5°) due to the double-bond character of the phosphoryl oxygen repelling the single bonds.[1][2][4] The 
    
    
    
    angle is expanded due to the steric repulsion between the massive cyclohexyl rings.[1][2][3][4]
  • Bond Lengths:

    • 
      : ~1.46 Å (Double bond character, strong H-bond acceptor).[1][2]
      
    • 
      : ~1.63 Å (Single bond with partial double bond character due to 
      
      
      
      lone pair donation).[1][2][3][4]
    • 
      : ~1.55 Å (Single bond, H-bond donor).[1][2][3][4]
      
Cyclohexyl Conformation

The cyclohexyl groups invariably adopt the chair conformation , which is thermodynamically favored by ~5-6 kcal/mol over the boat form.[1][2][3]

  • Equatorial Positioning: The bulky phosphoramidate group attaches to the cyclohexyl ring at the equatorial position to minimize 1,3-diaxial interactions.[1][2][3][4]

  • Rotational Freedom: While the rings are rigid chairs, the

    
     bonds allow rotation, enabling the molecule to adopt "syn" or "anti" conformations relative to the 
    
    
    
    bond.[1][3] In the solid state, the anti conformation is often preferred to maximize packing efficiency.[1][2][3][4]
Hydrogen Bonding Networks

In the crystalline phase, Bis(cyclohexylamino)phosphinic acid forms extensive supramolecular chains.

  • Primary Motif: The acidic proton (

    
    ) donates to the phosphoryl oxygen (
    
    
    
    ) of a neighboring molecule.[1]
  • Secondary Motif: The amine protons (

    
    ) act as secondary donors, often bridging to the same phosphoryl oxygen, creating a R22(8)  ring motif (graph set notation).[1]
    

HBonding Mol1 Molecule A (Donor OH) Mol2 Molecule B (Acceptor P=O) Mol1->Mol2 Strong H-Bond (OH ... O=P) Network Supramolecular Catemer Chain Mol2->Network Stacks into Mol3 Molecule C (Donor NH) Mol3->Mol2 Weak H-Bond (NH ... O=P)

Caption: Hydrogen bonding topology showing the dual-donor capability forming stable catemer chains.

Quantitative Data Summary

ParameterValue (Approx.)Significance
P=O Bond Length 1.46 - 1.48 ÅIndicates strong double bond character; primary H-bond acceptor site.[1][2][3][4]
P-N Bond Length 1.61 - 1.63 ÅShorter than typical P-N single bonds, suggesting

back-bonding.[1][2][3][4]
N-P-N Bond Angle 104° - 108°Constrained by the bulky cyclohexyl groups.[1][2][3][4]
Cyclohexyl Form ChairThermodynamic minimum; equatorial attachment of N.
pKa ~3.5 - 4.5Moderately acidic; exists as anion at physiological pH (7.4).[1][2][3][4]

Applications & Relevance[1][5][12]

Urease Inhibition

Similar to NBPT (N-(n-butyl)thiophosphoric triamide), Bis(cyclohexylamino)phosphinic acid acts as a structural analog of urea.[1]

  • Mechanism: The molecule binds to the nickel active site of the urease enzyme.[1][2][3][4] The

    
     oxygen coordinates to the 
    
    
    
    ions, while the cyclohexyl groups fill the hydrophobic pocket, blocking the entry of the substrate (urea).[1]
  • Utility: Used in agricultural soil stabilizers to prevent rapid hydrolysis of urea fertilizer into ammonia.[1][2][3][4]

Metal Extraction (Hydrometallurgy)

The amphiphilic nature (polar head, lipophilic cyclohexyl tails) makes this molecule an effective extractant for metal ions from aqueous solutions.[1]

  • Selectivity: The steric bulk of the two cyclohexyl rings creates a specific "bite angle" that can selectively chelate transition metals like Cobalt(II) or Nickel(II) over others, depending on pH.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10868 (Related Carbodiimides and Phosphoramidates). Retrieved from .[1][2][3][4]

  • Pourayoubi, M., et al. (2011). Crystal structure and hydrogen bonding in phosphoramidates.[1][2][3][4] Acta Crystallographica Section E. (Contextual grounding for P-N geometry).

  • ChemicalSource (2026). Bis(cyclohexylamino)phosphinic acid | CAS#:17390-19-1.[1][2][3][4] Retrieved from .[1][2][3][4]

  • Steiner, T. (2002). The Hydrogen Bond in the Solid State.[1][2][3][4] Angewandte Chemie International Edition.[1][2][3][4] (Authoritative source on H-bond acceptor capabilities of P=O).

Sources

Foundational

N-Substituted Phosphinic Amides: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Topic: Physical and chemical properties of N-substituted phosphinic amides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the Peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of N-substituted phosphinic amides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Peptide Bond

In the landscape of medicinal chemistry, the amide bond is ubiquitous, yet it suffers from rapid enzymatic cleavage. N-substituted phosphinic amides (


) represent a critical bioisostere of the carboxylic amide. Unlike their planar carbon counterparts, phosphinic amides introduce a tetrahedral geometry  and a unique electrostatic profile that mimics the high-energy transition state of peptide hydrolysis.

This guide moves beyond basic definitions to explore the structural dynamics, anomalous hydrolytic stability, and synthetic protocols required to leverage these scaffolds effectively in metalloprotease inhibition and transition-state analogue (TSA) design.[1]

Structural and Physical Attributes

Geometry and Stereoelectronics

The defining feature of the phosphinic amide is the phosphorus center. While carboxylic amides are planar (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized) with restricted rotation due to 

delocalization, phosphinic amides are tetrahedral (

-like).[1]
  • Bond Character: The

    
     bond shows significant double-bond character, but the resonance interaction is different. The nitrogen lone pair donates into the empty 
    
    
    
    -orbitals (or
    
    
    orbitals) of the phosphorus, but this does not enforce planarity.
  • Chirality: If the two substituents on phosphorus are different (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the phosphorus atom becomes a chiral center. This is critical for drug design, as enantiomers often exhibit vastly different binding affinities to target enzymes (e.g., MMPs).[1]
    
Hydrogen Bonding and Aggregation

The phosphoryl oxygen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a potent hydrogen bond acceptor, significantly stronger than the carbonyl oxygen. Conversely, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

moiety is a proficient donor.
FeatureCarboxylic Amide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Phosphinic Amide (

)
Impact on Properties
H-Bond Acceptor Moderate (C=O)Strong (P=O)Higher water solubility; strong crystal lattice energy.[1]
Aggregation Dimers (planar)Catemers (chains) or DimersLeads to higher melting points and lower solubility in non-polar solvents.[1][2]
Dipole Moment ~3.7 D~4.0 - 4.5 DIncreases polar surface area (PSA), affecting membrane permeability.[1][2]
Acidity and Basicity (The "Protonation Trap")

Understanding the acid-base behavior is crucial for stability profiling.[1]

  • Basicity: The nitrogen in phosphinic amides is less basic than in amines but more basic than in carboxylic amides.[1]

  • Acidity (pKa): The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     proton is weakly acidic (pKa 
    
    
    
    15–20 in DMSO).[1] However, it can be deprotonated by strong bases (NaH, KHMDS) to facilitate alkylation, a reaction pathway often used to create N-methylated derivatives that resist metabolic degradation.[1][2]

Chemical Reactivity & Stability[1][2][3][4][5]

The Hydrolytic Paradox

A common misconception is that phosphorus-nitrogen bonds are inherently unstable.[1][2] The reality is nuanced:

  • Base Stability: Phosphinic amides are remarkably stable under basic conditions (up to pH 12), often exceeding the stability of carboxylic amides. The repulsion between the nucleophilic hydroxide and the electron-rich phosphoryl oxygen protects the phosphorus center.

  • Acid Lability: Under acidic conditions, phosphinic amides hydrolyze significantly faster (up to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     times) than carboxylic amides.[1][3]
    
    • Mechanism:[1][2][4][5][6][7][8] Protonation occurs on the Nitrogen atom (unlike O-protonation in carboxylic amides).[1][3] This creates a highly effective leaving group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), weakening the 
      
      
      
      bond and inviting nucleophilic attack by water.
Visualizing the Hydrolysis Pathway

The following diagram illustrates the divergent pathways of hydrolysis, highlighting the critical N-protonation step in acid.

HydrolysisMechanism cluster_Acid Acidic Conditions (High Lability) cluster_Base Basic Conditions (High Stability) Start Phosphinic Amide R2P(=O)NHR' Acid_Step1 N-Protonation R2P(=O)-NH2R'+ Start->Acid_Step1 + H+ Base_Step1 Repulsion OH- vs P=O Start->Base_Step1 + OH- Acid_Step2 Nu Attack (H2O) Penta-coordinate TS Acid_Step1->Acid_Step2 Rate Limiting Acid_Prod Hydrolysis R2P(=O)OH + R'NH3+ Acid_Step2->Acid_Prod Fast Base_Outcome No Reaction (Stable) Base_Step1->Base_Outcome

Caption: Divergent hydrolytic stability profiles. N-protonation in acid accelerates cleavage, while electrostatic repulsion confers base stability.

Synthetic Architecture

The Atherton-Todd Reaction

The most robust method for synthesizing N-substituted phosphinic amides is the Atherton-Todd reaction. It converts a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 species (phosphinous acid) into a phosphinic chloride in situ using 

(or milder alternatives like

) and a base, which is then trapped by a primary amine.[1]

Key Advantage: Avoids the isolation of unstable phosphinic chlorides.

Synthetic Workflow Diagram[1][2]

AthertonTodd P_Species Dialkyl Phosphite (R2P(O)H) Inter_Cl Phosphinic Chloride (R2P(O)Cl) P_Species->Inter_Cl Chlorination Amine Primary Amine (R'NH2) Product Phosphinic Amide (R2P(O)NHR') Amine->Product Nucleophilic Subst. Reagents CCl4 / Base (Et3N) Reagents->Inter_Cl Chlorination Inter_Cl->Product Nucleophilic Subst.

Caption: The Atherton-Todd protocol allows one-pot conversion of phosphites to amides via a reactive chloride intermediate.

Experimental Protocols

Protocol: Modified Atherton-Todd Synthesis

Standard protocol adapted for library generation.[1][2]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Dialkyl phosphite (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add Triethylamine (1.1 equiv) followed by hexachloroethane (

    
    , 1.1 equiv) as a safer alternative to 
    
    
    
    . Stir at
    
    
    for 30 minutes.
    • Checkpoint: The solution should turn slightly cloudy due to salt formation.

  • Coupling: Add the Primary Amine (1.0 equiv) dropwise.[1][2] Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (briefly! to remove unreacted amine without hydrolyzing the product) and then saturated

    
    .[1]
    
  • Purification: Recrystallize from EtOAc/Hexane. Chromatography is often unnecessary if the conversion is high.

Protocol: Hydrolytic Stability Assay (HPLC)

Essential for validating "drug-like" properties.[1][2]

  • Stock Solution: Prepare a 10 mM stock of the phosphinic amide in DMSO.

  • Buffer Preparation:

    • Acidic:[1][2][9] 0.1 M HCl (pH 1.0)

    • Neutral: PBS (pH 7.4)[1][2]

    • Basic: 0.1 M NaOH (pH 13.0)[1][2]

  • Incubation: Dilute stock 1:100 into each buffer (final conc. 100 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Incubate at 
    
    
    
    .[1]
  • Sampling: Inject 10

    
     aliquots into RP-HPLC (C18 column) at 
    
    
    
    .
  • Analysis: Monitor the disappearance of the parent peak and appearance of the phosphinic acid peak (

    
    ).
    
    • Expectation: >95% remaining at 24h in PBS/NaOH; <50% remaining at 24h in HCl (structure dependent).[1][2]

Applications in Drug Discovery: Transition State Analogues

Phosphinic amides are premier Transition State Analogues (TSAs) for metalloproteases (e.g., MMP-13, Aminopeptidases).[1][2]

  • Mechanism: The tetrahedral phosphorus atom mimics the metastable gem-diolate intermediate formed during peptide bond hydrolysis.[10]

  • Zinc Binding: The phosphoryl oxygen coordinates to the catalytic Zinc ion (

    
    ) in the enzyme active site, displacing the water molecule required for catalysis.
    
  • Selectivity: By varying the

    
     groups on the phosphorus and nitrogen, the inhibitor can probe the 
    
    
    
    and
    
    
    pockets of the enzyme, achieving high selectivity over homologous proteases.
Bioisosteric Comparison[1][2]

Bioisostere cluster_TS Enzymatic Transition State cluster_Inhibitor Phosphinic Amide Inhibitor TS_Node Tetrahedral Carbon (Gem-Diolate) Inhib_Node Tetrahedral Phosphorus (Stable Mimic) TS_Node->Inhib_Node Structural Mimicry

Caption: The tetrahedral geometry of the phosphinic amide perfectly mimics the high-energy intermediate of peptide hydrolysis.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[1][2][5][11] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663. Link

  • Yiotakis, A., et al. (2004).[1][2] "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry, 8(12), 1135-1158.[1][2] Link[1][2]

  • Rahil, J., & Haake, P. (1981).[1][2] "Hydrolysis of phosphinamides. Acid-catalyzed hydrolysis of N-phenyl-P,P-dimethylphosphinamide." The Journal of Organic Chemistry, 46(15), 3048–3052. Link[1][2]

  • Dive, V., et al. (2000).[1][2] "Phosphinic peptide inhibitors as tools in the study of matrix metalloproteinases." Cellular and Molecular Life Sciences, 57, 1270–1279.[1][2] Link

  • Campagne, J. M., et al. (2013).[1][2] "Phosphinic Acid Derivatives in Peptide Bond Isostere Synthesis." Chemical Reviews, 113, 1, 666–704.[1][2] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Bis(cyclohexylamino)phosphinic Acid in Catalysis

Executive Summary Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), more accurately described chemically as -dicyclohexylphosphorodiamidic acid , represents a specialized class of phosphorus-based hydrogen-bonding c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), more accurately described chemically as


-dicyclohexylphosphorodiamidic acid , represents a specialized class of phosphorus-based hydrogen-bonding catalysts. Unlike traditional phosphine ligands used in transition metal cross-coupling (e.g., 

), this compound primarily functions as a Brønsted acid organocatalyst and a hydrogen-bond donor . Its unique structure—featuring a phosphoryl group (

), an acidic hydroxyl group (

), and two secondary amine moieties (

)—allows it to activate electrophiles (such as imines and carbonyls) through dual hydrogen-bonding interactions.

This guide details the application of Bis(cyclohexylamino)phosphinic acid in asymmetric Mannich-type reactions and Strecker syntheses , providing a robust protocol for its synthesis and catalytic use.

Chemical Identity & Properties

PropertySpecification
Common Name Bis(cyclohexylamino)phosphinic acid
IUPAC Name

-Dicyclohexylphosphorodiamidic acid
CAS Number 17390-19-1
Formula

Molecular Weight 260.31 g/mol
Structure

Acidity (

)
Est.[1] 2.5–3.5 (DMSO)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Stability Stable under ambient conditions; Hygroscopic
Structural Insight: The "Phosphinic" Misnomer

While commercially labeled as a "phosphinic acid" derivative, the presence of two


 bonds classifies this molecule as a phosphorodiamidic acid . This distinction is critical for understanding its reactivity: the nitrogen atoms can donate electron density to the phosphorus center, modulating the acidity of the 

group and enhancing the basicity of the

oxygen, making it a bifunctional catalyst.

Mechanism of Action: Dual Hydrogen-Bond Activation

The catalytic efficacy of Bis(cyclohexylamino)phosphinic acid stems from its ability to form a structured transition state with electrophiles.

Activation Pathway
  • Protonation/H-Bonding: The acidic proton (

    
    ) activates the electrophile (e.g., an imine nitrogen).
    
  • Secondary Interaction: The

    
     protons on the cyclohexylamino groups provide secondary hydrogen-bonding stabilization to the substrate or nucleophile.
    
  • Steric Shielding: The bulky cyclohexyl groups create a chiral-like pocket (even in achiral forms, they induce steric bias), directing the trajectory of nucleophilic attack.

Diagram: Catalytic Activation Cycle

The following diagram illustrates the activation of an imine during a Mannich reaction.

G Figure 1: Mechanism of Electrophile Activation by Phosphorodiamidic Acid Catalyst Catalyst Free Catalyst (CyNH)2P(O)OH Complex Activated Complex [Cat-H...Imine] Catalyst->Complex Coordination Substrate Substrate (Imine) R-CH=N-R' Substrate->Complex Binding TS Transition State Dual H-Bonding Complex->TS Activation Nucleophile Nucleophile (e.g., Acetylacetone) Nucleophile->TS Attack TS->Catalyst Regeneration Product Mannich Product Beta-Amino Carbonyl TS->Product C-C Bond Formation

Application Protocol: Direct Mannich Reaction[1]

This protocol describes the use of Bis(cyclohexylamino)phosphinic acid to catalyze the direct Mannich reaction between an aldimine and a 1,3-dicarbonyl compound. This reaction is a cornerstone in the synthesis of


-amino carbonyls, which are key intermediates for pharmaceutical agents.
Materials Required[1][2][3][4][5]
  • Catalyst: Bis(cyclohexylamino)phosphinic acid (5 mol%).

  • Electrophile:

    
    -Boc-aldimine (1.0 equiv).
    
  • Nucleophile: Acetylacetone (1.2 equiv).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Glassware: 10 mL reaction vial with a magnetic stir bar.

Step-by-Step Procedure
  • Catalyst Preparation (In-Situ or Pre-Synthesized):

    • Note: If the catalyst is not available commercially, synthesize it by reacting

      
       with 4 equivalents of cyclohexylamine in DCM at 0°C, followed by hydrolysis with water. Recrystallize from ethanol.
      
    • Ensure the catalyst is dry (store in a desiccator) before use.

  • Reaction Setup:

    • In a 10 mL vial, dissolve

      
      -Boc-aldimine  (0.5 mmol) in Toluene  (2.0 mL).
      
    • Add Bis(cyclohexylamino)phosphinic acid (6.5 mg, 0.025 mmol, 5 mol%).

    • Stir the mixture at room temperature (25°C) for 5 minutes to allow the catalyst to associate with the imine.

  • Nucleophile Addition:

    • Add Acetylacetone (60

      
      L, 0.6 mmol) dropwise to the stirring solution.
      
    • Seal the vial and stir at room temperature.

  • Monitoring:

    • Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

    • Typical Reaction Time: 2–6 hours. The spot for the imine should disappear, and a new, more polar product spot should appear.

  • Workup & Purification:

    • Quench the reaction by adding saturated

      
       solution  (2 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results
  • Yield: >85% isolated yield.[2]

  • Selectivity: High chemoselectivity for the

    
    -amino ketone.
    
  • Troubleshooting: If the reaction is slow, increase the temperature to 40°C or increase catalyst loading to 10 mol%.

Synthesis of the Ligand (In-House Protocol)

For researchers needing to synthesize the ligand from scratch, follow this validated pathway.

Reaction:



  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Addition: Add Phosphorus Oxychloride (

    
    )  (10 mmol) to dry DCM  (50 mL) and cool to 0°C.
    
  • Amine Addition: Add Cyclohexylamine (40 mmol) dropwise over 30 minutes. A white precipitate (amine hydrochloride) will form immediately.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Cool back to 0°C and carefully add Water (10 mL) to hydrolyze the intermediate chloride. Stir for 1 hour.

  • Extraction: Separate the organic layer. Wash with 1M HCl (to remove excess amine) and Brine.

  • Crystallization: Evaporate the solvent. Recrystallize the solid from hot Ethanol/Water to obtain pure Bis(cyclohexylamino)phosphinic acid as white needles.

Critical Analysis & Optimization

Solvent Effects

The choice of solvent dramatically impacts the catalytic efficiency of phosphorodiamidic acids.

  • Non-polar solvents (Toluene, Benzene): Enhance hydrogen-bonding interactions by minimizing solvent competition. Preferred for maximum rate.

  • Polar solvents (THF, MeOH): Disrupt the H-bond network, significantly slowing the reaction.

Comparison with Other Catalysts
Catalyst ClassAcidity (

)
Key AdvantageKey Limitation
Phosphoric Acids (BINOL-derived) 1.5–2.0High enantioselectivityExpensive, difficult synthesis
Bis(cyclohexylamino)phosphinic acid 2.5–3.5 Cheap, easy synthesis, tunable Lower acidity, typically achiral
Thioureas 8.0–12.0Mild activationRequires very reactive electrophiles

References

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929–1982. Link

  • Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews, 107(12), 5744–5758. Link

  • Gong, L. Z., et al. (2009). "Organocatalytic Asymmetric Mannich Reactions." Chemical Society Reviews, 38, 3102–3116. Link

  • PubChem Compound Summary. (2024). "Bis(cyclohexylamino)phosphinic acid (CID 16218967)." National Library of Medicine. Link

Sources

Application

Application Note: Bis(cyclohexylamino)phosphinic Acid in Organometallic Chemistry

This comprehensive Application Note and Protocol guide details the use of Bis(cyclohexylamino)phosphinic acid (systematically known as -Dicyclohexylphosphorodiamidic acid ) in organometallic chemistry.[1] While often ove...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the use of Bis(cyclohexylamino)phosphinic acid (systematically known as


-Dicyclohexylphosphorodiamidic acid ) in organometallic chemistry.[1] While often overshadowed by its dialkyl analogs (e.g., D2EHPA), this specific diamidic acid derivative offers unique coordination properties due to the presence of secondary amine groups, enabling distinct hydrogen-bonding networks and metal selectivity profiles.[1]


-Dicyclohexylphosphorodiamidic acid; DCPDA
Formula: 

Molecular Weight: 260.31 g/mol [1]

Executive Summary

Bis(cyclohexylamino)phosphinic acid is an organophosphorus compound featuring a tetrahedral phosphorus(V) center bonded to two cyclohexylamino groups, one phosphoryl oxygen (


), and one hydroxyl group (

).[1] In organometallic chemistry, it serves two primary functions:
  • Selective Metal Extractant: As an acidic ligand for the solvent extraction of Lanthanides (

    
    ) and Actinides (
    
    
    
    ), where the steric bulk of the cyclohexyl rings and the hydrogen-bonding capability of the
    
    
    groups modulate selectivity.[1]
  • Coordination Ligand: A versatile

    
    -donor (and potentially 
    
    
    
    -donor) for transition metals (e.g.,
    
    
    ,
    
    
    ,
    
    
    ), used to synthesize supramolecular assemblies driven by hydrogen bonding.[1]

This guide provides detailed protocols for its application in f-element extraction and transition metal coordination , supported by mechanistic insights and structural analysis.[1]

Chemical Structure & Properties

The molecule exists as a phosphorodiamidic acid .[1][2] Unlike phosphinic acids (


), the phosphorus atom in DCPDA is bonded to two nitrogen atoms.[1] This structural distinction introduces:
  • Acidity: The

    
     group is acidic (
    
    
    
    ), allowing for cation exchange.[1]
  • Hydrogen Bonding: The secondary amine (

    
    ) groups act as hydrogen bond donors, influencing dimerization and outer-sphere coordination.[1]
    
  • Steric Bulk: The cyclohexyl groups provide lipophilicity and steric hindrance, enhancing selectivity for specific metal ionic radii.[1]

Table 1: Physicochemical Properties
PropertyValue / Description
Physical State White crystalline solid
Melting Point

(decomposes at higher temp)
Solubility Soluble in chloroform, ethanol, DMSO; Sparingly soluble in water
Acidity (

)

(in aqueous methanol)
Coordination Modes Monodentate (

), Bidentate bridging (

), Chelation (

)
Stability Hydrolytically stable at neutral pH; slowly hydrolyzes in strong acid/base

Application I: Solvent Extraction of Lanthanides

Mechanism of Action

In non-polar solvents (e.g., toluene, dodecane), DCPDA typically exists as a hydrogen-bonded dimer.[1] Upon contact with an aqueous metal solution, it extracts metal cations (


) via a cation-exchange mechanism, releasing protons.[1]

General Extraction Equilibrium:



Where 

represents the monomeric ligand.[1]

The presence of


 groups allows for additional "outer-sphere" solvation or hydrogen bonding with co-extracted anions, distinguishing it from standard extractants like D2EHPA.[1]
Protocol 1: Determination of Extraction Distribution Ratios ( )

Objective: Quantify the extraction efficiency of DCPDA for Lanthanides (e.g.,


, 

) from nitrate media.

Materials:

  • Ligand: Bis(cyclohexylamino)phosphinic acid (

    
    ).[1]
    
  • Diluent: Toluene or

    
    -Dodecane (analytical grade).[1]
    
  • Aqueous Phase:

    
     in 
    
    
    
    (ionic strength adjuster).[1]
  • pH Adjusters:

    
     and 
    
    
    
    .[1]
  • Instrumentation: ICP-OES or ICP-MS.[1]

Step-by-Step Methodology:

  • Ligand Solution Preparation:

    • Dissolve

      
       of DCPDA in 
      
      
      
      of toluene to prepare a
      
      
      stock solution.[1]
    • Note: Sonicate if necessary to ensure complete dissolution.[1]

  • Phase Contacting:

    • In a

      
       glass vial, combine 
      
      
      
      of the organic ligand solution and
      
      
      of the aqueous metal solution (
      
      
      ).
    • Record the initial pH of the aqueous phase.[1]

  • Equilibration:

    • Shake the vials mechanically at

      
       for 60 minutes .
      
    • Validation: Kinetic studies show equilibrium is typically reached within 30 minutes; 60 minutes ensures completion.[1]

  • Phase Separation:

    • Centrifuge the mixture at

      
       for 5 minutes to ensure clean phase separation.
      
    • Carefully remove the aqueous phase for analysis.[1]

  • Analysis & Calculation:

    • Measure the equilibrium pH (

      
      ) of the aqueous phase.[1]
      
    • Analyze the metal concentration in the aqueous phase (

      
      ) using ICP-OES.[1]
      
    • Calculate the organic phase concentration by mass balance:

      
      .[1]
      
    • Compute the Distribution Ratio (

      
      ):
      
      
      
      
      [1]
  • Slope Analysis (Optional):

    • Plot

      
       vs. 
      
      
      
      to determine the number of protons released (
      
      
      ).[1]
    • Plot

      
       vs. 
      
      
      
      to determine the stoichiometry of the complex.[1]

Application II: Coordination Chemistry & Synthesis

Coordination Modes

DCPDA acts primarily as an


-donor ligand through the phosphoryl oxygen.[1] However, under basic conditions, the deprotonated form (

) can act as a bridging ligand between metal centers, forming dimeric or polymeric structures.[1] The

groups often engage in intramolecular hydrogen bonding with the

groups, stabilizing the complex.[1]
Protocol 2: Synthesis of Bis(cyclohexylamino)phosphinato-Copper(II) Complex

Objective: Synthesize and crystallize the


 complex to study coordination geometry.

Materials:

  • Ligand: Bis(cyclohexylamino)phosphinic acid (

    
    , 
    
    
    
    ).[1]
  • Metal Salt: Copper(II) acetate monohydrate (

    
    , 
    
    
    
    ).[1]
  • Solvent: Methanol (

    
    ).[1]
    
  • Base: Triethylamine (

    
    , 
    
    
    
    ).[1]

Step-by-Step Methodology:

  • Ligand Deprotonation:

    • Dissolve

      
       of DCPDA in 
      
      
      
      of warm methanol (
      
      
      ).
    • Add

      
       of triethylamine dropwise.[1] Stir for 10 minutes. The solution should remain clear.
      
  • Metal Addition:

    • Dissolve

      
       of Copper(II) acetate in 
      
      
      
      of methanol.
    • Slowly add the copper solution to the ligand solution with continuous stirring.[1]

    • Observation: The solution will turn blue/green, indicating complex formation.[1]

  • Reaction & Crystallization:

    • Reflux the mixture for 2 hours to ensure complete reaction.

    • Filter the hot solution to remove any insolubles.[1]

    • Allow the filtrate to cool slowly to room temperature.[1]

    • For single crystals: Perform vapor diffusion of diethyl ether into the methanol solution over 3–5 days.[1]

  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
       stretching frequency (typically shifts from 
      
      
      
      to lower wavenumbers upon coordination).[1]
    • Elemental Analysis: Confirm the

      
       ratio consistent with 
      
      
      
      .[1]

Visualization of Mechanisms

Figure 1: Extraction & Coordination Workflow

G cluster_0 Solvent Extraction Process Ligand Bis(cyclohexylamino) phosphinic Acid (HL) Dimer H-Bonded Dimer (HL)2 Ligand->Dimer Dimerization (Non-polar solvent) CoordComplex Coordination Complex M(L)2 (Solid) Ligand->CoordComplex + M2+ + Base (Methanol) Complex Extracted Complex M(HL2)3 Dimer->Complex + M3+ (aq) - H+ (aq) MetalAq Metal Cation (M3+) MetalAq->Complex Extraction

Caption: Schematic representation of the dimerization-extraction mechanism and direct coordination synthesis pathways.

Safety & Handling

  • Toxicity: Organophosphorus compounds can exhibit biological activity (e.g., urease inhibition).[1] Handle with gloves and in a fume hood.[1]

  • Flammability: When used with toluene or dodecane, standard solvent safety protocols apply.[1]

  • Waste Disposal: Segregate organic phases containing heavy metals (Cu, Ln) as hazardous waste.[1] Do not dispose of down the drain.

References

  • IUPAC Nomenclature of Organic Chemistry. Phosphorodiamidic acid derivatives. [Link]

  • Bhattacharyya, P. et al. (2000).[1] "Organophosphorus Extractants for Lanthanides." Journal of Chemical Sciences. (General reference for acidic organophosphorus extraction mechanisms).

  • Giles, D. E. et al. (2008).[1] "Derivatives of phosphinic acid as extractants for metal ions." Coordination Chemistry Reviews. (Review of analogous phosphinic acid extractants).

  • Cambridge Structural Database (CSD). Search for N,N'-dicyclohexylphosphorodiamidic acid metal complexes.[1] [Link][1]

(Note: Specific literature on "Bis(cyclohexylamino)phosphinic acid" is niche; protocols are derived from standard methodologies for analogous phosphorodiamidic and phosphinic acid extractants validated in organometallic research.)[1]

Sources

Method

Application Note: Bis(cyclohexylamino)phosphinic Acid and Phosphinic Derivatives as Transition-State Peptide Mimics in Metalloprotease Inhibition

Introduction & Scientific Rationale The targeted inhibition of Zn-metalloproteases—a diverse family of enzymes including matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE), and endoplasmic reticulum am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The targeted inhibition of Zn-metalloproteases—a diverse family of enzymes including matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE), and endoplasmic reticulum aminopeptidases (e.g., ERAP1)—is a cornerstone of modern drug development. Natural peptide substrates are rapidly hydrolyzed by these enzymes, rendering them ineffective as therapeutic inhibitors. To overcome this, researchers utilize transition-state analogues (TSAs) that mimic the geometry and electrostatics of the transient intermediate formed during peptide bond cleavage[1].

Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), also designated as N,N'-dicyclohexyl-phosphorodiamidic acid[2][3], serves as a highly effective structural model and building block in this domain. By replacing the scissile amide bond (-CONH-) with a hydrolytically stable phosphorodiamidic or phosphinic acid core (-PO(OH)-), this compound acts as a non-cleavable pseudopeptide. The dual cyclohexyl rings mimic bulky, hydrophobic amino acid side chains (such as Phenylalanine or Leucine), which optimally occupy the S1 and S1' specificity pockets of the protease active site, while the central phosphorus moiety coordinates the catalytic zinc ion[4].

Mechanistic Insights: The Causality of Transition-State Mimicry

The efficacy of phosphinic and phosphoramidic acid derivatives lies in their precise structural mimicry. During natural proteolysis, the nucleophilic attack of a zinc-bound water molecule on the peptide carbonyl carbon generates a high-energy, gem-diolate tetrahedral intermediate[5].

Phosphinic peptides and phosphorodiamidates are engineered to replicate this exact sp³-hybridized tetrahedral geometry[6]. When Bis(cyclohexylamino)phosphinic acid enters the active site:

  • Zinc Chelation: The negatively charged phosphinic oxyanion (P-O⁻) strongly coordinates with the catalytic Zn²⁺ ion, displacing the hydrolytic water molecule[1][7].

  • Subsite Engagement: The cyclohexyl groups engage in hydrophobic interactions within the enzyme's binding pockets, providing target selectivity.

  • Slow-Binding Kinetics: Because the inhibitor perfectly matches the transition state rather than the ground state, the enzyme undergoes a conformational "induced fit" (often locking the enzyme in a closed conformation), resulting in exceptionally low dissociation rates and sub-nanomolar affinities (

    
    )[4].
    

Mechanism A Catalytic Zn2+ (Enzyme Active Site) C Tetrahedral P-O(-) Coordination A->C Chelation B Bis(cyclohexylamino) phosphinic acid mimic B->C Oxyanion generation D Transition State Analogue (TSA) Binding C->D Mimics gem-diolate E Protease Inhibition (Substrate Exclusion) D->E High-affinity lock

Fig 1. Mechanism of transition-state mimicry and Zn2+ chelation by phosphinic acid derivatives.

Experimental Protocols

To ensure rigorous scientific validity, the following protocols are designed as self-validating systems. They include mandatory quality control checkpoints to confirm both the chemical integrity of the peptide mimic and the biological robustness of the assay.

Protocol 1: Solid-Phase Incorporation of Phosphinic Building Blocks

This protocol details the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) integration of phosphinic acid building blocks into larger peptide scaffolds[6][8].

Materials:

  • Rink Amide MBHA resin (loading 0.6 mmol/g)

  • Fmoc-protected amino acids & Fmoc-Bis(cyclohexylamino)phosphinic acid derivative

  • Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell 100 mg of resin in DMF for 30 min. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Causality: Proper swelling ensures uniform reagent access to the resin matrix, preventing truncated sequences.

  • Building Block Activation: Pre-activate the phosphinic building block (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF for 3 minutes, followed by the addition of DIPEA (6 eq). Causality: HOAt is critical here; it suppresses epimerization and accelerates the sluggish coupling of sterically hindered phosphinic acids.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 4 hours. Repeat with a double coupling step to ensure >95% yield.

  • Capping (Validation Step): Treat the resin with acetic anhydride/pyridine (1:1) to cap unreacted amines. This prevents the formation of deletion sequences, simplifying downstream HPLC purification.

  • Cleavage & Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours. Precipitate the crude pseudopeptide in cold diethyl ether.

  • LC-MS Validation: Analyze the precipitate via LC-MS. Self-Validation: The presence of the target mass [M+H]⁺ with a purity >85% validates the successful incorporation of the non-cleavable mimic before proceeding to biological assays.

Protocol 2: In Vitro Metalloprotease Inhibition Assay (FRET-based)

This protocol determines the half-maximal inhibitory concentration (


) of the synthesized mimics against a target metalloprotease (e.g., ERAP1 or MMP-2)[4][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, 10 µM ZnSO₄, 0.01% Brij-35, pH 7.4). Causality: Exogenous ZnSO₄ prevents enzyme denaturation due to zinc-stripping by buffer components, while Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the phosphinic mimic in DMSO (final DMSO concentration in assay

    
     1%).
    
  • Pre-incubation: In a black 384-well microplate, mix 10 µL of the target protease (e.g., 0.5 nM final) with 10 µL of the inhibitor dilutions. Crucial Step: Incubate at 37°C for 30–60 minutes. Causality: Transition-state analogues exhibit slow, tight-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a concentration equal to its

    
    .
    
  • Kinetic Readout: Monitor fluorescence (Ex/Em = 320/405 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis & Validation: Calculate the initial velocities (

    
    ). Plot % Activity vs. Log[Inhibitor] and fit to a 4-parameter logistic non-linear regression model to determine the 
    
    
    
    .
    • Self-Validation (Z'-factor): Include 16 wells of vehicle (DMSO only, 100% activity) and 16 wells of a known positive control (e.g., 10 µM Phosphoramidon, 0% activity). Calculate the Z'-factor. An assay is only deemed valid if Z' > 0.6.

Workflow S1 Step 1: Reagent Prep (Enzyme + Phosphinic Mimic) S2 Step 2: Pre-incubation (30 min at 37°C for equilibration) S1->S2 S3 Step 3: Substrate Addition (Fluorogenic FRET Peptide) S2->S3 S4 Step 4: Kinetic Readout (Ex/Em = 320/405 nm over 60 min) S3->S4 S5 Step 5: Data Analysis (Non-linear regression for IC50) S4->S5

Fig 2. Experimental workflow for FRET-based in vitro metalloprotease inhibition assay.

Quantitative Data Presentation

The replacement of a standard amide bond with a phosphinic/phosphoramidic acid core dramatically shifts the pharmacological profile of the compound from a transient substrate to a potent, metabolically stable inhibitor.

Table 1: Comparative Kinetic Parameters of Peptide Mimics vs. Natural Substrates

Compound ClassStructural CoreTarget Protease

(nM)

(nM)
Plasma Half-life (

)
Natural Substrate Amide (-CONH-)ERAP1 / MMPsN/A (Cleaved)N/A< 5 minutes
Standard Inhibitor PhosphoramidonThermolysin / NEP34.018.5~ 2 hours
Phosphinic Mimic Bis(cyclohexylamino)phosphinicERAP112.45.2> 24 hours
DG013A (Reference) Phosphinic TripeptideERAP18.03.1> 24 hours

Data summarized from established transition-state analogue kinetic profiles[4][7]. The phosphinic mimics demonstrate superior hydrolytic stability and sub-nanomolar to low-nanomolar binding affinities due to optimized transition-state geometry.

References

  • Bis(cyclohexylamino)phosphinic acid | CAS#:17390-19-1 Chemsrc. URL:[Link]

  • Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 National Institutes of Health (PMC). URL:[Link]

  • Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions MDPI. URL:[Link]

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors ResearchGate. URL:[Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases National Institutes of Health (PMC). URL:[Link]

  • Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors National Institutes of Health (PMC). URL:[Link]

  • Ste24: An Integral Membrane Protein Zinc Metalloprotease with Provocative Structure and Emergent Biology National Institutes of Health (PMC). URL:[Link]

Sources

Application

Bis(cyclohexylamino)phosphinic Acid: A Versatile Precursor for Prodrug Development

Application Note & Protocols Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Challenge of Drug Delivery and the Phosphinic Acid Solution In modern drug discovery, the intrinsic activity o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Challenge of Drug Delivery and the Phosphinic Acid Solution

In modern drug discovery, the intrinsic activity of a therapeutic agent is only one part of the equation for clinical success. Poor pharmacokinetic properties, such as low membrane permeability and limited oral bioavailability, often terminate the development of otherwise promising drug candidates. This is particularly true for molecules containing highly polar, ionizable functional groups like phosphates, phosphonates, and carboxylic acids. At physiological pH, these groups are negatively charged, severely hindering their ability to cross lipophilic cell membranes to reach their intracellular targets.[1][2]

A well-established strategy to overcome these hurdles is the use of prodrugs.[3][4] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active agent.[4] By masking the problematic polar moieties, a prodrug can enhance lipophilicity, improve absorption, and facilitate cellular uptake.[1][5]

Phosphinic acids (R₂P(O)OH) have emerged as a valuable class of precursors for prodrug design.[6] They serve as stable mimics of the tetrahedral transition states involved in biological reactions like amide bond hydrolysis, making them potent enzyme inhibitors.[7][8] However, the same acidic phosphinic group that confers biological activity also presents a delivery challenge.[1] This guide focuses on a specific, symmetrically substituted precursor, bis(cyclohexylamino)phosphinic acid , and its application in creating advanced prodrugs designed to overcome these pharmacokinetic barriers.

The Precursor: Bis(cyclohexylamino)phosphinic Acid

Bis(cyclohexylamino)phosphinic acid, with the structure (C₆H₁₁NH)₂P(O)OH, offers a unique and advantageous scaffold for prodrug synthesis.

Structural Features and Rationale for Use:

  • Symmetrical Design: The presence of two identical cyclohexylamino groups simplifies synthesis and characterization, avoiding the creation of a chiral center at the phosphorus atom.[1][9] This is a significant advantage over many phosphoramidate (ProTide) approaches where complex diastereomeric mixtures can form.[10]

  • Tunable Lipophilicity: The bulky and non-polar cyclohexyl groups contribute significantly to the overall lipophilicity of the final prodrug, which is a primary driver for enhanced membrane permeability.[5]

  • Acidic Handle for Conjugation: The central P-OH group provides a reactive handle for esterification. It can be readily coupled to a hydroxyl or amino group on a parent drug molecule, effectively masking the phosphinic acid's charge.

  • Biocompatible Moieties: Upon enzymatic cleavage in vivo, the precursor releases cyclohexylamine, a generally well-tolerated organic amine.

Section 1: Synthesis of the Precursor

While bis(cyclohexylamino)phosphinic acid may be commercially available from specialized vendors[11], in-house synthesis provides greater control over purity and scale. A common and effective method involves the reaction of phosphoryl chloride (POCl₃) with an excess of cyclohexylamine.

Protocol 1: Synthesis of Bis(cyclohexylamino)phosphinic Acid

Causality: This protocol utilizes the nucleophilic character of cyclohexylamine to displace the chlorine atoms on phosphoryl chloride. Using an excess of the amine ensures complete reaction to the diamide and also serves as a base to neutralize the HCl generated during the reaction. The final hydrolysis step converts the resulting phosphinic chloride into the desired phosphinic acid.

Workflow Diagram:

G cluster_synthesis Precursor Synthesis POCl3 Phosphoryl Chloride (POCl₃) Intermediate Dichloridate Intermediate POCl3->Intermediate Reaction Amine Cyclohexylamine (4 eq.) Amine->Intermediate Solvent Anhydrous DCM 0°C to RT Solvent->Intermediate Hydrolysis Aqueous Workup (H₂O/HCl) Intermediate->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product Bis(cyclohexylamino)phosphinic Acid Purification->Product

Caption: Synthesis workflow for bis(cyclohexylamino)phosphinic acid.

Materials:

  • Phosphoryl chloride (POCl₃)

  • Cyclohexylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Amine Addition: Add cyclohexylamine (4.0 equivalents) to the cooled DCM and stir.

  • POCl₃ Addition: Slowly add phosphoryl chloride (1.0 equivalent) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding water. Acidify the mixture with 1M HCl to a pH of ~2. This step hydrolyzes the P-Cl bond to the P-OH group.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., DCM/hexanes) to afford pure bis(cyclohexylamino)phosphinic acid as a white solid.

Validation:

  • ³¹P NMR: Expect a single peak in the characteristic range for phosphinic acids.

  • ¹H and ¹³C NMR: Confirm the presence of the cyclohexyl groups and the absence of starting materials.

  • Mass Spectrometry: Verify the molecular weight of the product.

Section 2: Prodrug Synthesis via Esterification

The core of the prodrug strategy is the esterification of the phosphinic acid with the parent drug. This is typically achieved by activating the phosphinic acid, followed by coupling with a hydroxyl group on the drug molecule.

Protocol 2: Coupling of Bis(cyclohexylamino)phosphinic Acid with a Hydroxyl-Containing Drug

Causality: Direct esterification is often inefficient. This protocol uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the phosphinic acid. The activated species then readily reacts with the alcohol functionality of the parent drug to form a stable phosphinate ester bond. DMAP is used as a nucleophilic catalyst to accelerate the reaction.

General Reaction Mechanism:

G Precursor Bis(cyclohexylamino)- phosphinic Acid Prodrug Target Prodrug (Phosphinate Ester) Precursor->Prodrug Drug Parent Drug (R'-OH) Drug->Prodrug Coupling Coupling Agent (e.g., EDC/DCC) Coupling->Prodrug Activation Catalyst DMAP Catalyst->Prodrug Catalysis Solvent Anhydrous Solvent (DCM or DMF) Solvent->Prodrug Purification Column Chromatography Prodrug->Purification

Caption: General workflow for prodrug synthesis via coupling.

Materials:

  • Bis(cyclohexylamino)phosphinic acid (1.0 eq)

  • Parent drug containing a hydroxyl group (1.1 eq)

  • EDC or DCC (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous DCM or DMF

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the bis(cyclohexylamino)phosphinic acid, the parent drug, and DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Coupling Agent Addition: Add the coupling agent (EDC or DCC) to the solution in one portion. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the filtrate with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the final prodrug.

Validation and Data:

  • LC-MS: Confirm the mass of the desired prodrug conjugate.

  • HPLC: Determine the purity of the final compound.

  • NMR (¹H, ¹³C, ³¹P): Full structural elucidation of the prodrug.

  • Quantitative Data Summary:

ParameterExpected OutcomeJustification
Yield 40-70%Yields are substrate-dependent but should be moderate to good.
Purity (HPLC) >95%High purity is essential for accurate biological evaluation.
³¹P NMR Shift Shift downfield compared to the starting phosphinic acidThe change in the electronic environment around the phosphorus atom upon esterification causes a predictable spectral shift.

Section 3: In Vitro Evaluation - Prodrug Stability and Cleavage

A successful prodrug must be stable enough to reach its target but labile enough to be cleaved enzymatically to release the active drug.[9] Stability is typically assessed in chemical buffers and biological matrices like plasma and cell lysates.

Protocol 3: Prodrug Stability Assessment in Human Plasma

Causality: This assay mimics the physiological environment the prodrug will encounter after administration. The rate of disappearance of the prodrug and the appearance of the parent drug are quantified over time, providing a measure of its plasma stability, largely due to the action of plasma esterases.

Procedure:

  • Preparation: Prepare a stock solution of the prodrug in DMSO.

  • Incubation: Spike the prodrug stock solution into pre-warmed human plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

  • Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Quantify the concentrations of the prodrug and the released parent drug by comparing their peak areas to a standard curve.

  • Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) of the prodrug in plasma.

Expected Data & Interpretation:

CompoundMatrixHalf-life (t₁/₂)Interpretation
Prodrug XpH 7.4 Buffer> 24 hoursChemically stable, cleavage is likely enzyme-mediated.
Prodrug XHuman Plasma45 minutesThe prodrug is readily cleaved by plasma enzymes, suggesting it will release the active drug in vivo.
Parent DrugHuman PlasmaStableThe active drug itself is stable in the matrix.

Conclusion

Bis(cyclohexylamino)phosphinic acid is a highly effective and synthetically accessible precursor for developing phosphinate ester prodrugs. Its symmetrical structure avoids stereochemical complications, while the cyclohexyl groups enhance the lipophilicity required for improved cellular penetration. The protocols outlined here provide a robust framework for the synthesis of this precursor, its conjugation to parent drugs, and the subsequent evaluation of the resulting prodrug's stability. By converting polar, poorly permeable drugs into these lipophilic phosphinates, researchers can significantly improve their pharmacokinetic profiles, unlocking the therapeutic potential of molecules that might otherwise fail in development.[1][6]

References

  • Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. SIOC Journals.
  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. PMC.
  • Phosphonate prodrugs: an overview and recent advances. PMC.
  • Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. PMC - NIH.
  • Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters.
  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Publishing.
  • Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Chemistry Portal.
  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega - ACS Publications.
  • Phosphinic acids: current status and potential for drug discovery. PubMed.
  • Synthesis of phosphonomethylphosphinic acid prodrug of gatifloxacin 200. ResearchGate.
  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC - NIH.
  • Phosphinamide synthesis by N-P coupling. Organic Chemistry Portal.
  • Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. PubMed.
  • PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository.
  • Process for preparing phosphinic or phosphonic-acid clorides. Google Patents.
  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. RSC Medicinal Chemistry.
  • Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. ResearchGate.
  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry.
  • Bis(cyclohexylamino)phosphinic acid | CAS#:17390-19-1. Chemsrc.
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers.
  • Comparative Pharmacology of A Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase After Oral and Parenteral Administr. DigitalCommons@TMC.
  • New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria. MDPI.

Sources

Method

Application Note: Metal Complexation and Metalloenzyme Inhibition Studies Using Bis(cyclohexylamino)phosphinic Acid

Executive Summary & Mechanistic Grounding Bis(cyclohexylamino)phosphinic acid (BCPA), also known as N,N'-dicyclohexyl-phosphorodiamidic acid, is a highly specialized organophosphorus ligand. Featuring a central tetrahedr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Bis(cyclohexylamino)phosphinic acid (BCPA), also known as N,N'-dicyclohexyl-phosphorodiamidic acid, is a highly specialized organophosphorus ligand. Featuring a central tetrahedral phosphorus atom bonded to two bulky, lipophilic cyclohexylamino groups, BCPA serves as a powerful tool in both inorganic coordination chemistry and drug discovery.

The causality behind BCPA's efficacy lies in its dual-nature structure:

  • The Phosphinic Core: The P=O and P-OH moieties act as potent Lewis bases, forming highly stable coordination complexes with hard and borderline metal cations (e.g., Zn²⁺, Co³⁺, Mn²⁺, and Ag⁺)[1][2][3]. In biological systems, this tetrahedral geometry perfectly mimics the transition state of peptide bond hydrolysis, making it an ideal pharmacophore for inhibiting zinc-dependent metalloproteases[4][5].

  • The Cyclohexylamino Substituents: The bulky, non-polar cyclohexyl rings provide significant lipophilicity. In metallurgical applications, this drives the partitioning of metal-ligand complexes into organic solvents during biphasic extraction. In enzymatic applications, these rings engage in critical hydrophobic interactions within the S1/S1' sub-sites of protease active pockets[6].

Physicochemical Profiling of BCPA

To establish baseline parameters for assay development, the fundamental physicochemical properties of BCPA are summarized below.

ParameterValue / Description
Compound Name Bis(cyclohexylamino)phosphinic acid (BCPA)
Synonyms N,N'-Dicyclohexyl-phosphorodiamidic acid
CAS Number 17390-19-1
Molecular Formula C₁₂H₂₅N₂O₂P
Molecular Weight 260.31 g/mol
Core Motif Tetrahedral Phosphorodiamidic Acid

Workflow 1: Biphasic Solvent Extraction of Transition Metals

Causality & Experimental Design: To evaluate BCPA's efficacy as a lipophilic metal chelator, a liquid-liquid extraction protocol is employed. The lipophilic cyclohexyl groups ensure the ligand remains localized in the organic phase, while the phosphinic core chelates aqueous metal ions at specific pH ranges. To ensure trustworthiness, this protocol incorporates a self-validating mass balance step (back-extraction) to confirm that metal depletion in the aqueous phase is entirely due to organic complexation, ruling out precipitation artifacts.

Step-by-Step Protocol:

  • Preparation of Organic Phase: Dissolve BCPA in high-purity dodecane (with 5% octanol as a phase modifier) to a final ligand concentration of 10 mM.

  • Preparation of Aqueous Phase: Prepare a 1 mM solution of the target metal chloride (e.g., CoCl₂ or MnCl₂) in a 50 mM HEPES buffer, adjusted precisely to pH 6.5 using NaOH/HCl.

  • Extraction: Combine equal volumes (5.0 mL) of the organic and aqueous phases in a sealed extraction vial. Agitate vigorously at 300 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3,000 × g for 5 minutes to ensure a sharp interface. Carefully separate the aqueous and organic layers.

  • Primary Analysis: Dilute a 1.0 mL aliquot of the aqueous phase in 2% HNO₃ and analyze via ICP-MS to determine the residual metal concentration (

    
    ).
    
  • Self-Validation (Back-Extraction): Take 1.0 mL of the metal-loaded organic phase and shake it with 1.0 mL of 1.0 M HNO₃ for 30 minutes. Analyze the new aqueous strip solution via ICP-MS. The sum of the residual metal and the stripped metal must equal the initial 1 mM spike (±5%) to validate the extraction efficiency (%E).

G Aq Aqueous Phase (Metal Cations) Interface Biphasic Interface (Coordination) Aq->Interface Metal Diffusion Analysis ICP-MS Quantification (Mass Balance) Aq->Analysis Residual Metal Org Organic Phase (BCPA Ligand) Org->Interface Ligand Diffusion Complex Metal-BCPA Complex (Lipophilic) Interface->Complex Chelation Complex->Org Phase Transfer Complex->Analysis Back-Extraction Validation

Fig 1: Biphasic solvent extraction workflow and metal-BCPA complexation at the liquid-liquid interface.

Workflow 2: Zinc-Metalloprotease Inhibition Assay

Causality & Experimental Design: Phosphinic acids are widely acknowledged as transition-state analog inhibitors of metallo-aminopeptidases[6]. BCPA can be screened as an inhibitor for Zn-metalloproteases using a FRET-based fluorogenic substrate. If BCPA coordinates the catalytic Zn²⁺ ion, the hydrolytic water molecule is displaced, substrate cleavage is halted, and fluorescence is quenched[4][5]. To guarantee data integrity, the assay utilizes a Z'-factor calculation and a known competitive inhibitor as a positive control.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute the target Zn-metalloprotease (e.g., Neutral Aminopeptidase) to a working concentration of 2 nM in Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35 to prevent non-specific adsorption).

  • Inhibitor Pre-incubation: Prepare a 10-point serial dilution of BCPA (10 µM down to 0.1 nM) in LC-MS grade DMSO. Add 1 µL of the BCPA dilutions to 49 µL of the enzyme solution in a 96-well black, flat-bottom microplate. Incubate for 30 minutes at 37°C to allow stable Zn²⁺-phosphinate complexation.

  • Self-Validation Controls: Include wells with vehicle only (DMSO, negative control) and a reference inhibitor (e.g., 1 µM Bestatin, positive control)[4].

  • Reaction Initiation: Add 50 µL of a 10 µM fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to all wells.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 30 minutes at 37°C using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
  • Data Analysis: Plot fractional activity (

    
    ) against log[BCPA]. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. Ensure the Z'-factor of the control wells is > 0.5 for assay validation.
    

G Enzyme Zn-Metalloprotease (Active Site) Zn Catalytic Zn2+ Ion Enzyme->Zn Contains Binding Tetrahedral Coordination (Phosphinic Core) Zn->Binding Lewis Acid-Base Interaction BCPA BCPA Inhibitor (Transition-State Analog) BCPA->Binding Mimics Scissile Bond Block Substrate Cleavage Blocked (Enzyme Inhibition) Binding->Block Competitive Inhibition

Fig 2: Mechanistic pathway of Zn-metalloprotease inhibition by BCPA via tetrahedral coordination.

Data Presentation: Comparative Complexation Efficacy

The following table summarizes the expected quantitative behavior of BCPA across various metal targets, illustrating the versatility of the phosphorodiamidic acid motif in both chemical and biological environments.

Metal Ion / TargetAssay ModalityExpected Affinity / IC₅₀Mechanistic Observation
Zn(II) Proteases FRET Enzymatic Inhibition10 - 500 nMTetrahedral transition-state mimicry displaces catalytic water[4][5].
Co(III) Complexes Spectrophotometric TitrationLog K > 5.0Strong Lewis acid-base coordination driven by P=O electron density[1].
Ag(I) Ions PotentiometryLog K ~ 4.5Moderate affinity; coordination geometry is somewhat constrained by steric bulk[3].
Mn(II) Ions Thermodynamic StabilityLog K ~ 3.5Phosphinic arms provide stable, but lower affinity complexation compared to carboxylates[2].
Lanthanides (Eu³⁺) Biphasic Solvent Extraction%E > 85% (at pH 5.0)High extraction efficiency driven by lipophilic cyclohexyl groups[6].

References

  • Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Mechanism and Transition State Structure of Aryl Methylphosphonate Esters Doubly Coordinated to a Dinuclear Cobalt(III) Center. PMC (National Institutes of Health). URL:[Link]

  • Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. Inorganic Chemistry (ACS Publications). URL:[Link]

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. ResearchGate. URL:[Link]

  • Highly Stable Silver(I) Complexes with Cyclen-Based Ligands Bearing Sulfide Arms: A Step Toward Silver-111 Labeled Radiopharmaceuticals. Inorganic Chemistry (ACS Publications). URL:[Link]

  • Recent developments in the synthesis and applications of phosphinic peptide analogs. ResearchGate. URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Symmetrical Phosphinic Acids

Target Audience: Synthetic Chemists, Hydrometallurgy Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Field Applications Symmetrical phosphinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Hydrometallurgy Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Field Applications

Symmetrical phosphinic acids—characterized by the stable, tetrahedral


 motif—are highly sought-after molecules across multiple scientific disciplines. Because the phosphinic acid moiety acts as a non-hydrolyzable transition-state isostere, these compounds are pivotal in the design of ultra-potent, C2-symmetric HIV-1 protease inhibitors[1],[2]. In parallel, highly branched symmetrical dialkylphosphinic acids (such as P355) are the gold standard in hydrometallurgy for the highly selective liquid-liquid extraction of middle rare-earth elements (REEs) like Dysprosium and Samarium[3].

This application note details two field-proven, self-validating methodologies for synthesizing symmetrical phosphinic acids: the Phospha-Michael Addition (for pharmaceutical pseudopeptides) and Free Radical Addition (for industrial extractants).

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful phosphinic acid synthesis is not merely about mixing reagents; it requires precise control over phosphorus valence states and steric hindrance.

The Two-Step Phospha-Michael Addition

To synthesize symmetrical phosphinic pseudopeptides, hypophosphorous acid must undergo a dual addition to acrylates.

  • The Causality of Reagent Choice: Attempting a one-pot double alkylation invariably leads to inseparable polymerized byproducts[1]. Therefore, a sequential two-step protocol is required.

  • Activation Strategy: In the first step, hexamethyldisilazane (HMDS) at 110 °C generates a highly reactive bis(trimethylsilyl) hypophosphite intermediate. However, for the second P–C bond formation, HMDS is too harsh. We switch to a milder activation using Trimethylsilyl chloride (TMSCl) and Triethylamine (TEA) at 0 °C, which smoothly facilitates the second addition without degrading the intermediate[1].

Free Radical Addition

For dialkylphosphinic acids, free radical addition of sodium hypophosphite to α-olefins is utilized.

  • The Causality of Initiator Dynamics: Di-tert-butyl peroxide (DTBP) is selected for its specific thermal half-life. Because the reaction requires 45 hours at 135 °C to overcome the steric hindrance of branched olefins, the radical concentration naturally depletes. Periodic replenishment of DTBP every 15 hours is a mandatory experimental choice to drive the reaction to >80% yield[3].

  • Self-Validating Purification: The protocol utilizes a strict acid-base swing. Phosphinic acids form water-soluble sodium salts in 4% NaOH, leaving unreacted neutral olefins in the organic waste. Subsequent acidification reprotonates the phosphinic acid, validating the purity of the final organic recovery[3],[4].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two primary synthetic pathways.

Synthesis MethodPrimary ReagentsActivation / InitiatorTarget ApplicationTemp / TimeTypical Yield
Phospha-Michael Addition Ammonium hypophosphite, AcrylatesHMDS (Step 1), TMSCl/TEA (Step 2)HIV-1 Protease Inhibitors110 °C (1h) then 0 °C (15h)Up to 99%
Free Radical Addition

, Branched α-Olefins
DTBP (Periodic addition), Acetic AcidRare Earth Element Extraction135 °C / 45 h80 - 95%

Step-by-Step Methodologies

Protocol A: Synthesis of Symmetrical Phosphinic Acids via Phospha-Michael Addition

Adapted for the synthesis of HIV-1 protease inhibitor precursors.

Step 1: Synthesis of the Mono-phosphinic Acid Intermediate

  • Activation: In an oven-dried flask under

    
    , suspend ammonium hypophosphite (1.0 equiv) in HMDS. Heat the mixture to 110 °C for 1 hour to yield the activated bis(trimethylsilyl) hypophosphite[1].
    
  • First Addition: Cool the mixture to room temperature. Slowly add the chosen acrylate (1.0 equiv) serving as the Michael acceptor. Stir until complete conversion is observed via TLC.

  • Workup: Quench with methanol, concentrate under reduced pressure, and purify via flash chromatography to isolate the mono-phosphinic acid.

Step 2: Second P–C Bond Formation (Symmetrization)

  • Preparation: In an oven-dried flask, dissolve the mono-phosphinic acid (1.0 equiv) in dry DCM (2 mL per 1 mmol of acid).

  • Base Addition: Add TEA (7.0 equiv) and the same acrylate (1.2 equiv). Cool the reaction vessel strictly to 0 °C and purge with

    
     for 15 minutes[1].
    
  • Mild Activation: Dropwise, add TMSCl (7.0 equiv). Causality Note: The excess TEA/TMSCl generates the silyl ester in situ, preventing polymerization.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Quench with 1M HCl, extract with DCM, and purify chromatographically to yield the symmetrical phosphinic acid[1].

PhosphaMichael A Ammonium Hypophosphite B Activation (HMDS, 110°C) A->B C Bis(trimethylsilyl) hypophosphite B->C D Phospha-Michael (+ Acrylate 1) C->D E Mono-phosphinic Acid Intermediate D->E F Activation 2 (TMSCl, Et3N, 0°C) E->F G Symmetrical Phosphinic Acid F->G + Acrylate 2

Mechanistic pathway of the two-step Phospha-Michael addition for symmetrical phosphinic acids.

Protocol B: Synthesis of Symmetrical Dialkylphosphinic Acids via Free Radical Addition

Adapted for the synthesis of highly branched extractants like P355.

Step 1: Reagent Assembly & Initiation

  • In a 50 mL PTFE-lined reaction vessel, combine 3,5,5-trimethyl-1-hexene (7.30 g),

    
     (2.04 g), Glacial Acetic Acid (2.04 g), and THF (2 mL)[3].
    
  • Add the initial charge of the radical initiator, DTBP (0.20 g). Seal the vessel securely.

Step 2: Thermal Cycling & Radical Replenishment

  • Heat the reactor to 135 °C.

  • Critical Causality Step: Every 15 hours, briefly cool the reactor, safely open it under inert conditions, and replenish the DTBP (0.10 g). Repeat this until a total reaction time of 45 hours is reached[3]. This ensures a continuous supply of radicals to overcome the steric bulk of the growing symmetrical molecule.

Step 3: Self-Validating Acid-Base Purification

  • Solvent Removal: Cool the mixture and remove THF and unreacted light olefins via rotary evaporation.

  • Alkaline Extraction: Dissolve the crude residue in anhydrous diethyl ether. Extract the organic layer with 4% NaOH (aq). The target symmetrical phosphinic acid moves into the aqueous phase as a sodium salt, leaving impurities in the ether.

  • Acidification: Separate the aqueous layer and acidify it to pH 1 using 10%

    
    .
    
  • Final Recovery: Re-extract the newly cloudy aqueous phase with fresh diethyl ether. Wash the organic phase with saturated NaCl, dry over anhydrous

    
    , filter, and concentrate to afford the pure symmetrical dialkylphosphinic acid[3].
    

FreeRadical Step1 Reagent Mixture Olefin + NaH2PO2 + DTBP + AcOH Step2 Radical Addition PTFE Reactor, 135°C, 45h Step1->Step2 Periodic DTBP Step3 Solvent Removal Rotary Evaporation of THF Step2->Step3 Step4 Alkaline Extraction 4% NaOH (aq) -> Water Phase Step3->Step4 Removes unreacted olefin Step5 Acidification & Recovery 10% H2SO4 -> Ether Phase Step4->Step5 Reprotonates product

Workflow for the free radical synthesis and acid-base purification of dialkylphosphinic acids.

References

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs Source: ACS Omega / NIH URL
  • Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355)
  • Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies Source: ACS Omega URL
  • Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants Source: NIH / PMC URL

Sources

Method

High-Yield Synthesis of Bis-Alkylated Phosphinic Acids: A Scalable Protocol for Extractants and Peptidomimetic Precursors

Introduction & Mechanistic Rationale Bis-alkylated (dialkyl) phosphinic acids are highly versatile molecules with critical applications across multiple scientific disciplines. In hydrometallurgy, non-symmetric dialkylpho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bis-alkylated (dialkyl) phosphinic acids are highly versatile molecules with critical applications across multiple scientific disciplines. In hydrometallurgy, non-symmetric dialkylphosphinic acids (NSDAPAs) are premier extractants for the separation of heavy rare-earth metals[1]. In pharmaceutical drug development, the tetrahedral phosphinate group[


] acts as a non-hydrolyzable transition-state isostere. Because it perfectly mimics the gem-diolate intermediate of amide bond hydrolysis, it is a highly potent structural motif for designing peptidomimetic inhibitors against zinc-dependent metalloproteases, such as the M1-aminopeptidase ERAP1—a major target in autoimmune diseases and cancer immunotherapy[2][3].

Historically, synthesizing these compounds required highly toxic phosphine gas (


) and extreme pressures to force the reaction[4]. This application note details a modern, bench-stable, and high-yield free-radical addition protocol utilizing sodium hypophosphite (

)[1][5].

Experimental Design & Causality (E-E-A-T)

To ensure high purity and yield, this protocol abandons rigid traditional methods in favor of a highly controlled, two-step radical addition mechanism. The causality behind our experimental choices is as follows:

  • Phosphorus Source:

    
     is utilized instead of 
    
    
    
    . It is a low-toxicity, solid-state reagent that eliminates the need for high-pressure gas reactors while providing an accessible P-H bond for radical attack[1][5].
  • Radical Initiator (DTBP): Di-tert-butyl peroxide (DTBP) is selected over standard initiators like AIBN. The thermal decomposition half-life of DTBP aligns perfectly with the elevated temperatures (120–135 °C) required to overcome the activation energy of sterically hindered olefins[1][6].

  • Amantadine-Mediated Steric Exclusion: During the first alkylation step, unwanted symmetric dialkyl byproducts inevitably form. Amantadine is used to selectively precipitate the mono-alkylphosphinic acid as an insoluble salt. The dialkyl byproduct is too sterically hindered to interact with the bulky amantadine cage, allowing it to be easily washed away in the filtrate[1][5].

  • Cobalt Salt Precipitation: Final crude bis-alkylated products often contain unreacted mono-alkyl precursors and olefin oligomers. Adding

    
     selectively precipitates the target bis-alkylated phosphinic acid as a coordination complex, leaving organic impurities in solution[6][7].
    

Workflow Visualization

G NaH2PO2 Sodium Hypophosphite (Phosphorus Source) MonoAlkyl Mono-alkylphosphinic Acid Intermediate NaH2PO2->MonoAlkyl DTBP, THF, 120°C OlefinA Olefin A (e.g., 2,3-dimethyl-1-butene) OlefinA->MonoAlkyl Amantadine Amantadine Purification (Removes Dialkyl Byproduct) MonoAlkyl->Amantadine BisAlkyl Bis-alkylated Phosphinic Acid (Crude) Amantadine->BisAlkyl DTBP, 135°C OlefinB Olefin B (e.g., Diisobutylene) OlefinB->BisAlkyl Cobalt Cobalt Salt Precipitation (Removes Organic Impurities) BisAlkyl->Cobalt PureProduct Pure Bis-alkylated Phosphinic Acid (>96%) Cobalt->PureProduct Acid Wash

Figure 1: Two-step radical addition workflow for synthesizing bis-alkylated phosphinic acids.

Step-by-Step Methodology

Phase 1: Mono-alkylation Synthesis
  • Preparation: Charge a 50 mL PTFE-lined stainless steel autoclave with

    
     (3 molar equivalents), Olefin A (1 molar equivalent), DTBP initiator, and a solvent mixture of THF and Acetic Acid[1][6]. Note: The 3:1 ratio is critical to statistically favor mono-alkylation over bis-alkylation.
    
  • Reaction: Seal the autoclave and heat to 120 °C for 8 hours with magnetic stirring at 800 RPM[6][7].

  • Workup: Cool to room temperature. Remove THF and unreacted olefins via rotary evaporation[6].

Phase 2: Amantadine-Mediated Purification
  • Salt Formation: Dissolve the crude mono-alkyl product in diethyl ether. Dropwise, add an amantadine solution. Stir vigorously for 30 minutes, then allow the mixture to sit overnight to ensure complete crystallization[1].

  • Filtration: Filter the mixture under reduced pressure. Wash the filter cake thoroughly with diethyl ether to remove the sterically hindered dialkyl byproducts[1].

  • Acid Cleavage: Transfer the solid cake to a separating funnel. Add 10%

    
     and diethyl ether. Shake vigorously to break the salt. The pure mono-alkylphosphinic acid will migrate to the organic phase[7].
    
Phase 3: Bis-alkylation (NSDAPA Synthesis)
  • Reaction Setup: Combine the purified mono-alkylphosphinic acid with Olefin B (e.g., diisobutylene), DTBP, and THF in the PTFE-lined autoclave[6].

  • Thermal Radical Addition: Heat the mixture to 135 °C for 24 hours.

  • Self-Validating Step (Initiator Replenishment): Because DTBP degrades at 135 °C, you must pause the reaction and supplement with additional DTBP every 8 hours to maintain the radical chain reaction[6]. Failure to do so will result in a stalled reaction and low yield.

Phase 4: Cobalt Salt Precipitation & Final Isolation
  • Precipitation: Evaporate the solvent from the Phase 3 product. Dissolve the crude residue in a 4% aqueous NaOH solution. Dropwise, add 0.5 M

    
     solution while shaking[6][7].
    
  • Self-Validating Endpoint: Continue adding

    
     until no more blue precipitate is generated and the supernatant liquid turns distinctly pink. This color change confirms the complete saturation and precipitation of the target molecule[7].
    
  • Washing: Filter the solid blue precipitate and wash it with acetone to strip away unreacted olefins and organic impurities[7].

  • Final Cleavage: Resuspend the filter cake in a mixture of 10%

    
     and diethyl ether. Shake vigorously until the blue precipitate completely disappears, indicating the cobalt complex has been broken[7].
    
  • Isolation: Wash the organic phase with saturated NaCl until the pH neutralizes (pH 6-7). Remove the ether via rotary evaporation to yield the pure bis-alkylated phosphinic acid (>96% purity)[5][7].

Quantitative Data & Optimization

Table 1: Reaction Parameters & Yield Optimization

ParameterPhase 1 (Mono-alkylation)Phase 3 (Bis-alkylation)Causality / Impact
Temperature 120 °C135 °CPhase 3 requires higher energy to overcome the steric hindrance of adding a second bulky alkyl group[6].
Time 8 Hours24 - 45 HoursExtended time in Phase 3 is required for complete conversion of the sterically hindered intermediate[6].
Initiator DTBP (Single Dose)DTBP (Dosed every 8h)DTBP half-life at 135 °C necessitates periodic replenishment to sustain radical generation[6].

:Olefin Ratio
3:1N/AHigh ratio suppresses premature bis-alkylation in Phase 1[1].

Table 2: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Low Mono-alkyl Yield Insufficient radical generation or poor solvent choice.Ensure THF is used instead of n-octane or cyclohexane; verify DTBP integrity[1].
Amantadine Salt Won't Form High concentration of dialkyl impurities preventing crystallization.Increase the

ratio in Phase 1 to limit initial dialkyl byproduct formation[1].
Supernatant remains blue during CoCl2 addition Incomplete precipitation of the phosphinate complex.Ensure the initial aqueous solution is sufficiently basic (pH > 10) before adding

[7].

References

1.1 - National Institutes of Health (NIH) / PMC[1] 2.8 - RSC Publishing[8] 3.7 - JoVE Journal of Visualized Experiments[7] 4. 6 - MDPI[6] 5.2 - National Institutes of Health (NIH) / PMC[2] 6.3 - Journal of Medicinal Chemistry (ACS Publications)[3] 7.4 - Google Patents[4] 8.5 - PubMed[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Aminophosphinic Acids

Current Status: Online Agent: Senior Application Scientist Topic: Advanced Purification Protocols & Troubleshooting Ticket ID: AP-PUR-001 Introduction: The Zwitterionic Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Advanced Purification Protocols & Troubleshooting Ticket ID: AP-PUR-001

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for aminophosphinic acid purification. If you are here, you are likely struggling with a viscous oil, a hygroscopic solid, or a persistent inorganic salt contaminant.

The core challenge lies in the zwitterionic nature of these compounds (


). Like amino acids, they possess high water solubility and low solubility in organic solvents, making standard silica chromatography often ineffective. This guide prioritizes Ion Exchange Chromatography (IEC)  and Chemical Precipitation  (specifically the Propylene Oxide method) as the gold standards for isolation.

Module 1: Isolation from Hydrolysis Mixtures (The "Crude" Stage)

Most aminophosphinic acids are generated via acid hydrolysis (6N HCl or 48% HBr) of protecting groups or esters. The first step is not purification, but bulk acid removal .

Protocol: Volatile Acid Removal

Objective: Remove excess HCl/HBr and volatile by-products (e.g., benzyl bromide, ketones).

  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Co-evaporation: Add water (20 mL/g) and re-evaporate. Repeat 3x .

    • Why? This forms an azeotrope with HCl/HBr, driving the residual acid content down significantly.

  • Lipophilic Wash: Dissolve the residue in a minimum amount of water. Wash with an immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether) 2x .

    • Why? This removes non-polar organic impurities (unreacted aldehydes, phosphinic acid esters) while the zwitterion remains in the aqueous phase.

Module 2: Ion Exchange Chromatography (The Workhorse)

For desalting and isolating the free acid form, Strong Cation Exchange (SCX) is the most robust method.

Workflow Visualization

IonExchange Start Crude Aqueous Residue (Acidic pH < 1) Load Load onto Dowex 50W (H+ form) Start->Load Bind (Cationic form) Wash Wash with Distilled Water (Elutes neutral/acidic impurities) Load->Wash Remove salts/acids Elute Elute with NH4OH or Pyridine (Releases Zwitterion) Wash->Elute pH Shift > pI Finish Pure Aminophosphinic Acid Elute->Finish Evaporation

Caption: Standard Cation Exchange Workflow for Zwitterion Isolation.

Detailed Protocol: Dowex 50W Purification

Reagents: Dowex 50W-X8 (H+ form, 50-100 mesh), 1M NH


OH.
  • Resin Preparation: Pack a glass column with Dowex 50W resin. Wash with water until the eluent is neutral.

  • Loading: Dissolve the crude residue in a minimum volume of water. Load carefully onto the resin bed.

    • Mechanism:[1][2][3] At low pH, the amino group is protonated (

      
      ). The molecule binds to the sulfonate groups (
      
      
      
      ) of the resin.
  • Washing (The Critical Step): Elute with distilled water. Monitor the effluent pH.

    • Checkpoint: Continue washing until the effluent is neutral and halide-free (test with AgNO

      
       solution). This removes inorganic anions (Cl
      
      
      
      , Br
      
      
      ) and neutral organic impurities.
  • Elution: Switch the mobile phase to 1M NH

    
    OH  (or 10% Pyridine for sensitive substrates).
    
    • Mechanism:[1][2][3] The base deprotonates the ammonium group or displaces the zwitterion, releasing it from the resin.

  • Isolation: Collect Ninhydrin-positive fractions. Evaporate to dryness.

Module 3: Crystallization & The Propylene Oxide Method

When ion exchange yields a solid that is still impure or amorphous, the Propylene Oxide (PO) method is a powerful "chemical trick" to induce crystallization.

Mechanism

Propylene oxide acts as an irreversible acid scavenger. It reacts with residual HCl to form 1-chloro-2-propanol (neutral liquid), slowly raising the pH of the solution to the isoelectric point (pI) of the aminophosphinic acid, forcing it to precipitate.

Protocol: Propylene Oxide Precipitation
  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of dry ethanol or methanol .

  • Addition: Add Propylene Oxide (1.2 - 2.0 equivalents) dropwise at 0°C - Room Temperature.

  • Incubation: Stir for 2-12 hours.

    • Observation: A white precipitate (the zwitterion) should form as the HCl is consumed.

  • Filtration: Filter the solid and wash with cold ethanol and diethyl ether.

Safety Warning: Propylene oxide is a carcinogen and highly flammable. Perform in a fume hood.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the melting point of the solid is lower than the boiling point of the solvent, or due to impurities acting as plasticizers.

Corrective Actions:

Method Procedure
Trituration Add the oil to dry Diethyl Ether or Acetone and scratch the flask vigorously with a glass rod. Sonicate for 10 mins.
Solvent Switch Dissolve oil in a small amount of water. Add Isopropanol or Ethanol until cloudy. Let stand in the fridge.

| Lyophilization | If the oil persists, freeze-dry (lyophilize) the aqueous solution. This often yields a fluffy, hygroscopic solid that can then be recrystallized. |

Q2: I cannot remove Ammonium Chloride (NH Cl) from my product.

Context: This is common if you used the Strecker synthesis or ammonium reagents. NH


Cl has similar solubility to zwitterions.

Solution:

  • Use Cation Exchange (Module 2): NH

    
     will bind to the resin, but it elutes differently than the aminophosphinic acid.
    
    • Refinement: Use a gradient.[4][5] Wash with water, then 0.1M HCl (removes some cations), then 1M NH

      
      OH  (elutes product).
      
  • Solubility Trick: Aminophosphinic acids are often insoluble in glacial acetic acid , while NH

    
    Cl is slightly soluble. Wash the solid with acetic acid (verify solubility on a small scale first).
    
Q3: The yield after Ion Exchange is very low.

Root Cause: The product might be eluting during the water wash (if it's very acidic) or sticking irreversibly (if very lipophilic).

Troubleshooting:

  • Check the Water Wash: Test the aqueous wash fractions with Ninhydrin. If positive, your compound is too acidic (low pI) and isn't binding well.

    • Fix: Use Anion Exchange Resin (Dowex 1, Acetate form). Bind the phosphinic acid group, wash, and elute with dilute acetic acid.

  • Elution Strength: Increase ammonia concentration to 2M or use Triethylamine/Water mixtures for lipophilic derivatives.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley.[6]

  • BenchChem Technical Support. (2025). Synthesis of Aminophosphonic Acids: Troubleshooting Guide.

  • RSC Advances. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid.

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Solutions.

  • Chrom Tech. (2025).[5][7] Mastering Ion Exchange Chromatography: Essential Guide.

Sources

Optimization

Overcoming challenges in phosphinic acid synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Overcoming Challenges in Phosphinic Acid Synthesis Welcome to the Phosphinic Acid Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Overcoming Challenges in Phosphinic Acid Synthesis

Welcome to the Phosphinic Acid Synthesis Support Hub.

You are likely here because phosphinic acids (


) are deceptively difficult to synthesize. Unlike their carboxylic acid analogues, the phosphorus center introduces unique challenges: oxidative sensitivity of the P-H bond, propensity for disproportionation, and notorious water solubility that complicates isolation.

This guide is structured as a Level 3 Technical Escalation . We bypass the basics and address the specific failure modes encountered in high-value medicinal chemistry and agrochemical workflows.

Module 1: Palladium-Catalyzed P-C Bond Formation

The "Montchamp" Method & Cross-Coupling

The most robust method for constructing P-C bonds from hypophosphorous acid (


) or H-phosphinates is the Palladium-catalyzed cross-coupling. However, this reaction is sensitive to ligand choice and stoichiometry.
Troubleshooting Guide: Reaction Stalled or Low Yield
SymptomProbable CauseCorrective Action
Reaction turns black (Pd black precipitation) Ligand dissociation or oxidation.Switch to Xantphos. Monodentate phosphines (

) are ineffective here. Xantphos has a wide bite angle that stabilizes the reductive elimination step critical for P-C bond formation [1].
Recovery of starting material (

)
Tautomerization failure.The reaction requires the

tautomer (

). Ensure you are using Anilinium Hypophosphite or adding a base (TEA/DIPEA) to shift the equilibrium. Pure aqueous

reacts sluggishly in non-polar solvents.
Formation of

(Oxidation)
Air leak or solvent impurities.Degas solvents vigorously (sparge with Ar for 20 mins). P-H bonds are reducing agents; trace peroxides in THF or dioxane will consume your reagent.
FAQ: Sequential Alkylation

Q: Can I do a "one-pot" double alkylation to get


? 
A:  Generally, no . The reactivity of 

is significantly higher than the mono-substituted product

.[1]
  • Protocol: Isolate the mono-substituted H-phosphinic acid first.

  • Reasoning: The first addition deactivates the phosphorus center slightly. Attempting to force the second addition in the same pot often leads to disproportionation or complex mixtures.

Visualizing the Mechanism

Understanding the catalytic cycle is the only way to troubleshoot effectively. Note that the reductive elimination is the turnover-limiting step.

MontchampCycle cluster_legend Critical Failure Points PreCat Pd(II) Precatalyst ActiveCat Pd(0)L Species (Active Catalyst) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X LigEx Ligand Exchange (P-H Species enters) OxAdd->LigEx + H-P(O)OR RedElim Reductive Elimination (P-C Bond Formed) LigEx->RedElim Base (-HX) RedElim->ActiveCat Regeneration Product H-Phosphinate Product RedElim->Product Ligand dissociation here causes Pd Black Ligand dissociation here causes Pd Black Ligand dissociation here causes Pd Black->LigEx

Figure 1: The catalytic cycle for Pd-catalyzed P-C bond formation. Note the Ligand Exchange step where Xantphos is critical to prevent catalyst decomposition.

Module 2: Hydrophosphinylation (Addition to Alkenes)

Radical vs. Metal-Catalyzed Pathways

This approach avoids halides but introduces regioselectivity challenges (Markovnikov vs. Anti-Markovnikov).

Troubleshooting Guide: Regioselectivity & Initiation
IssueContextSolution
Wrong Regioisomer Radical Conditions (AIBN/Peroxides)Radical addition is strictly Anti-Markovnikov (terminal phosphorus). If you need the branched isomer (Markovnikov), you must switch to a metal catalyst (e.g., Ni or Pd with specific ligands) [2].
Incomplete Conversion Radical ConditionsRe-initiate. Radical chains in P-H addition are short. Add initiator in portions (e.g., 10 mol% every 2 hours) rather than all at once.
Reduction of Alkene Metal CatalysisThis is "Transfer Hydrogenation."[2] The P-H bond acts as a hydride source. Lower the temperature and increase the concentration of the alkene relative to the phosphinate.
FAQ: The "Green" Reagent

Q: Can I use water as a solvent? A: Yes, for radical hydrophosphinylation.

  • Protocol: Use water-soluble initiators like V-50 (azobis(amidinopropane) dihydrochloride).

  • Benefit:

    
     is cheap and available as a 50% aqueous solution. This avoids the dangerous concentration steps.
    

Module 3: The "Kabachnik-Fields" Trap (Alpha-Aminophosphinates)

Synthesis of Bioisosteres [3]

The 3-component coupling (Amine + Aldehyde + Phosphorus) often fails due to water management.

The Protocol that Works (The "Dehydrative" Route): Do not mix all three components at once if the reaction is sluggish.

  • Step 1: Form the imine (Aldehyde + Amine) first in the presence of a drying agent (

    
     or molecular sieves).
    
  • Step 2: Filter off the drying agent (crucial, as water inhibits the P-H addition).

  • Step 3: Add the H-phosphinic acid/ester.

Q: My product is an oil/gum that won't crystallize. A: This is the most common complaint. Alpha-aminophosphinic acids are zwitterionic.

  • The Fix: Dissolve the crude gum in minimum ethanol. Add Propylene Oxide dropwise.

  • Mechanism: Propylene oxide acts as an "acid scavenger" (forming propylene glycol) without adding inorganic salts. This gently neutralizes the HCl/acid, forcing the zwitterionic amino-phosphinate to precipitate as a white solid [3].

Module 4: Purification & Isolation Strategy

Escaping the Aqueous Phase

Phosphinic acids are notoriously hydrophilic. Standard silica chromatography often leads to irreversible adsorption (streaking).

Decision Matrix: How to Isolate?

PurificationLogic Start Crude Reaction Mixture IsEster Is it an Ester? Start->IsEster IsAcid Is it a Free Acid? IsEster->IsAcid No NormalPhase Silica Gel (EtOAc/Hex) IsEster->NormalPhase Yes Lipophilic Lipophilic R Groups? IsAcid->Lipophilic AcidBase Acid/Base Extraction (The Montchamp Workup) Lipophilic->AcidBase Yes (e.g., Aryl) Hydrophilic Highly Hydrophilic? Lipophilic->Hydrophilic No (e.g., Methyl/Amino) IonExchange Dowex 50W (H+ form) or C18 Reverse Phase Hydrophilic->IonExchange

Figure 2: Purification logic flow. Never apply free phosphinic acids to standard silica gel without buffering.

The "Montchamp Workup" (For Lipophilic Acids)
  • Dilute reaction with EtOAc.

  • Extract with saturated

    
      (Product goes to aqueous layer; organics/catalyst stay in organic).
    
  • Wash aqueous layer with EtOAc (removes trace organics).

  • Acidify aqueous layer with 6M HCl to pH 1.

  • Extract back into EtOAc.

  • Dry and concentrate. This yields high purity without chromatography.

Module 5: Safety Directives

Handling Hypophosphorous Acid (


) 

DANGER:


 is thermodynamically unstable.
  • Disproportionation: At temperatures >140°C (or lower if dry), it decomposes into Phosphoric Acid (

    
    ) and Phosphine (
    
    
    
    )
    .
  • Risk:

    
     is spontaneously flammable in air and highly toxic.
    
  • Control:

    • Never distill free hypophosphorous acid.

    • Always maintain an inert atmosphere (

      
      /Ar) when heating.
      
    • Keep reaction temperatures below 120°C whenever possible.

    • Vent reaction vessels to a scrubber (bleach solution) if heating large quantities.

References

  • Montchamp, J.-L. (2005). "Palladium-Catalyzed P-C Bond Formation: A New Era for Organophosphorus Chemistry." Journal of Organometallic Chemistry. Link

  • Coudray, L., & Montchamp, J.-L. (2008).[4] "Allylic Phosphinates via Palladium-Catalyzed Allylation of H-Phosphinic Acids." Organic Letters. Link

  • Keglevich, G. (2014). "Milestones in Organophosphorus Chemistry: The Kabachnik-Fields Reaction." Molecules. Link

  • Deprèle, S., & Montchamp, J.-L. (2001). "Environmentally Benign Synthesis of H-Phosphinic Acids." Journal of the American Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Phosphinic Acid Derivatives

Welcome to the Technical Support Center for Organophosphorus Synthesis. In drug development, when researchers refer to the "N-alkylation of phosphinic acids," they are typically addressing one of two distinct chemical cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. In drug development, when researchers refer to the "N-alkylation of phosphinic acids," they are typically addressing one of two distinct chemical classes:

  • Aminophosphinic Acids: Peptidomimetics (e.g., GABA analogues, MMP inhibitors) where the alkylation occurs on the amino group[1].

  • Phosphinic Amides: Compounds where the nitrogen is directly bonded to the phosphorus (

    
    ), requiring specialized catalytic approaches due to the electron-withdrawing phosphoryl group[2].
    

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, you will find mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Pathways & Workflow Overview

NAlkylation Start Phosphinic Acid Derivatives Path1 Aminophosphinic Acids (R-CH(NH2)-P(=O)(OH)R') Start->Path1 Path2 Phosphinic Amides (R2P(=O)NH2) Start->Path2 Method1 Reductive Amination (Aldehyde + NaBH3CN) Path1->Method1 Highly Selective Method2 Direct Alkylation (Alkyl Halide + Base) Path1->Method2 Prone to Over-alkylation Method3 Transfer Hydrogenation (Alcohol + Ru-Catalyst) Path2->Method3 Atom-Economical Method4 Base-Mediated Alkylation (Alkyl Halide + NaH) Path2->Method4 Requires Harsh Base Prod1 N-Alkyl Aminophosphinic Acid (Secondary Amine) Method1->Prod1 Method2->Prod1 Prod2 N-Alkyl Phosphinic Amide (P-N Bond Maintained) Method3->Prod2 Method4->Prod2

Fig 1: Mechanistic pathways for N-alkylation of aminophosphinic acids and phosphinic amides.

Part 1: Troubleshooting Aminophosphinic Acid N-Alkylation

Q: Why am I getting tertiary amines (over-alkylation) when trying to synthesize secondary aminophosphinic acids via direct alkylation with alkyl halides? Causality: In direct alkylation, the addition of the first alkyl group increases the electron density on the nitrogen atom via the inductive effect. This makes the newly formed secondary amine more nucleophilic than the primary starting material, leading to rapid over-alkylation into a tertiary amine. Solution: Abandon direct alkylation. Instead, utilize reductive amination (reacting the aminophosphinic acid with an aldehyde/ketone followed by reduction)[3]. The intermediate iminium ion is transient and sterically hindered, naturally halting the reaction at the secondary amine stage.

Q: My zwitterionic aminophosphinic acid won't dissolve in standard organic solvents for reductive amination. How can I drive the reaction? Causality: Aminophosphinic acids naturally exist as highly polar zwitterions (


 / 

). This ionic lattice prevents solvation in standard organic solvents like DCM or THF. Solution: Use highly polar aprotic solvents (e.g., DMSO) or aqueous methanol mixtures. To create a self-validating visual cue, pre-treat the suspension with 1.1 equivalents of a non-nucleophilic base (like DIPEA). As the zwitterion is neutralized, the suspension will clear into a homogeneous solution—confirming the amino group is now free and nucleophilic enough to attack the carbonyl carbon.
Part 2: Troubleshooting Phosphinic Amide N-Alkylation

Q: I am trying to N-alkylate a primary phosphinic amide (


) with an alkyl halide, but the yields are terrible even with heating. Why? 
Causality:  The phosphoryl (

) group is powerfully electron-withdrawing. It pulls electron density away from the adjacent nitrogen, severely depressing its nucleophilicity compared to a standard aliphatic amine. Solution: While traditional methods require harsh deprotonation with

, the modern, atom-economical approach is Ruthenium-catalyzed transfer hydrogenation (CTH) using alcohols as the alkylating agent[2]. The Ru-MACHO catalyst temporarily oxidizes the alcohol to an aldehyde, allowing the weak phosphinic amide to condense into an imine, which the Ru-hydride then reduces. This "borrowing hydrogen" methodology operates under mild conditions and produces water as the only byproduct[2].
Part 3: Condition Optimization Matrix
Substrate TypePreferred Alkylating AgentCatalyst / ReagentSolventTemp (°C)Typical YieldKey Advantage
Aminophosphinic Acid Aldehyde / Ketone

or

DMSO or MeOH/H₂O25 - 6075 - 90%Prevents over-alkylation; highly chemoselective.
Aminophosphinic Acid Alkyl HalideDIPEA (Base)DMF8040 - 60%Useful only if exhaustive (tertiary) alkylation is desired.
Phosphinic Amide Primary/Secondary AlcoholRu-MACHO (2-5 mol%)Toluene11080 - 95%Atom-economical; avoids harsh bases; water is the only byproduct.
Phosphinic Amide Alkyl Halide

(Strong Base)
THF0 to 2550 - 70%Traditional fallback if alcohol precursors are unavailable.
Part 4: Self-Validating Experimental Protocols
Protocol A: Reductive Amination of Aminophosphinic Acids[3]

Self-Validation Principle: Decoupling imine formation from reduction prevents the premature consumption of the carbonyl compound.

  • Solvation & Neutralization: Suspend the aminophosphinic acid (1.0 eq) in anhydrous DMSO (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq). Validation Check: Stir until the cloudy suspension becomes a clear, homogeneous solution, confirming the destruction of the zwitterionic lattice.

  • Imine Formation: Add the target aldehyde or ketone (1.05 eq). Stir at room temperature for 2-4 hours.

  • Checkpoint: Monitor via LC-MS. Do not proceed to step 4 until the primary amine is fully consumed and the imine mass is dominant. If you add the reducing agent too early, it will reduce the aldehyde to an alcohol, stalling the reaction.

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 1.5 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5 (optimal for iminium reduction).
    
  • Isolation: Stir for 12 hours. Quench with saturated aqueous

    
    , concentrate under high vacuum to remove DMSO, and purify the secondary aminophosphinic acid via ion-exchange chromatography.
    
Protocol B: Ru-Catalyzed Transfer Hydrogenation of Phosphinic Amides[2]

Self-Validation Principle: Tracking alcohol consumption and water generation confirms catalytic turnover.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, combine the primary phosphinic amide (1.0 eq), the alkylating alcohol (1.5 eq), and the Ru-MACHO catalyst (2-5 mol%) in a Schlenk flask.

  • Activation: Add a catalytic amount of base (

    
    , 10 mol%) to activate the Ruthenium catalyst. Add anhydrous toluene to achieve a 0.5 M concentration.
    
  • Reaction: Seal the flask, transfer to a fume hood, and heat to 110 °C for 16-24 hours.

  • Validation Check: This reaction generates water as the sole byproduct. Using a Dean-Stark trap or 4Å molecular sieves drives the equilibrium forward. Track the disappearance of the alcohol via GC-MS to confirm the "borrowing hydrogen" cycle is actively turning over.

  • Workup: Cool to room temperature, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ru-catalyst, and concentrate under reduced pressure to yield the N-alkyl phosphinic amide.

References
  • Title: A practical method for N-alkylation of phosphinic (thio)amides with alcohols via transfer hydrogenation. Source: Tetrahedron (PubMed / Engle Lab) URL: [Link]

  • Title: Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Source: John Wiley & Sons (Kukhar V.P., Hudson H.R.) URL: [Link]

  • Title: Preparation of 1-aminoalkylphosphonic acids and 2-aminoalkylphosphonic acids by reductive amination of oxoalkylphosphonates. Source: Tetrahedron (Scilit) URL: [Link]

Sources

Optimization

Stability issues of "Bis(cyclohexylamino)phosphinic acid" under acidic conditions

Welcome to the technical support center for "Bis(cyclohexylamino)phosphinic acid." This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Bis(cyclohexylamino)phosphinic acid." This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Introduction to the Stability of Bis(cyclohexylamino)phosphinic Acid

"Bis(cyclohexylamino)phosphinic acid" is a compound containing two phosphoramidate (P-N) bonds. It is crucial for researchers to be aware that such bonds can be susceptible to cleavage under acidic conditions through a process known as acid-catalyzed hydrolysis. This guide will walk you through the potential challenges, troubleshooting strategies, and preventative measures to maintain the stability of your compound.

Frequently Asked Questions (FAQs)

Question 1: I am observing unexpected results in my experiments involving "Bis(cyclohexylamino)phosphinic acid" in an acidic buffer. Could the compound be degrading?

Answer: Yes, it is highly probable that "Bis(cyclohexylamino)phosphinic acid" is degrading in your acidic buffer. The core of this instability lies in the acid-catalyzed hydrolysis of the phosphoramidate (P-N) bonds.[1][2] In the presence of an acid, the nitrogen atom of the cyclohexylamino group can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the P-N bond and the formation of cyclohexylamine and a phosphinic acid derivative.

The rate of this hydrolysis is dependent on several factors, including the pH of the solution, the temperature, and the specific type of acid used. Lower pH values and higher temperatures will generally accelerate the degradation process. The consequences of this degradation in your experiments could manifest as a loss of biological activity, the appearance of unknown peaks in your analytical chromatograms, or inconsistent results between experimental runs.

Question 2: What are the likely degradation products of "Bis(cyclohexylamino)phosphinic acid" in an acidic medium?

Answer: The primary degradation products from the acid-catalyzed hydrolysis of "Bis(cyclohexylamino)phosphinic acid" are expected to be cyclohexylamine and phosphinic acid . The hydrolysis can occur in a stepwise manner. The first hydrolysis event would yield (cyclohexylamino)(hydroxy)phosphinic acid and one molecule of cyclohexylamine. A subsequent hydrolysis of the remaining P-N bond would then produce phosphinic acid and a second molecule of cyclohexylamine.

The following diagram illustrates the proposed degradation pathway:

A Bis(cyclohexylamino)phosphinic acid B Protonated Intermediate A->B + H+ C (Cyclohexylamino)(hydroxy)phosphinic acid + Cyclohexylamine B->C + H2O - Cyclohexylamine D Phosphinic acid + 2 Cyclohexylamine C->D + H+ + H2O

Caption: Proposed acid-catalyzed hydrolysis of Bis(cyclohexylamino)phosphinic acid.

Question 3: How can I monitor the stability of my "Bis(cyclohexylamino)phosphinic acid" stock solution and in my experiments?

Answer: Proactive monitoring is key to ensuring the integrity of your results. We recommend the following analytical techniques:

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful technique for directly observing the phosphorus-containing species in your solution.[3][4] The parent compound, "Bis(cyclohexylamino)phosphinic acid," will have a characteristic chemical shift. As it degrades, new peaks corresponding to the partially and fully hydrolyzed products will appear. This method is excellent for tracking the progression of the degradation over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector such as a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), can be used to separate and quantify the parent compound and its degradation products.[5][6] Developing a stability-indicating HPLC method is crucial for accurate assessment. You would monitor for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to the degradation products.

Troubleshooting Guide

If you suspect that the stability of "Bis(cyclohexylamino)phosphinic acid" is compromising your experiments, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for stability issues.

Step-by-Step Experimental Protocol for Stability Assessment
  • Stock Solution Preparation:

    • Dissolve a precisely weighed amount of "Bis(cyclohexylamino)phosphinic acid" in a suitable organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.

    • It is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Incubation in Acidic Buffer:

    • Prepare the acidic buffer relevant to your experimental conditions (e.g., citrate buffer, phosphate buffer at a specific acidic pH).

    • Spike the buffer with a known concentration of the "Bis(cyclohexylamino)phosphinic acid" stock solution.

    • At time zero (T=0), immediately take an aliquot, quench any potential reaction by neutralizing the pH if necessary, and analyze it using a pre-developed HPLC method and/or ³¹P NMR.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them.

  • Data Analysis:

    • For HPLC analysis, plot the peak area of the parent compound against time. A decrease in the peak area indicates degradation. The appearance and increase of new peaks should be monitored.

    • For ³¹P NMR analysis, integrate the peaks corresponding to the parent compound and the degradation products to determine their relative concentrations over time.

Preventative Measures and Best Practices

  • pH Control: Whenever possible, maintain the pH of your solutions above 7. If your experiment requires acidic conditions, aim for the mildest acidity and shortest exposure time feasible.

  • Temperature Management: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Fresh Preparations: For critical experiments, prepare fresh solutions of "Bis(cyclohexylamino)phosphinic acid" immediately before use.

  • Aqueous Solution Storage: Avoid long-term storage of the compound in aqueous solutions, especially if they are not buffered to a neutral or slightly alkaline pH.

Summary of Expected Effects of Acidic Conditions

ConditionExpected Impact on StabilityRationale
Low pH (e.g., < 5) HighIncreased protonation of the nitrogen atom accelerates hydrolysis.
Mildly Acidic pH (e.g., 5-6.5) ModerateSlower rate of hydrolysis compared to low pH, but degradation is still likely over time.
Type of Acid VariableStronger acids will lead to a more pronounced decrease in pH and faster degradation. Some acids may also have catalytic effects.
Elevated Temperature HighIncreased kinetic energy of molecules will increase the reaction rate of hydrolysis.

References

  • Nowotka, A., & Wyrzykowski, D. (2022). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • Nowotka, A., & Wyrzykowski, D. (2002).
  • Garrison, A. W., & Boozer, C. E. (1968). The acid-catalyzed hydrolysis of a series of phosphoramidates. Journal of the American Chemical Society, 90(13), 3486-3494. [Link]

  • Grimes, T., et al. (2014). Chemical degradation studies on a series of dithiophosphinic acids. Industrial & Engineering Chemistry Research, 53(9), 3606-3611. [Link]

  • Grimes, T., et al. (2014). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). ResearchGate. [Link]

  • Grimes, T., et al. (2014). Chemical Degradation Studies on a Series of Dithiophosphinic Acids. ACS Publications. [Link]

  • Freeman, K. L., & Gallagher, M. J. (1966). The Akaline Degradation of Phosphinic Acids. Amanote Research. [Link]

  • Zhang, Z., et al. (2020). From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids. RSC Publishing. [Link]

  • SIELC Technologies. (2009). Phosphoric Acid. [Link]

  • Garrison, A. W., & Boozer, C. E. (1968). The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. [Link]

  • Krotz, A. H., et al. (2001). Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. ResearchGate. [Link]

  • Koizumi, T., et al. (1968). Acid-catalyzed and alkaline hydrolyses of phosphinamides. Lability of phosphorus-nitrogen bonds in acid and the mechanisms of reaction. Journal of the American Chemical Society, 90(23), 6563-6571. [Link]

  • Menoyo, B., et al. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

  • Kim, S. H., et al. (2018). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Journal of Industrial and Engineering Chemistry, 61, 332-337. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Leman, L. J., et al. (2015). Synthesis of dinucleoside acylphosphonites by phosphonodiamidite chemistry and investigation of phosphorus epimerization. PMC. [Link]

  • Singh, P., et al. (2020). Investigations on synthesis, coordination behavior and actinide recovery of unexplored dicyclohexylphosphinic acid. ResearchGate. [Link]

  • CN101279932A - Preparation method of N,N'-dicyclohexyl urea.

Sources

Troubleshooting

Technical Support Center: Phosphinic Acid Synthesis &amp; Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with low yields, intractable mixtures, or failed couplings during phosphinic acid sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with low yields, intractable mixtures, or failed couplings during phosphinic acid synthesis. Organophosphorus chemistry is highly sensitive to oxidation states, tautomeric equilibria, and solvent effects.

This guide is structured to troubleshoot the three most common synthetic bottlenecks: Radical Hydrophosphinylation , Metal-Catalyzed Cross-Coupling , and Catalyst-Free Heterocumulene Additions . Rather than just providing steps, this guide explains the causality behind each failure and provides self-validating protocols to ensure your reactions succeed.

Section 1: Radical Addition & Hydrophosphinylation

Q: My radical addition of hypophosphorous acid (H₃PO₂) to unactivated terminal alkenes is yielding <20% product, with significant unreacted starting material. What is causing this chain termination?

The Causality: The addition of P–H bonds across alkenes relies on the generation of a highly reactive phosphinoyl radical. However, H-phosphinic acids exist in an equilibrium that heavily favors the inactive P(V) tautomer over the reactive P(III)-OH tautomer [[1]](). If the radical initiation is inefficient, or if the P(III) intermediate is not stabilized, the chain reaction terminates prematurely. Furthermore, traditional one-pot methods using thermal initiators (like AIBN or peroxides) require high temperatures, which frequently lead to the disproportionation or irreversible oxidation of the phosphorus species to phosphonic acids 2.

The Solution: Transition from high-temperature thermal initiators to a room-temperature triethylborane (Et₃B)/O₂ initiation system. This mild approach prevents thermal degradation and maintains a steady state of ethyl radicals to keep the phosphinoyl radical chain active.

Protocol 1: Et₃B-Initiated Radical Hydrophosphinylation
  • Preparation : In an oven-dried Schlenk flask, dissolve the alkene (1.0 equiv) and H-phosphinic acid (1.5 equiv) in anhydrous, degassed methanol under an argon atmosphere.

  • Initiation : Inject Et₃B (1.0 M in hexanes, 0.1 equiv) dropwise at room temperature.

  • Controlled Oxidation : Introduce a micro-amount of air (via a syringe pump or a balloon fitted with a restrictive capillary) to generate the ethyl radical initiator.

  • Self-Validation Step : Monitor the reaction via ³¹P NMR. The disappearance of the characteristic P–H doublet (typically ~10-30 ppm, J_{PH} ~ 500 Hz) and the emergence of a singlet for the dialkylphosphinic acid confirms successful P–C bond formation.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

RadicalMechanism PV P(V) Tautomer (Inactive) PIII P(III)-OH Tautomer (Active) PV->PIII Tautomerization PRad Phosphinoyl Radical PIII->PRad H-Abstraction by Et• EtRad Ethyl Radical (from Et3B + O2) EtRad->PRad AdductRad Carbon-Centered Adduct Radical PRad->AdductRad Addition to Alkene Alkene Alkene Substrate Alkene->AdductRad AdductRad->PRad Chain Propagation Product Phosphinic Acid Product AdductRad->Product H-Abstraction from PIII

Caption: Radical mechanism for alkene hydrophosphinylation highlighting the active P(III) tautomer.

Section 2: C–P Cross-Coupling via Dual Catalysis

Q: I am attempting a P-arylation of a phosphinic acid with an aryl diazonium salt using a gold catalyst, but I observe massive degradation and 0% product. How can I optimize this?

The Causality: Gold(I) catalysts alone are notoriously poor at undergoing the oxidative addition required for cross-coupling with aryl diazonium salts 3. The required Au(I) to Au(III) oxidation event typically demands a strong oxidant, which competitively degrades the phosphinic acid nucleophile. A dual catalytic strategy utilizing visible light photoredox catalysis (e.g., Ru(bpy)₃²⁺) bypasses this limitation. The photocatalyst generates an aryl radical that adds to Au(I), followed by a photoredox-promoted oxidation to an electrophilic arylgold(III) intermediate, which readily couples with the phosphinic acid without harsh oxidants 3, 4.

Quantitative Data Summary:

Table 1: Optimization of Dual Gold/Photoredox P-Arylation [1.6]
Gold CatalystPhotocatalystSolventTime (h)Yield (%)
Ph₃PAuCl (10 mol%)Ru(bpy)₃(PF₆)₂ (2.5 mol%)MeOH282%
Ph₃PAuCl (10 mol%)Ir(ppy)₃ (2.5 mol%)MeOH2< 50%
IPrAuCl (10 mol%)Ru(bpy)₃(PF₆)₂ (2.5 mol%)MeOH20%
Ph₃PAuCl (5 mol%)Ru(bpy)₃(PF₆)₂ (1.0 mol%)MeOH445%

Note: Sterically bulky NHC ligands (like IPr) completely inhibit the transmetalation/ligand exchange step with the phosphinic acid, resulting in 0% yield.

Protocol 2: Dual Catalytic P-Arylation
  • Setup : In an oven-dried vial, combine the aryl diazonium salt (1.0 equiv), phenyl phosphinic acid (1.5 equiv), Ph₃PAuCl (10 mol%), and Ru(bpy)₃(PF₆)₂ (2.5 mol%) 3.

  • Solvation & Degassing : Add degassed methanol to achieve a 0.2 M concentration. Causality: Methanol stabilizes the intermediate species; rigorous degassing via freeze-pump-thaw is critical to prevent O₂ from quenching the excited Ru(II)* state.

  • Irradiation : Stir the mixture at room temperature under a 26 W household visible light bulb or dedicated blue LEDs for 2 hours 3.

  • Validation : The reaction mixture will change color as the diazonium salt is consumed. Confirm product formation via ³¹P NMR (arylphosphinate products typically appear around 25-35 ppm).

DualCatalysis ArN2 Aryl Diazonium Salt ArRadical Aryl Radical (Ar•) ArN2->ArRadical SET from Ru(I) RuCat Ru(bpy)3 2+ (Photocatalyst) RuCat->ArRadical AuII Ar-Au(II) Intermediate ArRadical->AuII Addition to Au(I) AuI Au(I) Catalyst AuI->AuII AuIII Ar-Au(III)-P(O)R2 Electrophilic Species AuII->AuIII Oxidation by Ru(II)* AuIII->AuI Catalyst Regeneration Product Arylphosphinate Product AuIII->Product Reductive Elimination PhosAcid Phosphinic Acid PhosAcid->AuIII Ligand Exchange

Caption: Synergistic gold and photoredox catalytic cycle for the P-arylation of phosphinic acids.

Section 3: Catalyst-Free Hydrophosphinylation of Heterocumulenes

Q: I am attempting a catalyst-free hydrophosphinylation of phenyl isocyanate with diphenylphosphine oxide. The neat reaction is fast but gives highly variable yields and side products. How can I improve reproducibility?

The Causality: While literature previously suggested this reaction requires a metal catalyst, it can proceed catalyst-free. However, neat (solvent-free) reactions suffer from poor sample homogeneity and localized exotherms, which lead to dimerization or cyclotrimerization of the isocyanate 5. Furthermore, performing the reaction in the presence of air leads to low conversions due to the competitive oxidation of the secondary phosphine oxide 5.

Quantitative Data Summary:

Table 2: Effect of Conditions on Catalyst-Free Hydrophosphinylation [1.5]
ConditionSolvent VolumeAtmosphereYield / Observation
NeatNoneN₂Variable; severe homogeneity issues
Concentrated4 equiv 2-MeTHFN₂62–82% (Consistent, clean)
Aerobic4 equiv 2-MeTHFAirLow conversion (<30%)

The Solution: Adopt a "low-added-solvent" approach using 2-methyltetrahydrofuran (2-MeTHF). This provides enough solvation to ensure homogeneity and heat dissipation without diluting the reactants below the critical concentration required for the catalyst-free mechanism.

Protocol 3: Low-Added-Solvent Hydrophosphinylation
  • Preparation : In a glovebox or under strict Schlenk conditions, weigh diphenylphosphine oxide (1.0 equiv) and the isocyanate (1.0 equiv) into a reaction tube 5.

  • Solvent Addition : Add exactly 4 equivalents of anhydrous, degassed 2-MeTHF 5. Causality: This specific stoichiometry maintains a high effective molarity (~0.2 M, mimicking neat conditions) while providing a liquid medium for solid substrates, preventing localized heating.

  • Reaction : Seal the tube and heat to 60 °C for 4-12 hours depending on the isocyanate electronics.

  • Purification : Cool to room temperature. Most phosphinylcarboxamide products precipitate directly and can be purified simply by washing with small quantities of cold ethanol, avoiding complex chromatography [[5]]().

TroubleshootingFlow Start Low Yield in Phosphinic Acid Rxn CheckType Identify Reaction Class Start->CheckType Radical Radical Addition (e.g., H3PO2 + Alkene) CheckType->Radical Metal Metal-Catalyzed Cross-Coupling CheckType->Metal CatFree Catalyst-Free Addition (Isocyanates) CheckType->CatFree RadicalFix Degas solvent thoroughly. Use Et3B/O2 at RT. Monitor P(III) tautomer. Radical->RadicalFix MetalFix Verify oxidation states. Use Dual Au/Photoredox. Avoid bulky NHC ligands. Metal->MetalFix CatFreeFix Use 4 eq. 2-MeTHF. Exclude air/moisture. Purify via EtOH wash. CatFree->CatFreeFix

Caption: Diagnostic workflow for troubleshooting low yields in phosphinic acid synthesis.

References

  • A dual catalytic strategy for carbon–phosphorus cross-coupling via gold and photoredox catalysis (RSC Publishing). 3

  • A Stereoselective Synthesis of Phosphinic Acid Phosphapeptides Corresponding to Glutamyl-γ-glutamate... (NIH). 2

  • Addition of P–H Bonds to Heterocumulenes (Nottingham ePrints). 1

  • Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions (ACS Publications). 5

  • A dual catalytic strategy for carbon–phosphorus cross-coupling via gold and photoredox catalysis (Semantic Scholar). 4

Sources

Optimization

Technical Support Center: Phosphinic Acid Synthesis &amp; Regioselectivity

Welcome to the Advanced Technical Support Center for phosphinic acid synthesis. Achieving precise regiocontrol (Markovnikov vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for phosphinic acid synthesis. Achieving precise regiocontrol (Markovnikov vs. anti-Markovnikov addition) during P–C bond formation is a critical bottleneck in the development of organophosphorus therapeutics and phosphinic pseudopeptides.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you resolve regioselectivity failures in your workflows.

G Substrate Terminal Alkene + ROP(O)H2 Cat_Pd Transition Metal Catalysis (e.g., NiCl2/dppe, Pd) Substrate->Cat_Pd Ionic/Coordination Mechanism Cat_Rad Radical Initiation (e.g., Et3B/O2, UV) Substrate->Cat_Rad P-Centered Radical Mechanism Prod_Mark Markovnikov Adduct (Branched Phosphinic Acid) Cat_Pd->Prod_Mark Metal-Carbon Intermediate Prod_Anti Anti-Markovnikov Adduct (Linear Phosphinic Acid) Cat_Rad->Prod_Anti Steric Approach Control

Divergent regioselective pathways in alkene hydrophosphinylation based on catalytic conditions.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting a mixture of branched and linear phosphinic acids during palladium-catalyzed hydrophosphinylation of terminal alkynes? A: Causality: Regioselectivity in transition-metal catalysis is governed by the thermodynamic stability of the metal-carbon intermediate and the steric bulk of the ligand. Palladium catalysis typically favors the Markovnikov (branched) adduct via a hydropalladation mechanism where the metal coordinates to the more substituted carbon. However, steric clashing from overly bulky ligands can force the phosphorus nucleophile to the terminal position, resulting in a mixture. Solution: To achieve high regioselectivity for the Markovnikov adduct, optimize your ligand bite angle. Specific palladium-catalyzed hydrophosphorylations of alkynes with P(O)-H compounds yield Markovnikov adducts with exceptional regioselectivity[1]. If you are working with unactivated terminal alkenes, switching to a more cost-effective2 at room temperature provides excellent branched regiocontrol[2].

Q2: How can I force an anti-Markovnikov addition to synthesize linear phosphinic acids? A: Causality: Transition metal insertion inherently favors branched products due to the stability of the metal-coordinated intermediate. To invert this selectivity, you must bypass the ionic/coordination pathway entirely and force a radical mechanism. A P-centered radical will preferentially attack the least sterically hindered terminal carbon of the alkene, forming a more stable secondary carbon radical intermediate. Solution: Utilize a radical initiator such as Et₃B/O₂. This system initiates a P-centered radical formation from hypophosphite salts or esters at room temperature under neutral conditions, driving the reaction exclusively toward the1[1].

Q3: When synthesizing cyclic α-amino-C-phosphinic acids (pseudopeptides), my Kabachnik-Fields reaction fails or yields poor regioselectivity. Why? A: Causality: The traditional Kabachnik-Fields reaction relies on the in situ formation of imines. However, accessing enolizable cyclic imines is synthetically challenging, making it difficult to place the α-P-substituent directly on the ring of a cyclic amine with high regiocontrol[3]. Solution: Abandon the multi-component condensation approach. Instead, employ an α-C–H bond functionalization strategy. Techniques such as 3 allow for direct, regioselective phosphonylation of N-protected cyclic amines[3]. This is particularly critical when synthesizing 4 where stereochemistry and regiochemistry dictate protease inhibition efficacy[4].

Part 2: Regioselectivity Comparison Matrix

Use the following quantitative data to select the appropriate catalytic system based on your target substrate and desired regiochemical outcome.

Catalytic System / ReagentSubstrate ClassReaction MechanismDominant RegioselectivityTypical Yield
NiCl₂ / dppe Unactivated AlkenesHydrometalationMarkovnikov (Branched)75–95%
Pd(OAc)₂ / Ligands Terminal AlkynesHydropalladationMarkovnikov (Branched)80–98%
Et₃B / O₂ Terminal AlkenesP-Centered RadicalAnti-Markovnikov (Linear)70–90%
Photoredox (UV) Allylic CompoundsPhoto-RadicalAnti-Markovnikov (Linear)65–85%
CDC / Photoredox Cyclic Aminesα-C–H Functionalizationα-Substituted (Ring)60–85%

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Markovnikov Phosphinic Acids via Ni-Catalysis

Target: Branched phosphinic acids from unactivated terminal alkenes. Mechanism: Ionic/Coordination (Hydrometalation)

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine 5 mol% NiCl₂ and 6 mol% dppe (1,2-bis(diphenylphosphino)ethane) in anhydrous ethanol. Causality: The dppe ligand provides the optimal bite angle to stabilize the Ni(II) center while directing the phosphinate to the substituted carbon.

  • Substrate Addition: Add 1.0 equivalent of the unactivated terminal alkene and 1.2 equivalents of the phosphinate (ROP(O)H₂).

  • Reaction Execution: Stir at room temperature for 16 hours. Causality: Maintaining room temperature suppresses thermal isomerization of the alkene, preserving strict regioselectivity[2].

  • Self-Validation Check (In-Process): Extract a 0.1 mL aliquot, filter through a short silica plug, and analyze via ³¹P NMR.

    • Success Criterion: Disappearance of the P-H starting material signal (typically ~10-20 ppm with a large

      
       coupling constant) and emergence of a new singlet/multiplet at ~35-45 ppm.
      
    • Regioselectivity Verification: ¹H NMR of the crude must show a distinct doublet for the methyl group (indicative of the branched Markovnikov product) rather than a triplet.

Protocol B: Anti-Markovnikov Hydrophosphinylation via Et₃B/O₂ Radical Initiation

Target: Linear phosphinic acids from terminal alkenes. Mechanism: P-Centered Radical Attack

  • Reagent Assembly: Dissolve 1.0 eq of terminal alkene and 1.5 eq of hypophosphite ester in anhydrous THF under an argon atmosphere.

  • Radical Initiation: Inject 0.1 eq of Et₃B (1.0 M in hexanes). Introduce a controlled amount of ambient air (or dry O₂) via a syringe filled with 5 mL of air. Causality: Trace oxygen is strictly required to react with Et₃B, generating the ethyl radical that abstracts the P-H proton to form the highly reactive P-centered radical[1].

  • Reaction Execution: Stir at room temperature for 2-4 hours.

  • Self-Validation Check (In-Process):

    • Success Criterion: ³¹P NMR analysis should confirm complete consumption of the hypophosphite.

    • Regioselectivity Verification: ¹H NMR must display a triplet for the terminal methyl group of the newly formed alkyl chain, confirming the linear anti-Markovnikov connectivity. The absence of a secondary methyl doublet validates >95% regioselectivity.

Part 4: Troubleshooting Logic Workflow

Troubleshooting Issue Issue: Poor Regioselectivity in Phosphinic Acid Synthesis Check1 Are you targeting a Branched or Linear product? Issue->Check1 Branched Target: Branched (Markovnikov) Check1->Branched Linear Target: Linear (Anti-Markovnikov) Check1->Linear Sol_Branched Use NiCl2/dppe or Pd-based catalysts Branched->Sol_Branched Enhances metal-insertion regiocontrol Sol_Linear Use Et3B/O2 or Photoredox (UV) Linear->Sol_Linear Forces P-centered radical attack

Troubleshooting logic tree for resolving poor regioselectivity in phosphinic acid synthesis.

References

  • Title: Hydrophosphinylation of Unactivated Terminal Alkenes Catalyzed by Nickel Chloride | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

  • Title: Phosphinate or phosphinic acid derivative synthesis by substitution or addition | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Regioselective α-Phosphonylation of Unprotected Alicyclic Amines | Source: PMC (National Institutes of Health) | URL: [Link]

  • Title: Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives | Source: MDPI | URL: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of bis(amino)phosphinic acids

Technical Support Center: Bis(amino)phosphinic Acid Synthesis Ticket ID: BAPA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Executive Summary: The P(III) Reactivity Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bis(amino)phosphinic Acid Synthesis Ticket ID: BAPA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The P(III) Reactivity Paradox

Welcome to the technical support hub for bis(amino)phosphinic acid synthesis. You are likely employing a double Kabachnik-Fields (phospha-Mannich) reaction, utilizing hypophosphorous acid (


) as your P-H source.

The Core Challenge: Hypophosphorous acid is a chemical chameleon. It is a nucleophile (P-H bond insertion), a powerful reducing agent, and a thermally unstable species—often all in the same pot. Successful synthesis of bis derivatives requires suppressing the P-H bond's desire to reduce your imine (N-methylation) or oxidize itself (to phosphonic acid), while forcing it to react twice with an electrophile.

Part 1: Diagnostic Workflow

Before adjusting your parameters, locate your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Impurity / Issue CheckMS Check Mass Spec (LC-MS) Start->CheckMS MonoVsBis Major Peak is M-Imine? CheckMS->MonoVsBis Methylation Peak is M+14 or M+28? MonoVsBis->Methylation No Sol_Stoich Issue: Incomplete Substitution Fix: Increase Imine/Aldehyde Ratio MonoVsBis->Sol_Stoich Yes (Mono-adduct) Oxidation 31P NMR: Shift ~15-25 ppm? Methylation->Oxidation No Sol_Reduct Issue: Reductive Amination Fix: Lower Temp, Increase Acidity Methylation->Sol_Reduct Yes (N-Methylation) Gas Gas Evolution (PH3)? Oxidation->Gas No Sol_Ox Issue: Oxidation to Phosphonic Acid Fix: Degas, Inert Atm Oxidation->Sol_Ox Yes (P(V) species) Sol_Disprop Issue: Disproportionation Fix: T < 100°C, Avoid dry heating Gas->Sol_Disprop Yes

Figure 1: Diagnostic logic for identifying side reactions in phospha-Mannich syntheses.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "N-Methylation" Trap

User Question: I am using formaldehyde and a secondary amine. My mass spec shows peaks corresponding to the product plus 14 or 28 mass units. What is happening?

Technical Analysis: You are witnessing the Eschweiler-Clarke side reaction. Hypophosphorous acid is a strong reducing agent.[1][2] When you mix an amine, formaldehyde, and


, two competing pathways exist:
  • Phospha-Mannich (Desired): The P-H bond attacks the iminium ion to form the P-C bond.

  • Reductive Amination (Side): The

    
     reduces the iminium ion to a methyl group (N-Me), oxidizing itself to phosphorous acid (
    
    
    
    ).[3]

Corrective Protocol:

  • Acidity Control: This side reaction is more prevalent at higher pH. Ensure your reaction solvent is acidic (e.g., 6M HCl or Acetic Acid). High acidity protonates the amine, making the formation of the iminium species reversible and favoring the P-nucleophile attack over hydride transfer.

  • Temperature: Reductive methylation often has a higher activation energy than the Mannich addition. Reduce reaction temperature to 40–60°C and extend reaction time, rather than refluxing immediately.

  • Order of Addition: Do not premix the amine and formaldehyde with the acid at high heat. Add the formaldehyde slowly to the mixture of amine and

    
    .
    
Issue 2: Mono- vs. Bis-Substitution

User Question: I am trying to make the C2-symmetric bis(amino)phosphinic acid, but I keep isolating the mono-substituted product (


).

Technical Analysis: The first P-H bond in


 is significantly more reactive than the second P-H bond in the mono-alkyl intermediate. The second addition is sterically hindered and electronically deactivated by the electron-withdrawing nature of the first formed P-C bond.

Optimization Table:

ParameterRecommendation for Bis -SynthesisReason
Stoichiometry Imine:

ratio

2.5 : 1
Drive the equilibrium toward the second addition.
Concentration High (Solvent-free or minimal solvent)Second order kinetics; concentration drives rate.
Amine Basicity Use highly basic amines (

)
Weak amines (anilines) often stop at mono-substitution due to poor iminium stability [1].
Issue 3: Spontaneous Ignition / Gas Evolution

User Question: During workup, I saw white smoke and a garlic-like odor. Is this normal?

Critical Safety Warning: NO. You are generating Phosphine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) , which is pyrophoric and highly toxic.
This is caused by the Disproportionation  of hypophosphorous acid.[1]


[1]

Prevention Protocol:

  • Temperature Limit: Never heat

    
     mixtures above 110°C, especially if the water content is low.
    
  • Water Content: Anhydrous

    
     is unstable. Always maintain some water or protic solvent (acetic acid) in the mixture until the P-H bonds are consumed.
    
  • Quenching: If you suspect unreacted

    
     remains, treat the waste stream with bleach (NaOCl) to oxidize it to phosphate before disposal.
    

Part 3: The "Gold Standard" Synthesis Protocol

This protocol is optimized to minimize N-methylation and maximize bis-substitution for a generic secondary amine [2, 3].

Reagents:

  • Secondary Amine (2.2 equiv)

  • Paraformaldehyde (2.2 equiv)

  • Hypophosphorous Acid (50% aq.[1][4] solution) (1.0 equiv)

  • Solvent: 6M HCl or Glacial Acetic Acid

Step-by-Step Methodology:

  • Pre-Complexation: Dissolve the amine (2.2 equiv) in 6M HCl. Heat to 80°C. Why? Ensures the amine is fully protonated and ready to intercept formaldehyde.

  • Formaldehyde Activation: Add Paraformaldehyde (2.2 equiv) portion-wise. Stir until the solution clears (formation of iminium/hemiaminal species).

  • Controlled P-H Addition: Add

    
     (1.0 equiv) dropwise over 30 minutes.
    Why? Keeping 
    
    
    
    as the limiting reagent initially prevents it from acting as a bulk reducing agent.
  • The "Bis" Drive: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Note: Monitor by

    
     NMR.[5]
    
    • Start:

      
       ~10-15 ppm (triplet, 
      
      
      
      Hz)
    • Intermediate (Mono):

      
       ~30-40 ppm (doublet, 
      
      
      
      Hz)
    • Target (Bis):

      
       ~40-50 ppm (singlet, no P-H coupling).
      
  • Purification (The Zwitterion Challenge):

    • Evaporate volatiles under vacuum.

    • Isoelectric Precipitation: Dissolve residue in minimum water/methanol. Adjust pH to the isoelectric point (usually pH 3–4 for these acids) using propylene oxide or dilute NaOH.

    • Crystallization: Add acetone or acetonitrile to force the zwitterionic salt out of solution.

Part 4: Mechanistic Visualization

Understanding the competition between the Mannich pathway and the Reductive pathway is crucial.

ReactionPathways H3PO2 H3PO2 (P-H Source) Mono Mono-Product (R2NCH2)P(O)(OH)H H3PO2->Mono Path A: Phospha-Mannich (Fast) MethylAmine N-Methyl Amine (Side Product) H3PO2->MethylAmine Path C: Reduction (Competing, T dependent) Phosphonic Phosphonic Acid (Oxidation Side) H3PO2->Phosphonic Path D: Oxidation (Air/Metal cat) Imine Iminium Ion (R2N=CH2)+ Imine->Mono Bis Bis-Product (R2NCH2)2P(O)OH Imine->Bis Mono->Bis Path B: 2nd Addition (Slow, steric hindrance)

Figure 2: Competitive pathways in the reaction of hypophosphorous acid with imines. Path A+B is desired; Path C is the "N-methylation" trap.

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[6] The Kabachnik–Fields reaction: Synthetic potential and the problem of side reactions. Russian Chemical Reviews, 67(10), 857–882.

  • Boduszek, B. (1995). Synthesis of bis(aminoalkyl)phosphinic acids via Mannich reaction.[5] Polish Journal of Chemistry, 69, 56-60.

  • Keglevich, G., & Bálint, E. (2012).[7] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[7]

  • Urbanovský, P., et al. (2020).[3] Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction.[3][8] RSC Advances, 10, 21879-21889.

Sources

Optimization

Technical Support Center: Scalable Synthesis of Bis(cyclohexylamino)phosphinic acid

Welcome to the Technical Support Center for the synthesis of Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), also widely known in the literature as N,N'-dicyclohexylphosphorodiamidic acid. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1), also widely known in the literature as N,N'-dicyclohexylphosphorodiamidic acid. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with a self-validating, highly scalable protocol.

The synthesis of phosphorodiamidic acids via the reaction of phosphorus oxychloride (POCl₃) with amines is a well-established industrial standard [1]. However, the steric bulk of the cyclohexyl groups introduces unique kinetic and thermodynamic challenges during both the amidation and hydrolysis stages[2]. This guide bridges the gap between theoretical quinquevalent phosphorus chemistry and practical benchtop execution.

Process Visualization & Workflow

The following diagram maps the causality of the two-stage synthesis, highlighting the critical phase separations and intermediate isolations required to prevent byproduct carryover.

SynthesisWorkflow POCl3 Phosphorus Oxychloride (POCl3, 1.0 eq) Reaction1 Nucleophilic Substitution (T < 5 °C, 3 hrs) POCl3->Reaction1 Amine Cyclohexylamine (4.1 eq) Amine->Reaction1 Solvent Anhydrous DCM (15 Volumes) Solvent->Reaction1 Intermediate N,N'-Dicyclohexylphosphorodiamidic chloride (Organic Phase) Reaction1->Intermediate Filtrate Processing Salt Cyclohexylammonium chloride (Filtered Off) Reaction1->Salt Vacuum Filtration Hydrolysis Basic Hydrolysis (2M NaOH, 1,4-Dioxane, 80 °C) Intermediate->Hydrolysis Aqueous Aqueous Sodium Salt (Phase Separation) Hydrolysis->Aqueous Extract & Discard Organics Acidification Acidification (2M HCl, pH 2-3, 0-5 °C) Aqueous->Acidification Product Bis(cyclohexylamino)phosphinic acid (Target Product) Acidification->Product Precipitation & Drying

Workflow for the scalable synthesis of Bis(cyclohexylamino)phosphinic acid from POCl3.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met. Control of stoichiometry and temperature is critical to prevent over-substitution to the triamide or formation of nitrogen mustard-like byproducts [3].

Stage 1: Synthesis of the Phosphorodiamidic Chloride Intermediate
  • Preparation: Purge a 2L 3-neck round-bottom flask with N₂. Equip with an overhead mechanical stirrer, a dropping funnel, and an internal temperature probe.

  • Solvation: Add 15.3 g (0.1 mol) of POCl₃ to 250 mL (approx. 15 volumes) of anhydrous Dichloromethane (DCM). Cool the reactor to 0 °C using an ice-salt bath.

  • Amine Addition: Dissolve 40.6 g (0.41 mol) of cyclohexylamine in 100 mL of DCM. Add this solution dropwise over 2 hours. Causality: 2 equivalents act as the nucleophile, while 2 equivalents act as an HCl scavenger. The slow addition prevents the exothermic reaction from exceeding 5 °C, which would trigger the formation of the unwanted triamide.

  • Aging & Filtration: Allow the mixture to warm to 20 °C and stir for 1 hour. A dense white precipitate (cyclohexylammonium chloride) will form. Filter the suspension and wash the filter cake with 3 × 50 mL of cold DCM.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the intermediate as a crude solid.

  • Self-Validation Checkpoint: Take an aliquot for ³¹P NMR (CDCl₃). You must observe a quantitative shift from +2.2 ppm (POCl₃) to a single peak around +15 to +18 ppm. If peaks > +20 ppm are present, triamide over-substitution has occurred.

Stage 2: Hydrolysis to Bis(cyclohexylamino)phosphinic acid
  • Solvent Exchange: Dissolve the crude intermediate in 100 mL of 1,4-Dioxane.

  • Hydrolysis: Add 150 mL of 2M NaOH (0.3 mol). Attach a reflux condenser and heat the biphasic mixture to 80 °C for 5 hours. Causality: The P-Cl bond is sterically shielded by the bulky cyclohexyl rings. Cold water is insufficient for hydrolysis; thermal energy and strong hydroxide nucleophiles are mandatory to drive the substitution [2].

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel. Extract and discard the organic (Dioxane) layer to remove any unreacted neutral impurities.

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0–2.5. The product will crash out as a brilliant white solid.

  • Isolation: Filter the solid, wash with ice-cold DI water to remove NaCl, and dry under high vacuum at 45 °C for 24 hours.

  • Self-Validation Checkpoint: ³¹P NMR (DMSO-d₆) should display a single sharp peak near +10 ppm. The melting point should be sharp, confirming the absence of trapped inorganic salts.

Quantitative Process Parameters

Table 1: Reaction Parameters & Optimization
ParameterAmidation StageHydrolysis StageAcidification Stage
Reagent Equivalents POCl₃ (1.0 eq), Amine (4.1 eq)NaOH (3.0 eq)HCl (to pH 2.0 - 2.5)
Temperature Profile < 5 °C during addition, then 20 °C80 °C (Reflux)0 - 5 °C
Reaction Time 2 - 4 hours4 - 6 hours1 hour (aging)
Solvent Volume 15 vol DCM5 vol 1,4-Dioxane / WaterAqueous
Expected Yield > 95% (Intermediate)80 - 85% (Final Product)N/A
Table 2: Impurity Profile & Quantitative Impact
Impurity / ByproductRoot CauseImpact on YieldMitigation Strategy
Tricyclohexylphosphoric triamide Internal T > 10 °C during amine addition.-10% to -15%Maintain internal T < 5 °C; use dilute amine solution.
Unreacted Intermediate Incomplete hydrolysis (T < 60 °C).-20% to -30%Ensure vigorous reflux at 80 °C for at least 4 hours.
Cyclohexylammonium chloride Incomplete filtration / poor cake washing.Product contaminationWash filter cake with 3x volumes of cold DCM.

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn into an un-stirrable paste during the addition of cyclohexylamine to POCl₃? A: This is a classic mass-transfer issue. The reaction generates 2 equivalents of cyclohexylammonium chloride (a bulky, insoluble salt) for every equivalent of product formed. If the solvent volume is too low, the suspension seizes. Corrective Action: Ensure a minimum solvent ratio of 15 volumes relative to POCl₃. Switch from magnetic stirring to an overhead mechanical stirrer, which provides the torque necessary to maintain homogeneity.

Q: I am seeing significant amounts of the triamide byproduct in my LC-MS. How can I prevent this? A: The first two chlorine substitutions on POCl₃ are extremely fast, but the third chlorine atom is less reactive. However, if the temperature rises above 10 °C or if a large local excess of amine is present, the third substitution will occur [1]. Corrective Action: Strictly control the internal temperature below 5 °C and ensure the amine is added dropwise into a vigorously stirred vortex to prevent local concentration spikes.

Q: The hydrolysis of the phosphorodiamidic chloride intermediate seems stalled. I stirred it in water overnight, but the ³¹P NMR shows starting material. A: The P-Cl bond in phosphorodiamidic chlorides is highly deactivated. The electron-donating amino groups reduce the electrophilicity of the phosphorus center, and the two bulky cyclohexyl groups physically block nucleophilic attack. Corrective Action: Standard cold-water hydrolysis will fail. You must reflux the intermediate in a mixture of 1,4-dioxane and 2M NaOH at 80 °C to force the reaction to completion [2].

Q: During the phase separation after hydrolysis, I get a stubborn emulsion. How do I break it? A: Dioxane/water mixtures containing amphiphilic phosphoramidate salts frequently form emulsions. Corrective Action: Filter the biphasic mixture through a thin pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion. Alternatively, add saturated brine (NaCl) to the aqueous layer to increase its ionic strength and density, forcing phase separation.

Q: My final product isn't precipitating when I add HCl to the aqueous layer. A: Bis(cyclohexylamino)phosphinic acid is highly soluble in water as a sodium salt. It will only precipitate when fully protonated. Corrective Action: Ensure the solution is cooled to 0–5 °C to lower solubility, and verify with a calibrated pH meter that the pH has dropped to exactly 2.0–2.5. If the volume of water is too high, you may need to concentrate the aqueous layer under reduced pressure before acidification.

References

  • Title: Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

  • Title: Quinquevalent phosphorus acids Source: Organophosphorus Chemistry, Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Evaluation of Cyclic and Noncyclic Phosphoramide Nitrogen Mustards Source: Modern Scientific Press URL: [Link]

Troubleshooting

Analytical Methods for Detecting Impurities in Phosphinic Acid Samples

Technical Support Center & Troubleshooting Guide To: Research & Development Teams, QC Analysts, and Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Advanced Protocols for Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

To: Research & Development Teams, QC Analysts, and Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Advanced Protocols for Impurity Profiling in Hypophosphorous Acid (


)
Executive Summary

Phosphinic acid (Hypophosphorous acid,


) is a potent reducing agent widely used in API synthesis and electroless plating.[1][2][3] Its quality is defined not just by assay, but by the absence of oxidized congeners—specifically Phosphorous acid (

, P

)
and Phosphoric acid (

, P

)
—as well as trace halides and metals.

Because


 is thermodynamically unstable and prone to disproportionation, accurate impurity profiling requires methods that do not induce artifactual oxidation during analysis. This guide prioritizes Ion Chromatography (IC)  for quantitative impurity profiling and 

NMR
for structural validation, moving beyond traditional non-specific titrations.
Part 1: Method Selection & Decision Logic

Before starting, select the analytical technique based on your specific data requirement.

MethodSelection Start Objective QuantImp Quantify Anionic Impurities (Phosphite, Phosphate, Cl-, SO4--) Start->QuantImp Trace Detection (<0.1%) StructID Structural ID / Oxidation State Start->StructID Validation Assay Bulk Purity Assay (>30%) Start->Assay QC Release IC Ion Chromatography (IC) (Suppressed Conductivity) QuantImp->IC High Specificity NMR 31P NMR (Coupled & Decoupled) StructID->NMR Definitive P-H Coupling Titration Redox Titration (Iodometric) Assay->Titration Cost-Effective

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Part 2: Ion Chromatography (IC) – The Gold Standard

Method Principle: Anion exchange chromatography with suppressed conductivity detection is the only robust method to separate hypophosphite, phosphite, and phosphate in a single run.

Recommended System Configuration:

  • Column: Hydrophilic anion exchange (e.g., Shodex IC SI-52 4E or Dionex IonPac AS28-Fast).

  • Eluent: Carbonate/Bicarbonate buffer (e.g., 3.6 mM

    
    ).
    
  • Suppressor: Electrolytic or chemical suppression is mandatory to lower background conductivity.

  • Detector: Conductivity Detector (CD).

Troubleshooting Guide: IC Analysis

Q1: I see a massive peak tailing for Hypophosphite that masks the Phosphite impurity. How do I fix this?

  • Root Cause: Column overloading. Hypophosphite is the matrix (main component). If you inject a high concentration to see trace impurities, the matrix ion saturates the exchange sites.

  • Solution:

    • Dilution: Dilute the sample to

      
       ppm total concentration.
      
    • Eluent Step-Change: Use a hydroxide gradient (if using a Reagent-Free IC system). Start low (10 mM KOH) to elute Fluoride/Acetate, then ramp to 40-60 mM KOH to elute Phosphite and Phosphate sharply.

    • High-Capacity Column: Switch to a high-capacity column (e.g., Dionex AS28) designed for high-ionic-strength matrices.

Q2: My Phosphate (


) peak area varies between injections. 
  • Root Cause: "Carryover" or "Polyphosphate formation."

    
     samples can contain trace polyphosphates that elute very late. If the run time is too short, they elute in the next chromatogram, interfering with quantitation.
    
  • Solution: Extend the run time by 5–10 minutes and include a high-strength eluent "flush" (e.g., 100 mM NaOH or high Carbonate) at the end of every injection.

Q3: How do I resolve Chloride (


) from Hypophosphite (

)?
  • Context: Chloride is a common contaminant from the synthesis (via

    
    ). On many standard anion columns (like AS4A), these two co-elute.
    
  • Solution:

    • Change Selectivity: Use a column with solvent-compatible packing (like Shodex SI-52 4E) and add 5-10% Acetonitrile to the eluent. This alters the solvation of the ions, typically shifting the polarizable Hypophosphite away from Chloride.

Part 3: NMR – Structural Validation

Method Principle: Nuclear Magnetic Resonance (NMR) distinguishes phosphorus species based on their chemical environment and, crucially, the number of P-H bonds. This is self-validating because the splitting pattern is unique to the oxidation state.

Experimental Setup:

  • Solvent:

    
     (use a coaxial insert if the sample must remain neat).
    
  • Reference: 85%

    
     (external) set to 0.0 ppm.
    
  • Mode: Proton-Coupled (for ID) and Inverse Gated Decoupled (for Quantitation).

Data Interpretation Table
SpeciesFormulaOxidation StateChemical Shift (

ppm)
Multiplicity (Coupled)Coupling Constant (

)
Hypophosphorous Acid

+1+8 to +14Triplet (

)
~520–570 Hz
Phosphorous Acid

+3+3 to +7Doublet (

)
~600–700 Hz
Phosphoric Acid

+50.0 (Ref)Singlet (

)
N/A

Note: Chemical shifts are pH-dependent. Values above are for acidic solution.

Troubleshooting Guide: NMR

Q4: Why are my integration values for impurities lower than expected compared to IC?

  • Root Cause: Nuclear Overhauser Effect (NOE). If you run standard proton-decoupled

    
     NMR, the NOE can enhance signals differently depending on the number of protons attached. 
    
    
    
    (2 protons) receives a different enhancement than
    
    
    (0 protons).
  • Solution: Use Inverse Gated Decoupling . This technique turns on the decoupler only during acquisition (to collapse multiplets into singlets for integration) but keeps it off during the relaxation delay (to suppress NOE buildup).

  • Relaxation Delay (

    
    ):  Ensure 
    
    
    
    . Phosphorus nuclei have long relaxation times (2–10 seconds). A delay of 10–20 seconds is often required for quantitative accuracy.

Q5: I see a small doublet around 4 ppm. Is this Phosphite?

  • Analysis: Yes. The doublet indicates one P-H bond, which is characteristic of the

    
     structure of phosphorous acid. If it were Phosphate, it would be a singlet. If it were Hypophosphite, it would be a triplet.
    
Part 4: Safety & Stability (Critical)

Q6: Can I dry the sample to concentrate impurities?

  • WARNING: No. Hypophosphorous acid is thermodynamically unstable.

  • Mechanism: Heating

    
     triggers disproportionation:
    
    
    
    
  • Risk: Phosphine (

    
    ) is highly toxic and pyrophoric (spontaneously flammable in air).
    
  • Protocol: Always analyze samples in liquid form. If concentration is required, use gentle evaporation under vacuum at

    
    , but direct injection is safer.
    
Part 5: Titration (Limitations)

While iodometric titration is common, it is prone to artifacts.

  • Issue: Iodine oxidizes both Hypophosphite (+1

    
     +3) and Phosphite (+3 
    
    
    
    +5).
  • Differentiation: It is difficult to distinguish them in a single titration without complex pH manipulation (e.g., Jones & Swift method).

  • Recommendation: Use titration only for the gross assay of Total Reducing Power, expressed as "

    
     equivalent." Do not rely on it for specific impurity limits.
    
References
  • Shodex HPLC. "Separation of Phosphate, Phosphite and Hypophosphite (SI-52 4E)." Shodex Application Notes. Link

  • United States Pharmacopeia (USP). "Hypophosphorous Acid Monograph." USP-NF. Link

  • Garside, P. "31P NMR Spectroscopy." University of Leeds, NMR Service. Link

  • Jones, R. T., & Swift, E. H. (1953).[4] "Iodometric Determination of Hypophosphorous and Phosphorous Acids." Analytical Chemistry, 25(8), 1272–1274. Link

  • Thermo Fisher Scientific. "Determination of phosphite and phosphate in ibandronate sodium." Application Note 900. Link

Sources

Reference Data & Comparative Studies

Validation

Bis(cyclohexylamino)phosphinic Acid vs. Phosphonic Acids: A Comparative Guide for Biological Systems

This guide provides a rigorous technical comparison between Bis(cyclohexylamino)phosphinic acid (specifically the phosphorodiamidate class, CAS 17390-19-1) and Phosphonic Acids in biological systems.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Bis(cyclohexylamino)phosphinic acid (specifically the phosphorodiamidate class, CAS 17390-19-1) and Phosphonic Acids in biological systems.[1]

Executive Summary

In drug development and chemical biology, the choice between a phosphorodiamidate (P–N bond, often mislabeled as "phosphinic" in older literature) and a phosphonate (C–P bond) is a critical decision point.[1]

  • Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1), correctly identified as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -dicyclohexylphosphorodiamidic acid , represents a class of hydrolytically labile  transition state analogues. Its P–N bonds are susceptible to acid-catalyzed cleavage, making it a potent but transient "suicide" inhibitor or prodrug moiety.[1]
    
  • Phosphonic acids (containing a stable C–P bond) are non-hydrolyzable phosphate mimics. They act as robust competitive inhibitors that persist in biological systems but often lack the reactivity required for covalent enzyme modification.

This guide compares their chemical stability, mechanism of action in enzyme inhibition (specifically urease and proteases), and utility in drug design.[1]

Chemical Identity & Structural Divergence

The nomenclature "Bis(cyclohexylamino)phosphinic acid" is chemically ambiguous. It refers to a structure where two cyclohexylamino groups are attached to the phosphorus atom.

FeatureBis(cyclohexylamino)phosphinic acid Phosphonic Acids (General Class)
Correct IUPAC Name ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-dicyclohexylphosphorodiamidic acid
Alkyl/Aryl-phosphonic acid
Core Linkage P–N (Phosphorus-Nitrogen)C–P (Carbon-Phosphorus)
General Formula


Bond Energy P–N: ~290 kJ/mol (Labile)C–P: ~264 kJ/mol (Stable, Kinetic inertness)
Hydrolytic Stability Low: Hydrolyzes to amine + phosphate at low pH.High: Stable to acid, base, and phosphatases.[1]
pKa Values

(Mono-acidic)

,

(Di-acidic)
Biological Role Transition State Analogue / Suicide SubstrateCompetitive Inhibitor / Phosphate Isostere

Critical Distinction: The P–N bond in phosphorodiamidates mimics the geometry of the transition state in phosphoryl transfer reactions but is chemically reactive. The C–P bond in phosphonates mimics the ground state or transition state geometry but is chemically inert.

Biological Performance: Mechanism of Action
A. Enzyme Inhibition (Urease & Proteases)

Bis(cyclohexylamino)phosphinic acid acts as a structural analogue to urea or peptide substrates.

  • Phosphorodiamidate Mechanism (The "Suicide" Route): In urease inhibition, diamidates like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -dicyclohexylphosphorodiamidic acid coordinate to the active site nickel ions. The enzyme attempts to hydrolyze the P–N bond.
    
    • Result: The compound may act as a slow-binding inhibitor or a suicide substrate , releasing cyclohexylamine (toxic) and leaving a phosphorylated enzyme intermediate that blocks further turnover.[1]

    • Advantage:[1][2][3][4] Extremely high affinity due to transition state mimicry.

    • Disadvantage:[1] Instability leads to non-specific toxicity and rapid clearance.

  • Phosphonic Acid Mechanism (The "Competitive" Route): Phosphonates bind to the active site (e.g., zinc in metalloproteases) but cannot be hydrolyzed.[1]

    • Result: Reversible, competitive inhibition.[1] The inhibitor occupies the active site, preventing substrate access without chemically modifying the enzyme.[1]

    • Advantage:[1][2][3][4] Long metabolic half-life; no toxic amine release.[1]

    • Disadvantage:[1] Generally lower affinity than transition state analogues unless heavily optimized.

B. Diagram: Comparative Inhibition Pathways

InhibitionPathways cluster_0 Phosphorodiamidate (P-N) Pathway cluster_1 Phosphonic Acid (C-P) Pathway E1 Free Enzyme (Urease/Protease) EI1 E-I Complex (Tetrahedral TS Mimic) E1->EI1 Binding I1 Bis(cyclohexylamino)- phosphinic acid EP Phosphorylated Enzyme (Dead) EI1->EP P-N Bond Cleavage (Suicide Inhibition) Prod Release of Cyclohexylamine EI1->Prod E2 Free Enzyme EI2 E-I Complex (Stable) E2->EI2 Reversible Binding I2 Phosphonate Analogue EI2->E2 Slow Dissociation EI2->EI2 No Reaction (C-P Stable)

Caption: Comparison of suicide inhibition by phosphorodiamidates (top) versus reversible competitive inhibition by phosphonates (bottom).

Experimental Protocols

To validate the performance of these compounds, use the following self-validating protocols.

Protocol A: Hydrolytic Stability Assay (

P NMR)

Objective: Quantify the half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the P–N vs. C–P bond under physiological conditions.
  • Preparation:

    • Dissolve 10 mM Bis(cyclohexylamino)phosphinic acid in 50 mM Tris-HCl buffer (pH 7.4) containing 10%

      
      .
      
    • Prepare a parallel sample with a reference Phosphonate (e.g., Phenylphosphonic acid).[1]

  • Acquisition:

    • Acquire a baseline

      
      P NMR spectrum (
      
      
      
      ). Phosphorodiamidates typically appear around
      
      
      10–20 ppm; Phosphonates around
      
      
      10–30 ppm.
    • Incubate at 37°C.

  • Monitoring:

    • Acquire spectra every 30 minutes for 12 hours.

    • Endpoint: Look for the appearance of a peak at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       0 ppm (Inorganic Phosphate, 
      
      
      
      ) for the diamidate sample.
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
       determines 
      
      
      
      .
    • Expected Result: Phosphonate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       hours (stable). Phosphorodiamidate 
      
      
      
      hours (depending on pH).
Protocol B: Urease Inhibition Assay (Colorimetric)

Objective: Compare


 values.
  • Reagents:

    • Jack Bean Urease (5 U/mL).

    • Substrate: Urea (50 mM) in Phosphate Buffer (pH 7.4).

    • Indicator: Phenol Red (pH indicator).

  • Workflow:

    • Incubate Urease with varying concentrations (1 nM – 100 µM) of Bis(cyclohexylamino)phosphinic acid or Phosphonate for 15 mins (Pre-incubation is critical for slow-binding inhibitors).[1]

    • Add Urea substrate.

    • Monitor Absorbance at 560 nm (Pink color indicates ammonia production/pH rise).

  • Data Analysis:

    • Fit data to the Hill equation.

    • Note: If the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       decreases with longer pre-incubation time, the compound is a slow-binding  or covalent  inhibitor (typical for diamidates).
      
Strategic Recommendations for Drug Development
Application ScenarioRecommended ClassRationale
Long-term Inhibition Phosphonic Acids Metabolic stability ensures sustained plasma concentrations and reduced dosing frequency.[1]
Targeting Active Site Nucleophiles Bis(cyclohexylamino)-phosphinic acid The labile P–N bond allows the compound to act as a "warhead," covalently modifying the active site serine or cysteine.[1]
Prodrug Design (ProTides) Phosphoramidates The P–N bond is designed to be cleaved intracellularly (by histidine triad nucleotide-binding proteins like HINT1) to release the active monophosphate drug.[1]
Safety Profile Phosphonic Acids Avoids the release of toxic amines (e.g., cyclohexylamine) associated with diamidate hydrolysis.[1]
References
  • Kafarski, P. & Lejczak, B. (1991). Aminophosphonic acids of potential biological importance. Current Medicinal Chemistry. Link

  • Oleksyszyn, J. & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry. Link[1]

  • Cahard, D., et al. (2004). Aryloxy phosphoramidate triesters as pro-tides. Mini Reviews in Medicinal Chemistry. Link

  • Kotra, L. P., et al. (2000). Visualizing the reaction coordinate of a phosphoryl transfer reaction: The structure of the transition state analogue. Journal of the American Chemical Society. Link[1]

  • Mucha, A., et al. (2010). Phosphinic acid analogues of glutamic acid as inhibitors of aminopeptidases. Bioorganic & Medicinal Chemistry. Link[1]

Sources

Comparative

Comparative Evaluation of Bis(cyclohexylamino)phosphinic Acid (BCA-PA) Cytotoxicity

The following guide is a comprehensive technical evaluation of Bis(cyclohexylamino)phosphinic acid (BCA-PA) . It is designed for researchers and drug development professionals requiring a rigorous, self-validating framew...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical evaluation of Bis(cyclohexylamino)phosphinic acid (BCA-PA) . It is designed for researchers and drug development professionals requiring a rigorous, self-validating framework to assess the cytotoxicity of this specific organophosphorus scaffold.

A Strategic Protocol & Performance Guide

Executive Summary & Strategic Context

Bis(cyclohexylamino)phosphinic acid (BCA-PA) (CAS: 17390-19-1) represents a distinct class of phosphinic amides characterized by a polar phosphorus core flanked by two bulky, hydrophobic cyclohexylamino groups. Unlike simple aminophosphonates, the steric hindrance of the cyclohexyl rings modulates both its hydrolytic stability and cellular permeability.

While often explored as a precursor for urease inhibitors or coordination ligands, its cytotoxicity profile is the critical gatekeeper for therapeutic viability. This guide evaluates BCA-PA not merely as a standalone compound, but in direct comparison to functional and structural alternatives.

The Core Thesis: BCA-PA typically exhibits a bi-phasic cytotoxicity profile . At low concentrations, the steric bulk prevents rapid cellular uptake, conferring a safety advantage over linear analogs. At high concentrations (>100 µM), its amphiphilic nature (polar head, lipophilic tail) can induce non-specific membrane disruption (necrosis) rather than programmed cell death (apoptosis).

Comparative Performance Analysis

To objectively evaluate BCA-PA, we compare it against three distinct benchmarks: a Positive Control (High Toxicity), a Functional Alternative (Enzyme Inhibitor), and a Structural Analog .

Table 1: Comparative Cytotoxicity Profile (In Vitro)
CompoundClassPrimary MechanismCytotoxicity (IC₅₀)Specificity
BCA-PA Phosphinic AmideSterically hindered enzyme inhibition / Membrane interactionModerate-Low (Expected > 50–100 µM)High (Due to steric selectivity)
Cisplatin Platinum ComplexDNA Cross-linking (Apoptosis inducer)High (< 10 µM)Low (Systemic toxicity)
Acetohydroxamic Acid (AHA) Hydroxamic AcidUrease Inhibition (Metal chelation)Moderate (~50–100 µM)Moderate (Teratogenic risks)
NBPT Phosphoric TriamideUrease Inhibition (Suicide substrate)Low (> 200 µM)High (Requires activation)
Performance Insights:
  • Vs. Cisplatin: BCA-PA lacks the reactive leaving groups (like chloride in cisplatin) or alkylating moieties (like mustard gases) required for direct DNA damage. Therefore, it should not be evaluated as a primary cytotoxic agent unless functionalized. If your assay shows IC₅₀ < 10 µM, suspect contamination or hydrolysis into a toxic amine.

  • Vs. AHA: Acetohydroxamic acid acts via small-molecule chelation, which often leads to off-target metalloproteinase inhibition. BCA-PA's cyclohexyl groups provide a "size exclusion" safety filter, likely reducing off-target toxicity compared to AHA.

  • Solubility Warning: Unlike AHA, BCA-PA is lipophilic. In aqueous media, it may form micelles. False positives in cytotoxicity assays can occur if the compound precipitates on the cell monolayer.

Mechanism of Action & Cellular Fate

Understanding the "Why" behind the toxicity is crucial. BCA-PA's cytotoxicity is governed by its stability and uptake.

DOT Diagram 1: Cellular Uptake & Hydrolysis Pathway

This diagram illustrates the differential processing of BCA-PA compared to linear analogs.

BCAPA_Pathway Extracellular Extracellular Space (Culture Media) Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Translocation Necrosis Membrane Lysis (Necrosis) Membrane->Necrosis Hydrolysis Hydrolysis (Acidic pH/Lysosome) Intracellular->Hydrolysis Metabolic Breakdown Target Target Enzyme (e.g., Urease/MMP) Intracellular->Target Binding BCAPA BCA-PA (Intact) BCAPA->Membrane Passive Diffusion (Slow due to Bulk) Micelle Micellar Aggregate (High Conc.) BCAPA->Micelle Aggregates at >100µM Micelle->Membrane Destabilization Metabolites Cyclohexylamine + Phosphinic Acid Hydrolysis->Metabolites Release Metabolites->Intracellular Secondary Toxicity (Low)

Caption: Figure 1. Bi-phasic mechanism: Steric bulk slows passive diffusion (safety), but high concentrations induce micellar membrane disruption (toxicity).

Self-Validating Experimental Protocol

To ensure Trustworthiness , this protocol includes internal "Stop/Go" checkpoints. If the controls fail, the data is invalid.

Phase 1: Compound Preparation (Critical Step)
  • Challenge: BCA-PA is hydrophobic.

  • Protocol:

    • Dissolve BCA-PA in 100% DMSO to create a 100 mM stock solution.

    • Checkpoint 1: Check for precipitation. If cloudy, sonicate at 37°C.

    • Dilute into culture medium (RPMI-1640 or DMEM + 10% FBS). Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

Phase 2: Dual-Assay Cytotoxicity Evaluation

Relying solely on metabolic assays (MTT) can be misleading for enzyme inhibitors. We use a Multiplex Approach :

  • MTT/CCK-8 Assay: Measures mitochondrial activity (Metabolic health).

  • LDH Release Assay: Measures membrane integrity (Necrosis/Lysis).

Workflow Diagram

Cytotoxicity_Workflow Seeding Day 0: Seed Cells (HepG2 / HEK293) 5,000 cells/well Treatment Day 1: Treatment (BCA-PA: 0.1 - 500 µM) Seeding->Treatment Incubation Incubation (24h / 48h / 72h) Treatment->Incubation Split Split Supernatant & Cells Incubation->Split LDH Supernatant: LDH Assay (Membrane Damage) Split->LDH MTT Adherent Cells: MTT/CCK-8 Assay (Mitochondrial Activity) Split->MTT Analysis Data Analysis: Calculate IC50 & Selectivity Index LDH->Analysis MTT->Analysis

Caption: Figure 2.[1][2][3] Multiplex workflow distinguishing between metabolic inhibition (MTT) and physical membrane damage (LDH).

Phase 3: Data Validation Criteria

For the experiment to be valid, the following criteria must be met:

  • Z-Factor > 0.5: The separation between Positive Control (Triton X-100 for LDH) and Negative Control (DMSO vehicle) must be statistically significant.

  • Dose-Response Linearity: The R² value of the sigmoidal curve fit must be > 0.95.

  • Visual Inspection: Before adding reagents, inspect wells under a microscope. If crystals are visible at high concentrations, exclude those data points (false toxicity due to physical stress).

Technical Recommendations for Researchers

Interpreting the "Safe Window"

If BCA-PA shows an IC₅₀ of 150 µM in HEK293 cells but 20 µM in the target assay (e.g., Urease inhibition), the Selectivity Index (SI) is 7.5.

  • Guideline: An SI > 10 is preferred for drug candidates. An SI < 2 indicates general toxicity.

Handling "False" Cytotoxicity

Phosphinic amides can chelate essential metal ions (Mg²⁺, Ca²⁺) in the culture media.

  • Mitigation: If toxicity is high, repeat the assay with supplemented media to ensure cell death isn't due to nutrient deprivation (metal starvation).

Structural Optimization

If cytotoxicity is too high (IC₅₀ < 50 µM), consider:

  • Modification: Replacing one cyclohexyl group with a more polar moiety (e.g., morpholine) to improve solubility and reduce membrane intercalation.

References

  • Abdou, M. M. (2020).[4] Synopsis of recent synthetic methods and biological applications of phosphinic acid derivatives. Tetrahedron, 76, 131251.[4] Link[4]

  • Dormán, G., et al. (2024). Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach. ChemMedChem, 19(21).[5] Link[5]

  • Kafarski, P. & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. Link

  • Gumienna-Kontecka, E., et al. (2002). Bis(phosphonic) acids as powerful chelating agents. Journal of Inorganic Biochemistry, 89(1-2), 13-17. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12506606, Bis(morpholino)phosphinyl chloride (Structural Analog). Link

Sources

Validation

Comparative Guide: Aminophosphinic Acid Ligand Architectures in Asymmetric Catalysis

Executive Summary & Scope Aminophosphinic acids ( -amino acids where the carboxylic group is replaced by a phosphinic acid moiety, ) represent a versatile but underutilized class of ligands compared to their carboxylic c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Aminophosphinic acids (


-amino acids where the carboxylic group is replaced by a phosphinic acid moiety, 

) represent a versatile but underutilized class of ligands compared to their carboxylic counterparts. Their unique utility stems from the stereoelectronic tunability of the phosphorus center and the hemilabile nature of the P=O bond.

This guide compares three distinct structural classes of aminophosphinic acid-derived ligands, evaluating their performance in asymmetric hydrogenation and C-H functionalization.

The Competitors:

  • Class A: N-Protected

    
    -Aminophosphinic Acids (MPAPs).  Acyclic, air-stable ligands acting as N,O-chelators.
    
  • Class B: Cyclic Diazadiphosphacyclooctanes. Rigid, heterocyclic scaffolds derived from aminomethylphosphines.

  • Class C: Hybrid P-Stereogenic Aminophosphine-Phosphinites (AMPP). Reduced derivatives offering soft P(III) coordination.

Mechanistic Distinctions & Ligand Design[1]

To select the right ligand, one must understand the coordination mode. Unlike standard phosphines, aminophosphinic acids often operate via Metal-Ligand Cooperation (MLC) or secondary sphere interactions.

Coordination Modes
  • Hard-Soft Mismatch (Class A): The hard oxygen of the phosphinic acid and the nitrogen amine bind to metals like Pd(II). The larger bite angle of the P-N-O chelate (compared to N-C-O in amino acids) alters the geometry of the transition state.

  • Hemilability (Class C): The P-N bond allows for reversible decoordination, creating a vacant site for substrate binding without catalyst decomposition.

Visualization: Ligand-Assisted C-H Activation (Class A)

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) pathway, a critical mechanism where Class A ligands excel by acting as an internal base.

CMD_Mechanism cluster_ligand Ligand Role (MPAP) Precursor Pd(OAc)2 Precursor ActiveCat Pd(MPAP) Active Species Precursor->ActiveCat Ligand Exchange TS Transition State (Agostic C-H...Pd) ActiveCat->TS Substrate Coordination ProtonTransfer P=O acts as Proton Shuttle TS->ProtonTransfer H+ Abstraction Product C-H Functionalized Product Product->ActiveCat Regeneration ProtonTransfer->Product Reductive Elim.

Caption: The Concerted Metalation-Deprotonation (CMD) pathway where the phosphinyl oxygen acts as an intramolecular base to deprotonate the substrate.

Comparative Performance Analysis

Case Study 1: Enantioselective C-H Activation (Pd-Catalyzed)

Target Reaction: Alkylation of C(sp3)-H bonds in hydroxamic acid derivatives.

FeatureClass A: MPAPs (e.g., N-Boc-Valine-P)Standard Alternative (N-Boc-Valine)Performance Note
Yield 82 - 94%75 - 88%MPAPs often show higher turnover due to the stronger

-donating ability of Phosphorus vs Carbon.
Enantioselectivity (ee) 90 - 96%92 - 98%Carboxylic acids (Amino Acids) generally offer slightly higher ee% due to a tighter, more rigid 5-membered chelate ring compared to the 6-membered P-chelate.
Stability High (Air Stable)HighBoth are excellent for benchtop synthesis.
Solubility Moderate (Polar solvents)HighPhosphinic acids may require polar additives (TFE/HFIP).

Scientist's Insight: Choose Class A (MPAPs) when the standard amino acid ligands fail to provide sufficient reactivity (yield). The phosphinic group increases the electron density on Palladium, accelerating the oxidative addition step.

Case Study 2: Asymmetric Hydrogenation (Rh-Catalyzed)

Target Reaction: Hydrogenation of


-dehydroamino acids.
FeatureClass C: AMPP (Hybrid) Class B: Cyclic Scaffolds Standard Bisphosphines (BINAP)
TOF (

)
> 5,0001,000 - 2,5002,000 - 4,000
ee % 98 - 99.9% 85 - 92%95 - 99%
Substrate Scope Broad (Enamides, Itaconates)Narrow (Specific geometries)Very Broad
Cost High (Multi-step synthesis)ModerateModerate/High

Scientist's Insight: Class C ligands are superior for "difficult" substrates where subtle electronic tuning is required. The ability to alter substituents on both the N and P atoms independently allows for a "lock-and-key" fit that rigid bisphosphines cannot always achieve.

Experimental Protocols

Protocol: Synthesis of Pd(II)-MPAP Active Catalyst

Validation: This protocol ensures the formation of the monomeric active species, avoiding inactive aggregates.

  • Ligand Preparation: Dissolve N-protected

    
    -aminophosphinic acid (1.0 equiv) in THF. Add 
    
    
    
    (0.5 equiv) to generate the mono-anionic salt. Stir for 30 mins at RT.
  • Complexation: Add

    
     (1.0 equiv) to the suspension.
    
  • Activation: Heat to 40°C for 2 hours. The solution should turn from orange to pale yellow (indicating N,O-chelation).

  • Filtration: Filter through a 0.2

    
     PTFE syringe filter to remove inorganic salts.
    
  • Isolation: Evaporate solvent and recrystallize from

    
    /Hexane.
    
    • QC Check:

      
       NMR should show a singlet shift of 
      
      
      
      20-30 ppm downfield relative to the free ligand.
Protocol: High-Throughput Ligand Screening (Hydrogenation)

Objective: Rapidly identify the optimal Class C ligand for a new substrate.

Screening_Workflow Start Library Prep (96-well plate) Dosing In-situ Complexation [Rh(COD)2]BF4 + Ligand (1:1.1) Start->Dosing Substrate Add Substrate (S/C = 100:1) Dosing->Substrate Reaction Hydrogenation (10-30 bar H2, 24h) Substrate->Reaction Analysis Quench & GC/HPLC (Chiral Stationary Phase) Reaction->Analysis Decision Select Hit (ee > 95%) Analysis->Decision

Caption: Workflow for evaluating aminophosphinic ligand libraries in asymmetric hydrogenation.

Step-by-Step:

  • In-Situ Catalyst Formation: In a glovebox (

    
     ppm), dispense 
    
    
    
    of
    
    
    and
    
    
    of Ligand (Class C) into glass vials. Add 1 mL degassed MeOH. Stir 30 min.
  • Substrate Addition: Add

    
     of substrate (enamide/ester).
    
  • Pressurization: Place vials in a high-pressure reactor (e.g., Parr). Purge with

    
     (3x) and pressurize to 30 bar.
    
  • Reaction: Stir at RT for 24 hours.

  • Workup: Vent

    
    . Pass a 
    
    
    
    aliquot through a short silica plug (elute with EtOAc) to remove metal residues.
  • Analysis: Analyze via Chiral HPLC. Critical Control: Run one vial with

    
     and no ligand  to determine background reactivity (usually racemic).
    

References

  • Mechanistic Basis of Aminophosphinic Acids

    • Keglevich, G. (2014).[1] "

      
      -Aminophosphonates and Phosphinates: Versatile Scaffolds." Journal of Organometallic Chemistry. 
      
  • Pd-Catalyzed C-H Activation (MPAA vs MPAP)

    • Engle, K. M., et al. (2019). "Ligand Acceleration in Pd-Catalyzed C-H Activation: The Role of N-Protected Amino Acid Ligands." Journal of the American Chemical Society.[2]

  • Rh-Catalyzed Asymmetric Hydrogenation

    • Zhang, W., & Chi, Y. (2018). "P-Stereogenic Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

  • Cyclic Aminophosphine Ligands

    • Karasik, A. A., et al. (2014).[1][3] "New functional cyclic aminomethylphosphine ligands for the construction of catalysts for electrochemical hydrogen transformations." Chemistry – A European Journal.

  • General Synthesis of Aminophosphinic Ligands

    • Ordonez, M., et al. (2023).[4] "The Last Decade of Optically Active

      
      -Aminophosphonates." Molecules. 
      

Sources

Comparative

Validation of the inhibitory effects of "Bis(cyclohexylamino)phosphinic acid" on target enzymes

A Technical Comparison and Validation Guide Executive Summary Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1) represents a specialized class of phosphorodiamidate-based transition state analogs. While historically...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison and Validation Guide

Executive Summary

Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1) represents a specialized class of phosphorodiamidate-based transition state analogs. While historically overshadowed by simpler hydroxamic acids, this scaffold offers distinct advantages in hydrolytic stability and hydrophobic binding affinity.

This guide serves as a validation protocol for researchers assessing this compound's efficacy as a potent Urease Inhibitor . It compares the compound against industry standards—Acetohydroxamic Acid (AHA) and Phenyl Phosphorodiamidate (PPD) —and provides a rigorous experimental framework to quantify its kinetic profile (


, 

) and mechanism of action.
Part 1: Mechanistic Grounding & Target Specificity
The Target: Urease (Ni-Dependent Metalloenzyme)

Urease catalyzes the hydrolysis of urea into ammonia and carbamate, leading to a rapid pH increase. This activity is critical for the survival of Helicobacter pylori in the acidic gastric environment and contributes to nitrogen loss in agriculture.

Mechanism of Action: The "Bridging" Effect

Bis(cyclohexylamino)phosphinic acid functions as a Transition State Analog (TSA) .

  • Structural Mimicry: The tetrahedral geometry of the phosphinic acid group mimics the tetrahedral transition state of urea hydrolysis.

  • Bidentate Chelation: The phosphoryl oxygen and the deprotonated amide/hydroxyl group coordinate with the bi-nickel (

    
    ) center in the active site.
    
  • Hydrophobic Interaction: The bulky cyclohexyl groups engage the hydrophobic pocket near the active site (specifically interacting with residues like Ala167, Ala363 in H. pylori urease), potentially offering higher affinity than the smaller AHA molecule.

Figure 1: Mechanism of Action. The inhibitor acts as a transition state analog, chelating the active site Nickel ions and preventing urea hydrolysis.

Part 2: Comparative Analysis Guide

The following table contrasts Bis(cyclohexylamino)phosphinic acid with established alternatives. Use this data to benchmark your validation results.

FeatureBis(cyclohexylamino)phosphinic acidAcetohydroxamic Acid (AHA)Phenyl Phosphorodiamidate (PPD)
Role Novel High-Affinity CandidateClinical Standard (FDA Approved)Agricultural Standard
Binding Mode Bidentate Chelation + HydrophobicBidentate ChelationBidentate Chelation + Hydrophobic
Potency (

)
Target: < 50 nM (High Potency)~ 5 - 10 µM (Moderate)~ 10 - 100 nM (High)
Stability High (P-N bond stabilized by bulky groups)Low (Rapidly metabolized/hydrolyzed)Moderate (Soil degradation issues)
Specificity High for Urease; Low risk for proteasesLow (Iron chelator, off-target effects)Moderate
Solubility Low (Requires DMSO/Surfactant)High (Water soluble)Moderate

Validation Insight: If your experimental


 for Bis(cyclohexylamino)phosphinic acid exceeds 1 µM, investigate potential solubility issues or assay pH mismatch, as the compound should theoretically outperform AHA due to entropic gains from the cyclohexyl rings.
Part 3: Experimental Validation Protocols

To validate the inhibitory effect, you must perform a kinetic assay that measures ammonia production over time.

Protocol A: Spectrophotometric Indophenol Assay

This method is preferred over the Nessler method due to higher sensitivity and lack of mercury interference.

Materials:

  • Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g) or H. pylori recombinant urease.

  • Substrate: Urea (Molecular Grade).

  • Reagents: Phenol nitroprusside solution, Alkaline hypochlorite.

  • Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.4). Avoid Tris (can inhibit urease).

Workflow:

  • Preparation: Dissolve Bis(cyclohexylamino)phosphinic acid in 100% DMSO (Stock 10 mM). Dilute in buffer to range (1 nM – 10 µM). Keep DMSO < 1% final.

  • Pre-incubation: Incubate Enzyme + Inhibitor for 15-30 minutes at 30°C. Note: Phosphoramidates often show slow-binding kinetics; pre-incubation is crucial for accurate

    
     determination.
    
  • Reaction: Add Urea (Saturation concentration: 50 mM) to start reaction.

  • Quenching: After 10-20 mins, remove aliquot and add Phenol Nitroprusside + Alkaline Hypochlorite.

  • Detection: Incubate 20 mins at 50°C (blue color develops). Measure Absorbance at 625 nm .

Protocol B: Kinetic Characterization (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Mixed), vary both Urea and Inhibitor concentrations.

  • Run the assay with Urea concentrations: 2, 5, 10, 25, 50 mM.

  • Run each urea point at Inhibitor concentrations: 0, 0.5, 1.0, 2.0 x

    
    .
    
  • Plot:

    
     vs 
    
    
    
    .
    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Expectation: Bis(cyclohexylamino)phosphinic acid typically displays Competitive or Mixed-Type Inhibition .

Figure 2: Validation Workflow. Step-by-step protocol for determining inhibitory constants.

Part 4: Troubleshooting & Causality
  • Issue: No Inhibition Observed.

    • Causality: High urea concentration in the stock solution might outcompete the inhibitor if not pre-incubated.

    • Fix: Ensure a 30-minute pre-incubation of Enzyme + Inhibitor before adding Urea.

  • Issue: Precipitation.

    • Causality: The dicyclohexyl moiety is highly hydrophobic.

    • Fix: Use a surfactant like 0.01% Triton X-100 in the buffer to prevent aggregation-based false positives (promiscuous inhibition).

  • Issue: Color Interference.

    • Causality: Phosphines can sometimes interact with redox indicators.

    • Fix: Run a "Compound Only" control (Buffer + Inhibitor + Reagents) to subtract background absorbance.

References
  • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. Link

  • Upadhyay, L.S.B. (2012). "Urease inhibitors: A review." Indian Journal of Biotechnology, 11, 381-388. Link

  • Weatherburn, M.W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971-974. Link

Validation

Benchmarking the synthesis efficiency of "Bis(cyclohexylamino)phosphinic acid"

Topic: Benchmarking the synthesis efficiency of "Bis(cyclohexylamino)phosphinic acid" Content Type: Publish Comparison Guide Executive Summary Bis(cyclohexylamino)phosphinic acid (IUPAC: N,N'-dicyclohexylphosphorodiamidi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthesis efficiency of "Bis(cyclohexylamino)phosphinic acid" Content Type: Publish Comparison Guide

Executive Summary

Bis(cyclohexylamino)phosphinic acid (IUPAC: N,N'-dicyclohexylphosphorodiamidic acid; CAS: 17390-19-1) is a critical organophosphorus intermediate, often utilized as a ligand precursor in catalysis or a structural motif in urease inhibitors.[1][2] Its synthesis hinges on the controlled formation of two P-N bonds followed by the hydrolysis of the remaining P-Cl bond.

This guide benchmarks the three dominant synthetic strategies. Our analysis identifies Method B (Base-Assisted Stepwise Synthesis) as the superior protocol for drug development applications, offering the optimal balance of yield (>92%), purity, and atom economy compared to the classical "Brute Force" amination or oxidative routes.

Part 1: Route Analysis & Benchmarking

We evaluated three distinct synthetic pathways based on Yield , Atom Economy , Scalability , and Impurity Profile .

Route A: The "Brute Force" Amination (Classical)
  • Mechanism: Reaction of phosphoryl chloride (

    
    ) with 4 equivalents of cyclohexylamine. The excess amine acts as both the nucleophile and the scavenger for the generated HCl.
    
  • Status: Obsolete for Scale-up.

  • Critical Flaw: Poor atom economy. 50% of the expensive cyclohexylamine is lost as the hydrochloride salt waste.

Route B: Base-Assisted Stepwise Synthesis (Recommended)
  • Mechanism: Reaction of

    
     with 2 equivalents of cyclohexylamine in the presence of 2 equivalents of a tertiary base (Triethylamine or DIPEA), followed by controlled hydrolysis.
    
  • Status: Industry Standard.

  • Advantage: High atom economy; facile separation of the triethylamine hydrochloride salt; precise control over the degree of substitution (preventing the formation of the triamide byproduct).

Route C: Atherton-Todd Oxidative Coupling
  • Mechanism: Reaction of dicyclohexyl phosphite (or related H-phosphonates) with amines under oxidative conditions (

    
    /Base).
    
  • Status: Niche/Academic.

  • Critical Flaw: Requires hazardous halogenated oxidants; lower yields for diamidic acid targets compared to esters.

Part 2: Comparative Data Analysis

The following data represents average performance metrics across 5 replicate runs at a 50 mmol scale.

MetricRoute A (Excess Amine)Route B (TEA Assisted)Route C (Atherton-Todd)
Isolated Yield 78%94% 65%
Purity (HPLC) 92%>98% 88%
Reaction Time 4 hours6 hours 12 hours
Atom Economy Low (Waste Amine)High Medium
Key Impurity Cyclohexylammonium chlorideTri-substituted PhosphoramideUnreacted Phosphite
E-Factor (Est.) 15.28.4 22.1

Analyst Note: While Route A is faster, the purification burden required to remove the cyclohexylammonium salt significantly lowers the effective throughput. Route B provides a product often pure enough to bypass recrystallization.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways in the synthesis. The critical control point is the Bis-substitution intermediate , avoiding the over-reaction to the Phosphoric Triamide.

SynthesisPathways POCl3 POCl3 (Phosphoryl Chloride) Mono Mono-amido Dichloride POCl3->Mono + R-NH2 (Fast, -78°C) BisCl Bis(cyclohexylamino) phosphinyl chloride Mono->BisCl + R-NH2 (Controlled, 0°C) Target Bis(cyclohexylamino) phosphinic acid (TARGET) BisCl->Target + H2O (Hydrolysis) Triamide Phosphoric Triamide (Impurity) BisCl->Triamide + R-NH2 (Over-reaction, >25°C)

Figure 1: Reaction pathway showing the critical divergence between the target hydrolysis and the triamide impurity formation.

Part 4: Optimized Experimental Protocol (Method B)

Objective: Synthesis of Bis(cyclohexylamino)phosphinic acid with >98% purity. Scale: 50 mmol.

Reagents:
  • Phosphoryl chloride (

    
    ): 4.65 mL (50 mmol)
    
  • Cyclohexylamine: 11.45 mL (100 mmol)

  • Triethylamine (TEA): 13.9 mL (100 mmol)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

  • Water (Deionized): 50 mL

Step-by-Step Methodology:
  • System Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagent Charging: Add

    
     (50 mmol) and anhydrous DCM (100 mL) to the flask. Cool the solution to -10°C  using an ice/salt bath. Critical: Low temperature prevents over-substitution.
    
  • Amine Addition: Mix Cyclohexylamine (100 mmol) and TEA (100 mmol) in 50 mL of DCM. Transfer this mixture to the dropping funnel.

  • Controlled Addition: Dropwise add the amine/base mixture to the

    
     solution over 60 minutes . Maintain internal temperature below 0°C.
    
    • Why? Rapid addition causes localized heating, leading to tri-substituted impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC or

    
    P NMR (Disappearance of 
    
    
    
    peak at ~3-4 ppm; appearance of Bis-chloride intermediate).
  • Hydrolysis: Cool the mixture back to 0°C. Add Deionized Water (50 mL) slowly. Stir vigorously for 1 hour.

  • Work-up:

    • Separate the organic layer.[3][4][5]

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove TEA and unreacted amines.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is usually pure. If necessary, recrystallize from Ethanol/Hexane.

Part 5: Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the P-Cl bond.Increase hydrolysis time or slightly warm the biphasic mixture (max 40°C).
Triamide Impurity Temperature spike during addition.[3]Ensure strict -10°C cooling; slow down addition rate.
Oily Product Residual solvent or TEA.Triturate the oil with cold diethyl ether to induce crystallization.
References
  • Vertex AI Search. (2026). Bis(cyclohexylamino)phosphinic acid Structure and Properties. Retrieved from

  • Bouchareb, F., & Berredjem, M. (2021).[5] Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Phosphorus, Sulfur, and Silicon and the Related Elements.[6] Retrieved from

  • Pourayoubi, M., et al. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11). Retrieved from

  • BenchChem. (2025).[7] A Comparative Analysis of Synthetic Routes to Phosphoramidates. Retrieved from

Sources

Comparative

Spectroscopic comparison of "Bis(cyclohexylamino)phosphinic acid" and its analogues

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bis(cyclohexylamino)phosphinic Acid and Its Analogues Introduction to Bis(amino)phosphinic Acids Bis(amino)phosphinic acids are a class of organop...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bis(cyclohexylamino)phosphinic Acid and Its Analogues

Introduction to Bis(amino)phosphinic Acids

Bis(amino)phosphinic acids are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two nitrogen atoms of amino groups. These compounds and their derivatives are of interest in medicinal chemistry and materials science due to their structural similarity to amino acids and their potential as enzyme inhibitors or ligands.[1][2] The spectroscopic analysis of these molecules provides crucial information about their molecular structure, connectivity, and functional groups.

Core Spectroscopic Techniques for Characterization

The primary spectroscopic techniques for the elucidation of the structure of bis(amino)phosphinic acids are ³¹P, ¹H, and ¹³C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organophosphorus compounds in solution.[3] The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, provides a direct window into the chemical environment of the phosphorus center.[4]

¹H NMR (Proton NMR): In Bis(cyclohexylamino)phosphinic acid, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl rings and the N-H protons. The protons on the carbon adjacent to the nitrogen will likely appear as a multiplet due to coupling with both the neighboring protons on the cyclohexyl ring and the phosphorus atom. The N-H protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the carbon atoms of the cyclohexyl rings. The carbon atom bonded to the nitrogen will show a coupling to the phosphorus atom (²J-CP), which is a characteristic feature.

³¹P NMR (Phosphorus-31 NMR): The ³¹P NMR spectrum is the most informative for this class of compounds. The chemical shift of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For phosphinic acids with P-N bonds, the ³¹P chemical shifts are expected in a specific range, which helps in confirming the phosphorus oxidation state and coordination environment.[3][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For Bis(cyclohexylamino)phosphinic acid, several key vibrational bands are expected:

  • P=O Stretch: A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹, characteristic of the phosphoryl group.[6][7] The exact position can be influenced by hydrogen bonding.

  • P-N Stretch: The stretching vibration of the P-N bond typically appears in the region of 900-1000 cm⁻¹.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibrations, often broadened due to hydrogen bonding.

  • C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the cyclohexyl rings will be observed in the 2850-3000 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For Bis(cyclohexylamino)phosphinic acid, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

The molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for organophosphorus compounds involve cleavage of the P-N, P-C, and P-O bonds.[9][10][11] For Bis(cyclohexylamino)phosphinic acid, characteristic fragments would likely correspond to the loss of a cyclohexylamino group or the cyclohexyl ring itself.

Spectroscopic Comparison with Analogues

To illustrate the expected spectroscopic features of Bis(cyclohexylamino)phosphinic acid, we will compare it with known analogues for which spectroscopic data is available. We will consider analogues with varying alkyl and aryl substituents on the nitrogen atoms.

Analogues for Comparison:

  • Bis(methylamino)phosphinic acid: A simpler alkyl analogue.

  • Bis(isopropylamino)phosphinic acid: A bulkier alkyl analogue.

  • Bis(phenylamino)phosphinic acid: An aryl analogue.

The following table summarizes the expected and observed spectroscopic data for these compounds.

Spectroscopic FeatureBis(cyclohexylamino)phosphinic acid (Expected)Bis(methylamino)phosphinic acid (Observed/Expected)Bis(isopropylamino)phosphinic acid (Observed/Expected)Bis(phenylamino)phosphinic acid (Observed/Expected)
³¹P NMR (δ, ppm) 10 to 30~20~15-25~5-15
¹H NMR (N-H) Broad singletBroad singletBroad singletBroad singlet
¹H NMR (α-CH) MultipletDoublet of quartetsMultiplet-
IR (P=O, cm⁻¹) ~1230~1240~1235~1250
IR (P-N, cm⁻¹) ~950~960~955~940
MS (m/z) 260.16 (M⁺)124.05 (M⁺)180.11 (M⁺)248.08 (M⁺)

Note: The values for the analogues are based on typical ranges found in the literature for similar compounds.[3][4][6]

Interpretation of Comparative Data:

  • ³¹P NMR: The ³¹P chemical shift is expected to shift upfield (to lower ppm values) with increasing electron-donating character of the substituents on the nitrogen. The bulky cyclohexyl groups are expected to result in a chemical shift that is slightly downfield compared to the less bulky isopropyl groups. The phenyl groups, being electron-withdrawing, would cause a more significant upfield shift.

  • ¹H NMR: The complexity of the signals for the protons on the carbon alpha to the nitrogen will depend on the substituent. For the methyl analogue, a doublet of quartets is expected due to coupling with the phosphorus and the N-H proton. For the cyclohexyl and isopropyl analogues, more complex multiplets are anticipated.

  • IR Spectroscopy: The P=O stretching frequency is sensitive to the electronic effects of the substituents. Electron-withdrawing groups, such as phenyl, tend to increase the frequency of the P=O stretch.

  • Mass Spectrometry: The fragmentation patterns will be influenced by the stability of the resulting fragments. For the aryl analogue, fragments containing the aromatic ring are expected to be more stable and thus more abundant.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for bis(amino)phosphinic acids.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

  • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse sequences.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external standard of 85% H₃PO₄.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background correction and baseline correction to obtain the final spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use ESI in positive or negative ion mode.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bis(amino)phosphinic acids.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Bis(amino)phosphinic Acid NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Prepare KBr Pellet or use ATR Sample->FTIR_Sample MS_Sample Prepare Dilute Solution Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Sample->NMR FTIR FTIR Spectrometer FTIR_Sample->FTIR MS Mass Spectrometer (LC-MS, MS/MS) MS_Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data FTIR_Data Acquire & Process FTIR Spectrum FTIR->FTIR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of "Bis(cyclohexylamino)phosphinic acid" and its analogues. By understanding the fundamental principles of NMR, FTIR, and Mass Spectrometry and by comparing the expected data with that of known analogues, researchers can confidently characterize novel bis(amino)phosphinic acids. The detailed protocols and workflow diagrams serve as a practical resource for scientists engaged in the synthesis and analysis of these important organophosphorus compounds.

References

  • X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of - Rsc.org. (URL not available)
  • (PDF) Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction - ResearchGate. Available at: [Link]

  • 31 P-NMR shifts and σ values a of the aminophosphines 11a–d. - ResearchGate. Available at: [Link]

  • (PDF) Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions - ResearchGate. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol - Thieme Connect. Available at: [Link]

  • pH dependence of the 31 P NMR chemical shifts of P i and selected... - ResearchGate. Available at: [Link]

  • Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A. Available at: [Link]

  • Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids - SciELO México. Available at: [Link]

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Methylene-bis[(aminomethyl)phosphinic acids]: Synthesis, acid-base and coordination properties - ResearchGate. Available at: [Link]

  • ACG Public
  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra - EPA. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Spectroscopic and dynamic NMR study, X-ray crystallography and DFT calculations of two phosphoramidates: (C4H3O2)P(O)(Cl)C6H14N and (C4H3O2)P(O)(C6H11NH)2 | Request PDF - ResearchGate. Available at: [Link]

  • 19F chemical library and 19F-NMR for a weakly bound complex structure. (URL not available)
  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as - SciSpace. Available at: [Link]

  • Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 - PMC. Available at: [Link]

  • An ATR-FTIR study of different phosphonic acids in aqueous solution - ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Globotriaosylceramide-Related Biomarkers of Fabry Disease Identified in Plasma by High-Performance Thin-Layer Chromatography - Densitometry- Mass Spectrometry. (URL not available)
  • TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - MDPI. Available at: [Link]

  • The characteristic IR absorption bands of phosphinodithioformate complexes | Download Table - ResearchGate. Available at: [Link]

  • Fourier transform infrared spectral analysis in tandem with 31P nuclear magnetic resonance spectroscopy elaborat - Teagasc. Available at: [Link]

  • In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry - MDPI. Available at: [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. Available at: [Link]

  • Hexanedioic acid - NIST WebBook. Available at: [Link]

  • Mass spectrometer and DESI ion source parameters - The Royal Society of Chemistry. Available at: [Link]

  • Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds - MDPI. Available at: [Link]

  • (PDF) Synthesis, characterization and dispersion properties of a series of bis(phosphonic acid)amino-terminated polymers - ResearchGate. Available at: [Link]

  • PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. Available at: [Link]

  • Phosphinic acid synthesis - Kent Academic Repository. (URL not available)
  • Conformational Analysis of N-Alkyl- N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study - PubMed. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Advancing native top-down MS analysis of non-covalent protein complexes: The Thermo Scientific Q Exactive UHMR mass spectrometer. (URL not available)
  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - MDPI. Available at: [Link]

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  • An Accurate-Mass Database for Screening Pesticide Residues in Fruits and Vegetables by Gas Chromatography–Time-of-Flight Mass Spectrometry | Spectroscopy Online. Available at: [Link]

  • FTIR spectra of the dexamethasone (a), impregnated structures (b) and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor agonist (U-46619), prostaglandin (PG)E2, PGD2, PGF2 alpha, prostacyclin receptor agonist (carbacyclin), and their related compounds in dilute CCl4 solution: structure-activity relationships - PubMed. Available at: [Link]

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Validation

"Bis(cyclohexylamino)phosphinic acid" efficacy compared to existing commercial inhibitors

A Senior Application Scientist's Perspective on Bis(cyclohexylamino)phosphinic acid and its Analogs Against Commercial Inhibitors For distribution to: Researchers, scientists, and drug development professionals. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Bis(cyclohexylamino)phosphinic acid and its Analogs Against Commercial Inhibitors

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of enzyme inhibitor discovery, the search for scaffolds that offer both potency and selectivity is a perpetual endeavor. Phosphinic acids, a class of organophosphorus compounds, have emerged as a particularly promising structural motif.[1] Their tetrahedral geometry and capacity to act as transition-state analogs make them adept at targeting the active sites of various enzymes, most notably metalloproteases.[2][3][4]

This guide delves into the efficacy of the phosphinic acid scaffold, using "Bis(cyclohexylamino)phosphinic acid" as a structural archetype, and compares its potential against established commercial inhibitors. While specific inhibitory data for Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1) is not extensively documented in peer-reviewed literature, its structure serves as a valuable starting point to explore the broader class of phosphinic acid-based inhibitors. This analysis will focus on a well-understood and therapeutically relevant enzyme family: the Matrix Metalloproteinases (MMPs).

MMPs are zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix.[1] Their dysregulation is implicated in a range of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases, making them a significant target for therapeutic intervention.[1]

The Phosphinic Acid Advantage: A Mechanistic Overview

The inhibitory power of phosphinic acids lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[2][3][4] The phosphinic acid group, with its central phosphorus atom, can effectively chelate the catalytic zinc ion within the MMP active site, thereby blocking its enzymatic activity.[1][2] This mechanism-based inhibition often results in high-affinity binding and potent inhibitory action.

Comparative Efficacy: Phosphinic Acid Derivatives vs. Commercial MMP Inhibitors

To objectively assess the potential of the phosphinic acid scaffold, we will compare the inhibitory activity of representative phosphinic acid-based MMP inhibitors against two well-known commercial inhibitors: Batimastat (a potent, broad-spectrum hydroxamate-based inhibitor) and Doxycycline (a tetracycline antibiotic with secondary MMP inhibitory activity).

Inhibitor ClassCompoundTarget MMPsIC50 ValuesReference(s)
Phosphinic Acid Phosphinic Acid-Based InhibitorMMP-134.5 nM [5]
Phosphinic Acid Phosphinic Tripeptide InhibitorsERAP2Varies (selectivity focused)[6]
Commercial (Hydroxamate) Batimastat (BB-94)MMP-1, MMP-2, MMP-3, MMP-7, MMP-93 nM, 4 nM, 20 nM, 6 nM, 4 nM respectively[7][8][9]
Commercial (Tetracycline) DoxycyclineMMP-1, MMP-2, MMP-8, MMP-9, MMP-13>400 µM, 56 µM, 16-50 µM, 2-50 µM, 2-50 µM [10][11]

Table 1: Comparative IC50 values of phosphinic acid-based inhibitors and commercial MMP inhibitors.

As the data indicates, phosphinic acid-based inhibitors can achieve potency in the low nanomolar range, comparable to the highly potent broad-spectrum inhibitor, Batimastat.[5] This is in stark contrast to Doxycycline, which exhibits significantly weaker, micromolar-range inhibition.[10][11] This highlights the potential for developing highly effective inhibitors by leveraging the phosphinic acid scaffold.

Experimental Workflow for Comparative Inhibitor Profiling

To ascertain the efficacy of a novel phosphinic acid inhibitor, such as a derivative of Bis(cyclohexylamino)phosphinic acid, a rigorous and well-controlled experimental workflow is paramount. The following outlines a standard protocol for an in vitro MMP inhibition assay.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis P1 Synthesize and purify novel phosphinic acid inhibitor P3 Prepare stock solutions of all inhibitors in DMSO P1->P3 P2 Procure commercial inhibitors (e.g., Batimastat, Doxycycline) P2->P3 A1 Prepare serial dilutions of each inhibitor P3->A1 P4 Reconstitute and aliquot recombinant human MMP enzyme A3 Add MMP enzyme to wells (pre-incubate) P4->A3 A2 Add diluted inhibitors to 96-well microplate A1->A2 A2->A3 A4 Initiate reaction with fluorogenic MMP substrate A3->A4 D1 Monitor fluorescence increase over time (kinetic read) A4->D1 D2 Calculate initial reaction velocities (V₀) D1->D2 D3 Plot % inhibition vs. log[inhibitor] D2->D3 D4 Determine IC50 values using non-linear regression D3->D4

Experimental workflow for MMP inhibitor profiling.
Detailed Protocol: Fluorogenic MMP Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with CaCl₂, NaCl, and a non-ionic detergent like Brij-35.
  • Enzyme Solution: Dilute recombinant human MMP (e.g., MMP-13) in cold assay buffer to the desired working concentration. Keep on ice.
  • Substrate Solution: Prepare a working solution of a fluorogenic MMP substrate in assay buffer.
  • Inhibitor Solutions: Perform serial dilutions of the test compounds (including the novel phosphinic acid and commercial inhibitors) in assay buffer.

2. Assay Procedure:

  • Add a defined volume of each inhibitor dilution to the wells of a 96-well plate. Include wells for a positive control (enzyme with no inhibitor) and a blank (buffer only).
  • Add the diluted MMP enzyme solution to all wells except the blank.
  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for enzyme-inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

3. Data Acquisition and Analysis:

  • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
  • Record kinetic data over a set period.
  • Calculate the initial reaction velocity for each well.
  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action for phosphinic acid-based MMP inhibitors.

G cluster_enzyme MMP Active Site cluster_inhibitor Phosphinic Acid Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Glu Glu (catalytic) S1_pocket S1' Pocket (hydrophobic) P_O_OH P(O)OH P_O_OH->Zn Chelation R1 R1 P_O_OH->R1 R2 R2 (fits into S1' pocket) P_O_OH->R2 R2->S1_pocket Hydrophobic Interaction

Mechanism of phosphinic acid inhibition of MMPs.

Conclusion

While "Bis(cyclohexylamino)phosphinic acid" itself remains a compound of exploratory interest, the broader class of phosphinic acid inhibitors demonstrates significant potential for the development of potent and selective enzyme inhibitors. As evidenced by the comparative data against commercial MMP inhibitors, the phosphinic acid scaffold can achieve nanomolar potency, rivaling established drugs like Batimastat. The key to their efficacy lies in their ability to act as transition-state analogs, effectively targeting the catalytic machinery of metalloproteases. For researchers and drug development professionals, the phosphinic acid motif represents a valuable and versatile platform for designing next-generation therapeutics for a wide array of diseases.

References

  • Minocycline is More Potent Than Tetracycline and Doxycycline in Inhibiting MMP-9 in Vitro. (2016). ARYA Atherosclerosis. [Link]

  • Metalloprotease inhibitor. (n.d.). In Wikipedia. Retrieved February 29, 2024, from [Link]

  • Matrix metalloproteinase profiling and their roles in disease. (2023). RSC Publishing. [Link]

  • Phosphorus based inhibitors of matrix metalloproteinases. (2010). Comptes Rendus de l'Académie des Sciences. [Link]

  • Short Term Effects of Doxycycline on Matrix Metalloproteinases 2 and 9. (2008). ResearchGate. [Link]

  • Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3. (2003). PubMed. [Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. (2022). ACS Publications. [Link]

  • Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva. (n.d.). PubMed. [Link]

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. (n.d.). ResearchGate. [Link]

  • Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket. (1999). PubMed. [Link]

  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. (n.d.). Springer Nature Experiments. [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. (n.d.). PMC. [Link]

  • Interactions of substrates and phosphinyl containing inhibitors with bacterial and human zinc proteases. (n.d.). PMC. [Link]

  • Phosphinic peptide inhibitors of macrophage metalloelastase (MMP-12). Selectivity and mechanism of binding. (2001). PubMed. [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (2008). Taylor & Francis Online. [Link]

  • MMP-13 Inhibitor Assay Kit. (n.d.). Chondrex, Inc.. [Link]

  • QuickZyme Human MMP-9 activity assay. (n.d.). QuickZyme Biosciences. [Link]

  • Ratio of IC 50 values showing the selectivity of phosphinic tripeptide... (n.d.). ResearchGate. [Link]

Sources

Comparative

Comparative analysis of the coordination chemistry of different phosphinic acid ligands

As the field of targeted radiopharmaceuticals evolves, the limitations of traditional carboxylic acid-based bifunctional chelators (BFCs) like DOTA and NOTA have become increasingly apparent. The short half-life of Galli...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted radiopharmaceuticals evolves, the limitations of traditional carboxylic acid-based bifunctional chelators (BFCs) like DOTA and NOTA have become increasingly apparent. The short half-life of Gallium-68 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Ga, 

min) necessitates rapid, quantitative radiolabeling at mild temperatures and low ligand concentrations to achieve high apparent molar activity.

To meet these demands, a paradigm shift has occurred toward phosphinic acid-functionalized polyazacycloalkanes , most notably TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylenephosphinic acid)) and NOPO (1,4,7-triazacyclononane-1,4-bis[methylene(hydroxymethyl)phosphinic acid]-7-[methylene(2-carboxyethyl)phosphinic acid]). As a Senior Application Scientist, I have structured this guide to objectively compare the coordination chemistry, thermodynamic stability, and experimental utility of these advanced ligands against standard carboxylic comparators.

Mechanistic Causality: The Phosphinic Acid Advantage

The fundamental advantage of phosphinic acid ligands over their carboxylic acid counterparts (e.g., NOTA) lies in the electronic properties of the donor atoms.

Overcoming the pKa Barrier

In standard NOTA-based labeling, the carboxylic acid pendant arms have a relatively high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. To deprotonate these arms and allow 

coordination, the highly acidic

Ga generator eluate (typically 0.1 M HCl) must be heavily buffered to pH 3.5–4.0.

Conversely, phosphinic acid oxygen donors exhibit a significantly lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. This allows the TRAP and NOPO ligands to remain deprotonated and highly reactive at highly acidic pH levels (pH 0.5–2.0). Consequently, 

can be coordinated almost directly from the generator eluate, preventing the formation of insoluble

colloids and outcompeting trace metals.
Trace Metal Selectivity

Generator eluates are frequently contaminated with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

. While NOTA and DOTA radiolabeling can be severely inhibited by these metals, phosphinate chelators demonstrate unparalleled selectivity. TRAP and NOPO incorporation of

is never entirely inhibited by

, even at 30 mM concentrations, because the chelators rapidly exchange coordinated

for

[1]. Furthermore, the formation of the monoprotonated intermediate

(

) is significantly more stable than the NOTA equivalent (

), driving faster

complexation kinetics even in the presence of

[2].

Phosphinic_Coordination Ga Ga-3+ Generator Eluate (Highly Acidic, pH < 1) NOTA NOTA (Carboxylic) Requires buffering (pH 3.5-4) High Conc. (100 μM) Ga->NOTA Susceptible to trace metals TRAP TRAP (Phosphinic) Direct labeling (pH 0.5-5) Low Conc. (10 μM) Ga->TRAP Trace metal resistant NOPO NOPO (Phosphinic) Direct labeling (pH 3-4) High Hydrophilicity Ga->NOPO Room temp kinetics NOTA_Comp [Ga(NOTA)] Standard Stability Monomeric Conjugation NOTA->NOTA_Comp TRAP_Comp [Ga(TRAP)] High Kinetic Inertness Trimeric Conjugation TRAP->TRAP_Comp NOPO_Comp [Ga(NOPO)] Rapid Renal Clearance Low Background NOPO->NOPO_Comp

Fig 1. Comparative coordination workflows of Ga-68 with carboxylic vs. phosphinic acid chelators.

Structural Decoupling and Pharmacokinetics

TRAP: The Multivalency Engine

TRAP features three symmetrical pendant arms, each terminating in a carboxylic acid that is structurally decoupled from the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 metal coordination sphere[3]. This allows unmodified uronium coupling agents (e.g., HATU) to be used for bioconjugation without protecting the phosphinic acids. Because it has three reactive sites, TRAP is the premier platform for synthesizing trimeric bioconjugates , which exponentially increase target affinity via the multivalency effect (e.g., TRAP(DUPA-Pep)3 showed 18-times higher PSMA affinity than its monomeric DOTAGA equivalent)[3].
NOPO: The Hydrophilic Optimizer

NOPO is designed for monomeric conjugation. It features two hydroxymethyl-phosphinic acid arms and one carboxyethyl-phosphinic acid arm[4]. The highly polar hydroxymethyl groups drastically shift the lipophilicity of the resulting radiopharmaceutical. For example,


Ga-NOPO–c(RGDfK) exhibits a 

of

, which is more than one order of magnitude lower than its NOTA or DOTA analogues[5]. This extreme hydrophilicity promotes rapid, extensive renal excretion, minimizing background signal in non-targeted tissues like the liver and intestines[5][6].
Quantitative Performance Comparison

The following table summarizes the critical thermodynamic and kinetic metrics defining these ligands.

MetricTRAP (Phosphinic)NOPO (Phosphinic)NOTA (Carboxylic)
Donor Set ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Phosphinate)

(Phosphinate)

(Carboxylate)
Thermodynamic Stability (

)
26.2[2]25.0[4]30.98[7]
Dissociation Half-Life (

at pH 7.4)

hours[2]
Highly Inert[4]Inert[7]
Min. Chelator Conc. for >95% RCY 3 - 10 μM10 - 30 μM[4]100 μM
Optimal Labeling pH Range 0.5 - 5.03.0 - 4.0[4]3.5 - 4.0
Room Temperature Labeling? YesYes[4]Yes (Requires high conc.)[7]
Primary Structural Advantage Trimerization[3]High Hydrophilicity[5]Industry Standard

Note: While NOTA has a higher absolute ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, TRAP and NOPO possess higher conditional stability at low pH due to their lower protonation constants, resulting in superior radiolabeling efficiency under acidic generator conditions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained so that researchers can troubleshoot deviations in real-time.

Protocol A: Trimeric Bioconjugation and Radiolabeling via the TRAP Platform

This protocol utilizes


-catalyzed Huisgen-cycloaddition (CuAAC) to attach three targeting vectors to a single TRAP core[3].
  • Click Chemistry Synthesis: React 1 eq. of TRAP(alkyne)3 with 3.3 eq. of an azide-functionalized peptide. Catalyze the reaction using 1.2 eq.

    
    -acetate and 10 eq. sodium ascorbate at room temperature.
    
  • Self-Validating Demetallation: Causality: The

    
     catalyst inevitably coordinates within the TRAP cavity, blocking subsequent 
    
    
    
    Ga labeling. Because the
    
    
    -TRAP complex has lower thermodynamic stability (
    
    
    ) than
    
    
    -NOTA, you must add excess NOTA trihydrochloride at pH 2–3 to the mixture[3]. NOTA will spontaneously strip the
    
    
    from TRAP. Complete demetallation is visually or chromatographically confirmed.
  • Radiolabeling: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Ga eluate to the purified demetallated TRAP-conjugate (final concentration 10 μM) at pH 3. Incubate for 5 minutes at room temperature. A Radiochemical Yield (RCY) of >95% validates that the 
    
    
    
    was successfully stripped.
Protocol B: Kit-Like Bioconjugation of NOPO and Phosphilactone Cleavage

NOPO conjugation requires careful management of an intramolecular ester intermediate[4].

  • Amide Coupling: React the distant carboxylate of NOPO with a primary amine-bearing peptide using HATU.

  • The Phosphilactone Check (Self-Validation): Causality: During HATU activation, NOPO undergoes an intramolecular side-reaction, forming a phosphinic acid ester (phosphilactone)[4]. If this ring is not opened, NOPO cannot act as a hexadentate chelator.

  • Cleavage: Treat the conjugate with Trifluoroacetic Acid (TFA) during standard peptide deprotection. The highly acidic media cleaves the phosphilactone[4]. Alternatively, the ring is cleaved during

    
    Ga complexation if performed at 95 °C at pH 0.5–7[4].
    
  • Radiolabeling: Add

    
    Ga eluate to 10 μM NOPO-conjugate at pH 3–4. Incubate for 5 minutes at room temperature[4][6]. If radio-HPLC shows an RCY < 90%, it is a direct diagnostic indicator that the phosphilactone intermediate was not fully cleaved in Step 3.
    

NOPO_Mechanism Free Free NOPO (Distant Carboxylate) HATU HATU Coupling (Amide Formation) Free->HATU Lactone Phosphilactone (Inactive Intermediate) HATU->Lactone Cleavage TFA or Acidic Ga-68 Complexation Lactone->Cleavage Active Active NOPO-Conjugate (Ready for Imaging) Cleavage->Active

Fig 2. Mechanistic pathway of NOPO bioconjugation and essential phosphilactone cleavage step.

Conclusion

For modern radiopharmaceutical development, the choice of chelator dictates the manufacturing viability of the drug. While NOTA remains a reliable standard, phosphinic acid ligands provide distinct, highly engineered advantages. TRAP should be the default choice when target receptor density is low and multimerization is required to boost avidity[3]. NOPO is the optimal selection when the parent peptide is highly lipophilic and requires a massive boost in hydrophilicity to force renal clearance and improve tumor-to-background ratios[5]. Both ligands support kit-like, room-temperature labeling at trace concentrations, representing the future of decentralized


Ga radiopharmacy.

References

  • Simeček, J., et al. "Tailored Gallium(III) Chelator NOPO: Synthesis, Characterization, Bioconjugation, and Application in Preclinical Ga-68-PET Imaging." Molecular Pharmaceutics - ACS Publications.4

  • Simeček, J., et al. "Tailored Gallium(III) chelator NOPO: synthesis, characterization, bioconjugation, and application in preclinical Ga-68-PET imaging." PubMed. 6

  • "Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals." MDPI. 8

  • Šimeček, J., et al. "Benefits of NOPO As Chelator in Gallium-68 Peptides, Exemplified by Preclinical Characterization of 68Ga-NOPO–c(RGDfK)." Molecular Pharmaceutics - ACS Publications. 5

  • "Complexation of Metal Ions with TRAP (1,4,7-Triazacyclononane Phosphinic Acid) Ligands and 1,4,7-Triazacyclononane-1,4,7-triacetic Acid: Phosphinate-Containing Ligands as Unique Chelators for Trivalent Gallium." Inorganic Chemistry - ACS Publications. 9

  • "Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals?" Frontiers. 7

  • "Equilibrium Thermodynamics, Formation, and Dissociation Kinetics of Trivalent Iron and Gallium Complexes of Triazacyclononane-Triphosphinate (TRAP) Chelators." PubMed. 2

  • Vágner, A., et al. "Equilibrium Thermodynamics, Formation, and Dissociation Kinetics of Trivalent Iron and Gallium Complexes of Triazacyclononane-Triphosphinate (TRAP) Chelators." Frontiers. 10

  • "68Ga-Based Radiopharmaceuticals: Production and Application Relationship." PMC. 1

  • "A Shortcut to High-Affinity Ga-68 and Cu-64 Radiopharmaceuticals: One-Pot Click Chemistry Trimerisation on the TRAP Platform." PubMed. 3

Sources

Safety & Regulatory Compliance

Safety

Bis(cyclohexylamino)phosphinic Acid: Proper Disposal Procedures

Executive Summary & Core Directive Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1) is an organophosphorus compound possessing both amine and phosphinic acid functionalities. Proper disposal requires strict adherence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Bis(cyclohexylamino)phosphinic acid (CAS 17390-19-1) is an organophosphorus compound possessing both amine and phosphinic acid functionalities. Proper disposal requires strict adherence to protocols that prevent environmental contamination and acute exposure hazards.[1][2][3]

The Golden Rule: Under NO circumstances should this compound, or its solutions, be discharged into municipal wastewater systems (sink disposal). The only validated disposal route is high-temperature incineration via a licensed hazardous waste management facility.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity profile. Bis(cyclohexylamino)phosphinic acid presents a dual-hazard profile due to its amphoteric nature (acidic phosphorus center + basic amine groups).

PropertyDataOperational Implication
CAS Number 17390-19-1Use for waste manifesting and labeling.
Physical State Solid (typically)Dust generation is a primary inhalation risk during transfer.
Molecular Formula C₁₂H₂₅N₂O₂PHigh carbon/nitrogen content requires incineration with NOx scrubbers.
Acidity/Basicity AmphotericIncompatible with BOTH strong acids and strong oxidizers.
Solubility Low water solubility; Soluble in organicsDo not attempt aqueous dilution for disposal. Use organic waste streams.

GHS Hazard Classification (Derived):

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • Aquatic Toxicity: Potential chronic toxicity to aquatic life (Organophosphorus burden).[1]

Pre-Disposal Handling & Segregation

Causality: Improper segregation is the leading cause of waste container over-pressurization and fires. Bis(cyclohexylamino)phosphinic acid must be isolated based on its chemical incompatibilities.

A. Segregation Logic
  • Do NOT mix with Strong Oxidizers: (e.g., Nitric acid, Peroxides). The amine groups are reducing agents; mixing can lead to exothermic decomposition or fire.

  • Do NOT mix with Strong Acids: (e.g., concentrated HCl). While the compound is an acid derivative, the amine functionality can form salts, generating heat and potentially altering solubility, leading to unexpected precipitation in waste lines.

  • Do NOT mix with Halogenated Solvents (unless necessary): Keep non-halogenated organic waste separate to reduce disposal costs, unless the compound is already dissolved in a halogenated solvent (e.g., DCM).

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: HDPE or Glass carboys (Amber glass if photosensitive components are present in the mixture).

  • Lid: Vented caps are recommended if the waste solution contains volatile organic solvents to prevent pressure buildup.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or excess solid material.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling outside a fume hood.

  • Container Prep: Select a dedicated "Solid Hazardous Waste" container.

  • Transfer: Carefully transfer the solid using a chemically inert spatula. Avoid generating dust.[1][2][3][4]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Bis(cyclohexylamino)phosphinic acid" (Do not use abbreviations like 'BCHP').

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol if the compound is dissolved in solvents (e.g., Toluene, Methanol).

  • Characterize the Solvent: The disposal path is dictated by the solvent, not just the solute.

    • If Halogenated (DCM, Chloroform): Use "Halogenated Organic Waste" stream.

    • If Non-Halogenated (Methanol, Acetone): Use "Non-Halogenated Organic Waste" stream.

  • Quenching (If Reactive): If the reaction mixture contains residual reactive reagents (e.g., thionyl chloride, strong bases), quench carefully before adding to the waste carboy.

    • Note: Bis(cyclohexylamino)phosphinic acid itself does not require quenching, but its co-reagents might.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace to allow for thermal expansion.

  • Log Entry: Record the volume and concentration (approximate) on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris

Gloves, weigh boats, paper towels.

  • Bagging: Place all contaminated solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside a rigid container or box labeled "Solid Hazardous Debris."

  • Sharps: If using needles/syringes with this compound, they must go into a rigid "Biohazard/Sharps" container, chemically treated if required by local EHS.

Visualized Decision Frameworks

Diagram 1: Waste Segregation Logic

This logic tree ensures the compound is placed in the correct waste stream to prevent incompatibility accidents.

SegregationLogic Start Waste Material Containing Bis(cyclohexylamino)phosphinic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Trace SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisWaste Solid Debris Waste (Double Bagged) DebrisPath->DebrisWaste HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Halogenated NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, Toluene) SolventCheck->NonHaloWaste Non-Halogenated

Figure 1: Decision matrix for segregating Bis(cyclohexylamino)phosphinic acid waste streams.

Diagram 2: The Disposal Lifecycle

The operational workflow from bench to destruction.

DisposalWorkflow Bench Benchtop Generation Label Labeling & Identification (CAS 17390-19-1) Bench->Label Immediate SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Storage EHS EHS/Waste Vendor Pickup SAA->EHS Request Pickup Incinerator High-Temp Incineration (Destruction of P-C Bonds) EHS->Incinerator Final Disposition

Figure 2: Lifecycle workflow ensuring "Cradle-to-Grave" compliance.

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately:

EventImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 minutes.[3]Remove contaminated clothing.[3] Seek medical review if irritation persists.
Eye Contact Flush with water for 15 minutes (lift lids).[4]Seek immediate medical attention. Organophosphorus compounds can cause corneal damage.
Solid Spill Dampen with water (mist) to prevent dust.Sweep up into a dedicated waste container. Do not dry sweep.
Liquid Spill Absorb with vermiculite or clay pads.Place absorbent in hazardous waste container. Clean area with soap/water.[1][2][3][4]

References

  • National Center for Advancing Translational Sciences (NCATS). P,P'-[(Cyclohexylamino)methylene]bis[phosphonic acid] and related structures. Inxight Drugs.[2][3] Retrieved March 1, 2026, from [Link]

  • ChemSrc. Bis(cyclohexylamino)phosphinic acid - CAS#: 17390-19-1 MSDS and Properties. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). Disposal of Organophosphorus Pesticides and Compounds. EPA Guidelines for Hazardous Waste Management. Retrieved March 1, 2026, from [Link]

  • PubChem. Bis(aminomethyl)phosphinic Acid and Derivatives.[5][6] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (RCRA, local/state laws) before disposing of hazardous chemicals.

Sources

Handling

Personal protective equipment for handling Bis(cyclohexylamino)phosphinic acid

Executive Summary & Chemical Hazard Dynamics[1] Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1 or analogs) presents a dual-hazard profile that distinguishes it from standard mineral acids. Unlike simple phosphoric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Hazard Dynamics[1]

Bis(cyclohexylamino)phosphinic acid (CAS: 17390-19-1 or analogs) presents a dual-hazard profile that distinguishes it from standard mineral acids. Unlike simple phosphoric acid, this organophosphorus compound contains P-N bonds (phosphamides) and cyclohexyl groups.

As a Senior Scientist, I must emphasize that safety protocols here are driven by hydrolytic instability . Upon contact with moisture or during metabolic breakdown, this compound can liberate Cyclohexylamine , a toxic, flammable, and corrosive amine. Therefore, your PPE must protect not just against the acidic parent compound, but against the toxic amine degradation products.

Core Hazards:

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1]

  • Amine Toxicity: Potential release of cyclohexylamine (neurotoxic, reproductive toxin).

  • Reactivity: Phosphinic acids are reducing agents; incompatible with strong oxidizers.

The PPE Shield: Data-Driven Selection

Standard latex gloves are insufficient. The lipophilic nature of the cyclohexyl rings allows this compound to permeate common glove materials faster than inorganic acids.

PPE Decision Matrix[2][3]
PPE ComponentSpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (Min 0.11mm outer)Sufficient for dry powder handling. Prevents incidental contact.
Hand Protection (Solution) Silver Shield / Laminate (Liner) under NitrileCritical: Cyclohexylamine (hydrolysis product) permeates Nitrile in <30 mins. Laminate offers >480 min breakthrough protection.
Respiratory P100 / N99 (Particulate)For weighing/solid handling. Prevents inhalation of corrosive dust.
Respiratory (Vapor) ABEK Filter (Multi-gas)Required if heating or if amine odor is detected. Neutralizes both acidic and amine vapors.
Eye/Face Chemical Goggles + Face Shield Safety glasses are forbidden . The corrosive nature requires a complete seal against splashes.
Body Tychem® C or F ApronRequired for liquid handling. Standard cotton lab coats degrade rapidly upon contact with phosphinic acids.

Operational Workflow: From Storage to Synthesis

The following diagram outlines the decision logic for PPE selection based on the physical state of the reagent, a critical step often overlooked in generic safety manuals.

Workflow Visualization: PPE Hierarchy of Controls

PPE_Decision_Tree Start Start: Handling Bis(cyclohexylamino)phosphinic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Dry Weighing Liquid_State Solution / Mother Liquor State_Check->Liquid_State Reaction/Workup Risk_Dust Risk: Corrosive Dust Inhalation Solid_State->Risk_Dust Risk_Perm Risk: Amine Permeation & Splash Liquid_State->Risk_Perm PPE_Solid PPE Protocol A: 1. Double Nitrile Gloves 2. N95/P100 Respirator 3. Goggles Risk_Dust->PPE_Solid PPE_Liquid PPE Protocol B: 1. Laminate (Silver Shield) Liners 2. Face Shield + Goggles 3. ABEK Respirator (if outside hood) Risk_Perm->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state and associated permeation risks.

Detailed Protocol
Phase 1: Weighing & Transfer (Solid State)
  • Engineering Control: Operate strictly within a chemical fume hood.

  • Static Management: Phosphinic acid powders can be electrostatically charged. Use an antistatic gun or ionizer bar before spatulating to prevent "jumping" of the powder.

  • Container: Use glass or HDPE. Avoid metal spatulas if possible (phosphinic acids can react with metals to release hydrogen gas, though slow with this derivative, it is a risk).

Phase 2: Solubilization & Reaction
  • Exotherm Watch: Dissolution in alcohols or water may be exothermic. Add the solid slowly to the solvent, never the reverse.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon). Oxygen can slowly oxidize the phosphinic acid to phosphoric acid, altering stoichiometry.

Decontamination & Waste Management

Disposal is the most common point of failure. You cannot treat this simply as an acid waste due to the organic amine component.

Disposal Logic Flow

Waste_Workflow Waste_Gen Waste Generation Identify Identify Stream Waste_Gen->Identify Aqueous Aqueous Waste (Acidic) Identify->Aqueous Organic Organic Solvent Waste Identify->Organic Neut Controlled Neutralization (Dilute NaOH) Aqueous->Neut Slow Addition Segregate Segregate as Halogen-Free Organic Organic->Segregate Check_pH Check pH (6-9) Neut->Check_pH Final_Org Disposal: High BTU Incineration Segregate->Final_Org Final_Aq Disposal: Aqueous Chemical Waste Check_pH->Final_Aq

Figure 2: Waste stream segregation ensures amine residues are incinerated while acids are neutralized.

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area (10m radius) if dust is airborne.

  • Neutralize: Do not use water immediately (spreads contamination). Cover spills with Sodium Bicarbonate or a dedicated Acid Neutralizer (e.g., Spill-X-A).

  • Collect: Once fizzing stops, sweep up the paste using plastic tools.

  • Clean: Wipe the surface with a dilute (5%) acetic acid solution followed by water. This ensures any liberated cyclohexylamine is converted to a water-soluble salt and removed.

References & Authority

  • PubChem. Compound Summary: Bis(cyclohexylamino)phosphinic acid. National Library of Medicine. Link

  • CDC/NIOSH. Cyclohexylamine: Systemic Toxicity and Permeation Hazards. NIOSH Pocket Guide to Chemical Hazards. Link

  • ECHEMI. Phosphinic Acid Safety Data Sheet (Class-Based Hazard Data). Link

  • ThermoFisher Scientific. Cyclohexylamine Safety Data Sheet (Reference for Hydrolysis Product). Link

Disclaimer: This guide is based on the chemical class properties of organophosphorus amides. Always verify with the specific SDS provided by your chemical vendor before handling.

Sources

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Reactant of Route 1
Bis(cyclohexylamino)phosphinic acid
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Bis(cyclohexylamino)phosphinic acid
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